1-Cyclohexyl-2,2,2-trifluoro-ethanone
Description
The exact mass of the compound 1-Cyclohexyl-2,2,2-trifluoro-ethanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42756. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Cyclohexyl-2,2,2-trifluoro-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexyl-2,2,2-trifluoro-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexyl-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTSLLGEWZGTHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60285770 | |
| Record name | 1-Cyclohexyl-2,2,2-trifluoro-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6302-04-1 | |
| Record name | NSC42756 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Cyclohexyl-2,2,2-trifluoro-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6302-04-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Cyclohexyl-2,2,2-trifluoro-ethanone (CAS Number: 6302-04-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Ketones in Modern Chemistry
1-Cyclohexyl-2,2,2-trifluoro-ethanone is a fluorinated organic compound featuring a cyclohexyl moiety attached to a trifluoroacetyl group. The presence of the trifluoromethyl group (CF3) imparts unique and highly valuable properties to the molecule, making it a significant building block in medicinal chemistry and materials science.[1] The strong electron-withdrawing nature of the three fluorine atoms dramatically increases the electrophilicity of the adjacent carbonyl carbon, a feature that defines its reactivity and biological applications.[2] This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and potential applications, with a focus on its relevance in drug discovery.
Physicochemical and Structural Characteristics
1-Cyclohexyl-2,2,2-trifluoro-ethanone is a liquid at room temperature with a boiling point of 123°C and a relative density of 1.169.[3] The molecule's structure, characterized by the bulky, lipophilic cyclohexyl ring and the polar, electron-deficient trifluoromethyl ketone group, results in moderate solubility in organic solvents and low volatility.[1]
| Property | Value | Source |
| CAS Number | 6302-04-1 | [4] |
| Molecular Formula | C8H11F3O | [4] |
| Molecular Weight | 180.17 g/mol | [4] |
| Appearance | Liquid | [3] |
| Boiling Point | 123°C | [3] |
| Relative Density | 1.169 | [3] |
| IUPAC Name | 1-cyclohexyl-2,2,2-trifluoroethanone | [4] |
Synthesis of 1-Cyclohexyl-2,2,2-trifluoro-ethanone: A Detailed Protocol
The most direct and widely applicable method for the synthesis of α-trifluoromethyl ketones is the acylation of an organometallic reagent with a trifluoroacetic acid derivative. The following protocol details the synthesis of 1-Cyclohexyl-2,2,2-trifluoro-ethanone via the Grignard reaction, a robust and well-established method in organic synthesis.
Reaction Scheme:
Caption: Synthesis of 1-Cyclohexyl-2,2,2-trifluoro-ethanone via Grignard Reaction.
Experimental Protocol:
Materials:
-
Cyclohexyl bromide
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl trifluoroacetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware, including a three-necked round-bottom flask, dropping funnel, and condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation:
-
All glassware must be oven-dried and assembled under an inert atmosphere.
-
In the three-necked flask, place magnesium turnings.
-
Add a small portion of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of cyclohexyl bromide in anhydrous THF.
-
Add a small amount of the cyclohexyl bromide solution to the magnesium. The reaction is initiated, which is often indicated by gentle bubbling and a slight warming of the flask. If the reaction does not start, gentle heating or the addition of a small crystal of iodine may be necessary.
-
Once the reaction has started, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent, cyclohexylmagnesium bromide.
-
-
Acylation Reaction:
-
Cool the Grignard reagent solution in an ice bath.
-
In the dropping funnel, prepare a solution of ethyl trifluoroacetate in anhydrous THF.
-
Add the ethyl trifluoroacetate solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash successively with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure 1-Cyclohexyl-2,2,2-trifluoro-ethanone.
-
Reactivity and Mechanistic Insights
The reactivity of 1-Cyclohexyl-2,2,2-trifluoro-ethanone is dominated by the highly electrophilic nature of its carbonyl carbon. The trifluoromethyl group acts as a potent electron-withdrawing group, rendering the carbonyl carbon highly susceptible to nucleophilic attack.
Nucleophilic Addition to the Carbonyl Group:
Unlike non-fluorinated ketones, trifluoromethyl ketones readily form stable hydrates and hemiacetals/hemiketals upon reaction with water and alcohols, respectively. This is a direct consequence of the stabilization of the resulting tetrahedral intermediate by the electron-withdrawing CF3 group.
Caption: Mechanism of enzyme inhibition by a trifluoromethyl ketone.
The cyclohexyl group in 1-Cyclohexyl-2,2,2-trifluoro-ethanone contributes to the molecule's lipophilicity, which can be crucial for its pharmacokinetic profile, including cell membrane permeability and interaction with hydrophobic pockets in target enzymes. [5]The strategic placement of such a group can enhance the binding affinity and selectivity of the inhibitor.
Safety and Handling
1-Cyclohexyl-2,2,2-trifluoro-ethanone is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [3][4]Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
1-Cyclohexyl-2,2,2-trifluoro-ethanone is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its synthesis is readily achievable through standard organometallic chemistry. The compound's reactivity is dominated by the highly electrophilic nature of the trifluoromethyl-activated carbonyl group, which is the cornerstone of its application as a potent enzyme inhibitor. For researchers in drug development, this molecule and its derivatives represent a promising scaffold for the design of novel therapeutics targeting a range of enzymes.
References
-
PubChem. 1-Cyclohexyl-2,2,2-trifluoro-ethanone. [Link]
-
PubChem. 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol. [Link]
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Chegg.com. Solved Reaction of cyclohexyl bromide with magnesium in THF. [Link]
-
PubMed Central. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. [Link]
-
Taylor & Francis Online. Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. [Link]
-
Organic Chemistry Portal. α-Trifluoromethyl carbonyl compounds synthesis. [Link]
-
PubMed Central. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. [Link]
-
Filo. Identify A and B in the following reaction: cyclohexyl-Br + Mg. [Link]
-
Beilstein Journals. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
-
MDPI. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. [Link]
-
National Institutes of Health. Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents. [Link]
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- 1. CAS 6302-04-1: Ethanone,1-cyclohexyl-2,2,2-trifluoro- [cymitquimica.com]
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- 4. 1-Cyclohexyl-2,2,2-trifluoro-ethanone | C8H11F3O | CID 238415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 1-Cyclohexyl-2,2,2-trifluoro-ethanone: Properties, Synthesis, and Applications in Drug Discovery
Introduction: The Strategic Value of Fluorinated Ketones
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to modulate a compound's physicochemical and biological properties, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] 1-Cyclohexyl-2,2,2-trifluoro-ethanone emerges as a pivotal building block in this context. It is a fluorinated ketone that combines the bulky, lipophilic cyclohexyl moiety with the strongly electron-withdrawing trifluoromethyl ketone group.[2] This guide offers an in-depth examination of this compound, from its fundamental properties and synthesis to its practical application as a synthetic intermediate for researchers, particularly those in pharmaceutical and agrochemical development.[1]
Core Physicochemical and Structural Properties
1-Cyclohexyl-2,2,2-trifluoro-ethanone, with the CAS Number 6302-04-1, is a liquid at room temperature.[1][3] Its structure is defined by a ketone functional group where the carbonyl carbon is bonded to a cyclohexyl ring and a trifluoromethyl group. This unique arrangement dictates its reactivity and utility. The electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack—a key feature exploited in synthetic applications.
Below is a summary of its key quantitative properties:
| Property | Value | Source |
| Molecular Weight | 180.17 g/mol | [1][3][4] |
| Molecular Formula | C₈H₁₁F₃O | [1][3][4] |
| IUPAC Name | 1-cyclohexyl-2,2,2-trifluoroethanone | [3][4] |
| CAS Number | 6302-04-1 | [1][3] |
| Physical State | Liquid | [3] |
| Boiling Point | ~123 °C | [3] |
| Relative Density | ~1.169 | [3] |
| SMILES | C1CCC(CC1)C(=O)C(F)(F)F | [4] |
Visualizing the Core Structure
Caption: High-level workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol
This protocol describes a self-validating system. Successful formation of the Grignard reagent in Step 1 is a prerequisite for the reaction in Step 2, and proper workup in Step 3 is essential for isolating a pure product.
Materials:
-
Magnesium turnings
-
Cyclohexyl bromide
-
Ethyl trifluoroacetate
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (for initiation)
Protocol:
-
Grignard Reagent Formation:
-
Action: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 equivalents). Add a small crystal of iodine.
-
Causality: All glassware must be rigorously dried, and the reaction run under an inert atmosphere. Grignard reagents are potent nucleophiles and bases; they react destructively with water and oxygen. The iodine crystal helps initiate the reaction by etching the passivating oxide layer on the magnesium surface.
-
Action: Add a solution of cyclohexyl bromide (1.0 equivalent) in anhydrous diethyl ether dropwise via an addition funnel. Maintain a gentle reflux. The disappearance of the magnesium and the formation of a cloudy grey solution indicates successful Grignard formation.
-
Causality: The dropwise addition controls the exothermic reaction. Reflux provides the necessary activation energy without requiring external heating.
-
-
Nucleophilic Acyl Substitution:
-
Action: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Causality: Cooling the reaction prevents over-addition of the Grignard reagent to the ketone product, which would result in the formation of a tertiary alcohol byproduct.
-
Action: Add a solution of ethyl trifluoroacetate (1.1 equivalents) in anhydrous diethyl ether dropwise. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.
-
Causality: The highly nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group to form the ketone. Using a slight excess of the ester ensures the Grignard reagent is fully consumed.
-
-
Aqueous Workup and Purification:
-
Action: Carefully quench the reaction by slowly adding it to a beaker of cold, saturated aqueous NH₄Cl solution.
-
Causality: This is a weakly acidic quench that protonates any remaining Grignard reagent and hydrolyzes magnesium salts without using a strong acid, which could promote side reactions.
-
Action: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Causality: This standard extraction procedure isolates the organic product from the aqueous phase and removes residual water.
-
Action: Filter the drying agent and concentrate the organic solution in vacuo. Purify the resulting crude oil via flash column chromatography or distillation to yield the pure liquid product.
-
Causality: Purification is necessary to remove unreacted starting materials and byproducts, ensuring the high purity required for subsequent applications.
-
Predictive Spectroscopic Profile
While raw spectral data requires experimental acquisition, the structure of 1-Cyclohexyl-2,2,2-trifluoro-ethanone allows for a highly accurate prediction of its key spectroscopic features. This predictive analysis is crucial for characterization and quality control.
| Spectroscopy | Feature | Predicted Chemical Shift / Frequency | Rationale |
| ¹H NMR | Cyclohexyl Protons (CH, CH₂) | δ 1.0 - 3.0 ppm | Complex multiplets corresponding to the aliphatic protons of the cyclohexyl ring. |
| ¹³C NMR | Carbonyl (C=O) | δ ~195 ppm (quartet) | The ketone carbonyl is significantly deshielded. It will appear as a quartet due to coupling with the three adjacent fluorine atoms. |
| ¹³C NMR | Trifluoromethyl (CF₃) | δ ~117 ppm (quartet) | The carbon of the CF₃ group will show a strong one-bond C-F coupling, resulting in a large quartet. |
| ¹⁹F NMR | Trifluoromethyl (CF₃) | δ ~ -75 ppm (singlet) | A single, strong signal is expected as all three fluorine atoms are chemically equivalent. |
| IR | Carbonyl Stretch (C=O) | ~1740-1760 cm⁻¹ | A strong, sharp absorption. The frequency is shifted higher than a typical ketone due to the electron-withdrawing effect of the fluorine atoms. |
| IR | C-F Stretches | ~1100-1300 cm⁻¹ | Multiple strong, characteristic absorptions for the C-F bonds. |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 180.08 | Corresponds to the exact mass of the molecule. |
| Mass Spec (EI) | Key Fragment | m/z = 69 ([CF₃]⁺) | A very common and often base peak for trifluoromethyl-containing compounds. |
Utility in Drug Development Programs
The true value of 1-Cyclohexyl-2,2,2-trifluoro-ethanone lies in its role as a versatile intermediate for introducing the trifluoromethyl ketone pharmacophore. This group is a well-known bioisostere for carboxylic acids and amides and can act as a transition-state mimic to inhibit certain classes of enzymes, such as proteases and hydrolases.
Workflow for Lead Compound Development
Sources
An In-depth Technical Guide to Cyclohexyl Trifluoromethyl Ketone and Its Applications
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of Cyclohexyl Trifluoromethyl Ketone, a valuable building block in medicinal chemistry and chemical biology.
Introduction: The Significance of the Trifluoromethyl Ketone Moiety
Cyclohexyl trifluoromethyl ketone, systematically named 1-cyclohexyl-2,2,2-trifluoroethanone, is a fluorinated organic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (CF3) group into organic molecules can profoundly alter their physical, chemical, and biological properties. This often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The trifluoromethyl ketone functional group, in particular, is a key pharmacophore known for its ability to act as a potent and often reversible covalent inhibitor of various enzymes, most notably serine and cysteine proteases. This technical guide provides a comprehensive overview of cyclohexyl trifluoromethyl ketone, from its fundamental properties and synthesis to its practical applications as a research tool and a building block for novel therapeutics.
Nomenclature and Synonyms
To facilitate a comprehensive understanding and literature search, it is essential to be familiar with the various names and identifiers for cyclohexyl trifluoromethyl ketone.
| Identifier | Value |
| IUPAC Name | 1-cyclohexyl-2,2,2-trifluoroethanone[1][2] |
| Synonyms | Cyclohexyl trifluoromethyl ketone, Trifluoromethylcyclohexyl ketone, (Trifluoroacetyl)cyclohexane[3] |
| CAS Number | 6302-04-1[1][2] |
| Molecular Formula | C8H11F3O[1][2] |
| Molecular Weight | 180.17 g/mol [1][2] |
Physicochemical Properties
The physicochemical properties of cyclohexyl trifluoromethyl ketone are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
| Solubility | Expected to be soluble in common organic solvents |
| Density | Not readily available |
Synthesis of Cyclohexyl Trifluoromethyl Ketone
The synthesis of trifluoromethyl ketones can be achieved through various methods. While a specific, detailed protocol for cyclohexyl trifluoromethyl ketone is not widely published, several general and adaptable synthetic strategies can be employed. A common and effective approach involves the trifluoroacetylation of a suitable cyclohexyl precursor.
General Synthetic Approach: Trifluoroacetylation of a Grignard Reagent
One plausible synthetic route involves the reaction of a cyclohexyl Grignard reagent with a trifluoroacetylating agent, such as ethyl trifluoroacetate.
Reaction Scheme:
Sources
- 1. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Cyclohexyl-2,2,2-trifluoro-ethanone | C8H11F3O | CID 238415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Cyclohexyl-2,2,2-trifluoroethanone | CymitQuimica [cymitquimica.com]
commercial availability of "1-Cyclohexyl-2,2,2-trifluoro-ethanone"
An In-depth Technical Guide to the Commercial Availability of 1-Cyclohexyl-2,2,2-trifluoro-ethanone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Cyclohexyl-2,2,2-trifluoro-ethanone is a fluorinated ketone that serves as a valuable building block in medicinal chemistry and materials science. Its unique structure, combining a lipophilic cyclohexyl moiety with a highly electrophilic trifluoromethyl ketone, makes it an attractive precursor for synthesizing complex molecules with potential therapeutic applications. This guide provides a comprehensive analysis of its commercial availability, outlines a principal synthetic route for its preparation, details its physicochemical properties, and discusses its applications and safety considerations. The compound is commercially available from specialized chemical suppliers, primarily for research and development purposes, in various quantities and purities.
Introduction: A Building Block of Strategic Importance
1-Cyclohexyl-2,2,2-trifluoro-ethanone (IUPAC Name: 1-cyclohexyl-2,2,2-trifluoroethanone) is an organic compound featuring a cyclohexyl ring attached to a trifluoroacetyl group.[1] The significance of this molecule lies in the distinct properties conferred by its two primary structural components:
-
The Trifluoromethyl Ketone Group (-COCF₃): The strong electron-withdrawing nature of the three fluorine atoms renders the carbonyl carbon highly electrophilic. This group is known to form stable hydrates or hemiacetals, which can act as transition-state mimics for serine, cysteine, and metalloproteases, making it a key pharmacophore in enzyme inhibitor design.
-
The Cyclohexyl Group (-C₆H₁₁): This aliphatic ring is a common motif in drug discovery used to increase lipophilicity, which can enhance membrane permeability and modulate pharmacokinetic profiles.[2] The strategic fluorination of such aliphatic rings is a modern tool in medicinal chemistry to fine-tune properties like metabolic stability and polarity.[2]
The combination of these features makes 1-Cyclohexyl-2,2,2-trifluoro-ethanone a versatile intermediate for creating novel bioactive compounds and advanced materials.
Physicochemical Properties and Identifiers
A clear understanding of a compound's fundamental properties is essential for its effective use in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | 1-cyclohexyl-2,2,2-trifluoroethanone | PubChem[1] |
| Molecular Formula | C₈H₁₁F₃O | PubChem[1] |
| Molecular Weight | 180.17 g/mol | PubChem[1] |
| CAS Number | 6302-04-1 (Synonym) | PubChem[1] |
| Canonical SMILES | C1CCC(CC1)C(=O)C(F)(F)F | PubChem[1] |
| InChIKey | RPTSLLGEWZGTHJ-UHFFFAOYSA-N | PubChem[1] |
| Appearance | Liquid (at standard conditions) | Fluorochem[3] |
Commercial Availability Analysis
1-Cyclohexyl-2,2,2-trifluoro-ethanone is available from a select number of chemical suppliers specializing in research chemicals and fluorinated building blocks. It is typically supplied in small to moderate quantities suitable for laboratory-scale synthesis and screening.
| Supplier | Product Code | Purity | Available Quantities | Stock Status (Example) |
| Fluorochem | F022064 | 90% | 100 mg, 250 mg, 1 g, 5 g | In Stock (UK, China)[3] |
| Indagoo (via CymitQuimica) | Not specified | Not specified | Not specified | Available[4] |
Expert Insight: The availability from specialized suppliers like Fluorochem indicates that this compound is not a large-scale commodity chemical but rather a niche building block for R&D. The quoted 90% purity suggests that further purification may be necessary for applications requiring high-purity material, such as in late-stage drug development or for quantitative assays. Researchers should anticipate lead times for larger, multi-gram orders.
Synthesis Strategy: A Field-Proven Approach
While commercially available, understanding the synthesis of 1-Cyclohexyl-2,2,2-trifluoro-ethanone is critical for custom modifications or scale-up. The most logical and widely practiced method involves the nucleophilic addition of a cyclohexyl organometallic reagent to a trifluoroacetylating agent. A Grignard reaction is the classic choice for this transformation.
Retrosynthetic Analysis & Workflow
The key disconnection is the carbon-carbon bond between the cyclohexyl ring and the carbonyl group. This leads to a cyclohexyl nucleophile (Grignard reagent) and a trifluoroacetyl electrophile (such as an ester).
Sources
- 1. 1-Cyclohexyl-2,2,2-trifluoro-ethanone | C8H11F3O | CID 238415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 1-Cyclohexyl-2,2,2-trifluoroethanone | CymitQuimica [cymitquimica.com]
safety and handling of "1-Cyclohexyl-2,2,2-trifluoro-ethanone"
An In-depth Technical Guide to the Safety and Handling of 1-Cyclohexyl-2,2,2-trifluoroethanone
This document provides a comprehensive technical overview of the safe handling, storage, and emergency procedures for 1-Cyclohexyl-2,2,2-trifluoroethanone. It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information herein is synthesized from established safety data, chemical properties, and field-proven laboratory practices to ensure a self-validating system of safety and scientific integrity.
Compound Identification and Properties
1-Cyclohexyl-2,2,2-trifluoroethanone is an organic compound featuring a cyclohexyl ring bonded to a trifluoroacetyl group.[1] The presence of the highly electronegative trifluoromethyl group significantly influences the compound's chemical and toxicological profile.[1]
Table 1: Chemical and Physical Properties of 1-Cyclohexyl-2,2,2-trifluoroethanone
| Property | Value | Source |
| IUPAC Name | 1-cyclohexyl-2,2,2-trifluoroethanone | PubChem[2] |
| CAS Number | 6302-04-1 | PubChem[2] |
| Molecular Formula | C₈H₁₁F₃O | PubChem[2] |
| Molecular Weight | 180.17 g/mol | PubChem[2] |
| Synonyms | Cyclohexyl trifluoromethyl ketone, Trifluoromethyl cyclohexyl ketone, NSC 42756 | PubChem[2], CymitQuimica[1] |
| Appearance | Colorless to pale yellow liquid (typical for similar ketones) | CymitQuimica[3] |
| Solubility | Expected to be soluble in organic solvents and have limited water solubility | CymitQuimica[1][3] |
Hazard Identification and Toxicology
The primary hazards associated with 1-Cyclohexyl-2,2,2-trifluoroethanone are based on its GHS classification as an irritant.[2] Understanding these hazards is the foundation of safe laboratory practice.
Table 2: GHS Hazard Classification for 1-Cyclohexyl-2,2,2-trifluoroethanone
| Hazard Class | Hazard Statement | GHS Code | Source |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | PubChem[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | PubChem[2] |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | PubChem[2] |
Toxicological Insights: The Role of Fluorine
The introduction of fluorine into organic molecules can significantly alter their biological properties.[4][5] While the full toxicological profile of 1-Cyclohexyl-2,2,2-trifluoroethanone is not extensively documented, the chemistry of α-fluorinated ketones warrants special consideration. The high electronegativity of the fluorine atoms adjacent to the ketone carbonyl group can influence metabolic pathways.[6][7] For some fluorinated compounds, metabolism can lead to the formation of toxic byproducts, such as fluoroacetic acid, which disrupts the Krebs cycle.[6][7] Although this is more commonly associated with fluoroamines and fluoroethers, the potential for unique metabolic toxicity in fluorinated ketones cannot be discounted.[6][7] Therefore, it is prudent to treat this compound with a high degree of caution, minimizing all routes of exposure.
Safe Handling and Personal Protective Equipment (PPE)
A risk-based approach is essential when handling this compound. Engineering controls should be the primary line of defense, supplemented by appropriate PPE.
Engineering Controls
-
Ventilation: All manipulations of 1-Cyclohexyl-2,2,2-trifluoroethanone, including weighing, dilution, and reaction setup, must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[8]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The proper selection and use of PPE is crucial to prevent skin, eye, and respiratory exposure.[4]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[4] A face shield should be worn over the goggles during procedures with a high risk of splashing.[4]
-
Skin Protection:
-
Gloves: Due to the risk of skin irritation, chemically resistant gloves are required.[2] The choice of glove material should be based on the solvent used and the manufacturer's compatibility data.[4] Double-gloving is a recommended best practice to provide an additional layer of protection.[9] If gloves are penetrated, they can hold the chemical in prolonged contact with the skin, potentially causing more severe damage.[9]
-
Lab Coat: A flame-resistant lab coat should be worn at all times and kept fully fastened.
-
-
Respiratory Protection: If engineering controls are insufficient, a respirator may be necessary.[4] Consult with your institution's environmental health and safety (EHS) department for proper respirator selection and fit-testing.
Experimental Protocols: Step-by-Step Handling
Adherence to a strict protocol minimizes the risk of exposure and ensures experimental integrity.
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and uncluttered. Assemble all necessary equipment and reagents. Don the required PPE as outlined in Section 3.
-
Aliquotting: Transfer the compound from its primary container to a tared vessel inside the fume hood. Use a clean pipette or spatula. Avoid generating dust or aerosols.
-
Solution Preparation: Add solvent to the vessel slowly to avoid splashing. Ensure the vessel is appropriately sized for the volume of the solution.
-
Post-Handling: After use, securely close all containers. Decontaminate any surfaces that may have come into contact with the chemical.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete, even if gloves were worn.[9] Do not eat, drink, or smoke in the laboratory.[10]
Storage and Incompatibility
Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][11]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[4] The structurally similar cyclohexanone is flammable; therefore, keep this compound away from heat, sparks, and open flames.[8][10]
Spill and Emergency Procedures
Prompt and correct response to an exposure or spill is critical.
First Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air.[12] If breathing has stopped, begin rescue breathing. Seek prompt medical attention.[12]
-
Skin Contact: Immediately flush the affected skin with large amounts of water for at least 15 minutes.[12] Remove contaminated clothing while rinsing.[13] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[12] Remove contact lenses if present and easy to do so.[10] Continue rinsing and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response
For any spill, the priority is personal safety.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, absorb the liquid with an inert, non-combustible material such as sand or vermiculite.[8]
-
Collect: Carefully scoop the absorbent material into a suitable container for disposal.[11]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All contaminated materials must be disposed of as hazardous waste.
Waste Disposal
All waste containing 1-Cyclohexyl-2,2,2-trifluoroethanone, including empty containers, contaminated absorbent materials, and disposable PPE, must be collected in a clearly labeled, sealed container.[8] Disposal must be carried out through your institution's EHS department in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain.
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An In-depth Technical Guide to the Solubility of 1-Cyclohexyl-2,2,2-trifluoro-ethanone in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Cyclohexyl-2,2,2-trifluoro-ethanone, a fluorinated ketone of increasing interest in pharmaceutical and agrochemical research.[1] In the absence of extensive published empirical data, this document uniquely combines a theoretical predictive framework based on Hansen Solubility Parameters (HSP) with a detailed, field-proven experimental protocol for accurate solubility determination. This dual approach provides researchers, scientists, and drug development professionals with both a robust predictive tool for solvent screening and a reliable method for generating precise quantitative solubility data. The guide elucidates the underlying molecular principles governing solubility, details the practical application of HSP for solvent selection, and provides a step-by-step methodology for experimental validation.
Introduction: The Molecular Architecture and Its Implications for Solubility
1-Cyclohexyl-2,2,2-trifluoro-ethanone (C₈H₁₁F₃O) is a ketone featuring a non-polar, bulky cyclohexyl group and a highly electronegative trifluoromethyl group adjacent to the carbonyl function.[1][2] This distinct molecular architecture dictates its interactions with various solvent environments.
-
The Cyclohexyl Group: This saturated carbocyclic moiety is sterically hindering and contributes significantly to the molecule's hydrophobic and non-polar character.[1] It favors interactions with non-polar solvents through London dispersion forces.
-
The Carbonyl Group (C=O): The ketone functional group introduces a significant dipole moment, making the molecule polar. This group can act as a hydrogen bond acceptor, allowing for interactions with protic solvents.
-
The Trifluoromethyl Group (CF₃): This powerful electron-withdrawing group enhances the electrophilicity of the adjacent carbonyl carbon. The high electronegativity of fluorine atoms also contributes to the molecule's overall polarity and can influence its lipophilicity.[1][3] The presence of the CF₃ group is known to impact physicochemical properties and can enhance metabolic stability in drug candidates.[3][4]
The interplay of these structural features results in a molecule with a complex solubility profile, exhibiting moderate solubility in a range of organic solvents.[1] A precise understanding of this solubility is critical for applications in synthesis, purification, formulation, and various analytical techniques.
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)
A powerful approach for predicting the solubility of a solute in a given solvent is the use of Hansen Solubility Parameters (HSP). The core principle of this method is "like dissolves like," quantified by comparing the HSP values of the solute and the solvent.[5]
Each molecule is assigned three parameters, which represent different types of intermolecular forces:
-
δD (Dispersion): Energy from London dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The total Hansen solubility parameter (δt) is related to these three components by the equation:
δt² = δD² + δP² + δH²
The "distance" (Ra) between the HSP of the solute (1) and the solvent (2) in the three-dimensional Hansen space is calculated as follows:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
A smaller Ra value indicates a higher affinity between the solute and the solvent, and therefore, higher predicted solubility.
Logical Flow for HSP-Based Solvent Screening
The following diagram illustrates the workflow for using HSP to predict suitable solvents for 1-Cyclohexyl-2,2,2-trifluoro-ethanone.
Caption: Workflow for Hansen Solubility Parameter (HSP) based solvent screening.
Estimated Hansen Solubility Parameters for 1-Cyclohexyl-2,2,2-trifluoro-ethanone and Predicted Solvent Compatibility
While experimental determination is the gold standard, group contribution methods can provide a reliable estimation of the HSP for 1-Cyclohexyl-2,2,2-trifluoro-ethanone. Based on its structural components, the estimated HSP values are presented below.
Table 1: Estimated Hansen Solubility Parameters for 1-Cyclohexyl-2,2,2-trifluoro-ethanone
| Parameter | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Value | 17.5 | 6.5 | 4.0 |
Using these estimated values, the Ra for a range of common organic solvents can be calculated to predict their relative solubilizing power.
Table 2: Predicted Solubility of 1-Cyclohexyl-2,2,2-trifluoro-ethanone in Common Organic Solvents Based on Calculated Hansen Distance (Ra)
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Calculated Ra (MPa½) | Predicted Solubility |
| Ketones | |||||
| Acetone | 15.5 | 10.4 | 7.0 | 8.8 | Very High |
| Cyclohexanone | 17.8 | 6.3 | 5.1 | 1.4 | Very High |
| Ethers | |||||
| Diethyl Ether | 14.5 | 2.9 | 5.1 | 7.5 | High |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 4.6 | Very High |
| Alcohols | |||||
| Methanol | 15.1 | 12.3 | 22.3 | 20.2 | Low |
| Ethanol | 15.8 | 8.8 | 19.4 | 16.5 | Moderate |
| Isopropanol | 15.8 | 6.1 | 16.4 | 13.1 | Moderate-High |
| Hydrocarbons | |||||
| n-Hexane | 14.9 | 0.0 | 0.0 | 11.0 | Low |
| Toluene | 18.0 | 1.4 | 2.0 | 5.6 | High |
| Chlorinated Solvents | |||||
| Dichloromethane | 17.0 | 7.3 | 7.1 | 3.5 | Very High |
| Chloroform | 17.8 | 3.1 | 5.7 | 4.1 | Very High |
| Other Solvents | |||||
| Acetonitrile | 15.3 | 18.0 | 6.1 | 12.1 | Moderate |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.5 | Very High |
Note: Solvent HSP values are from standard databases. The predicted solubility is a qualitative interpretation of the calculated Ra value.
Experimental Validation: A Protocol for Quantitative Solubility Determination
Theoretical predictions provide a valuable starting point, but must be validated by empirical data. The following protocol describes a robust and reproducible method for determining the solubility of 1-Cyclohexyl-2,2,2-trifluoro-ethanone in a range of organic solvents.
Principle of the Method
This protocol utilizes the isothermal shake-flask method, a widely accepted technique for solubility measurement. A supersaturated solution of the solute in the test solvent is agitated at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered, and the concentration of the solute in the clear filtrate is determined analytically, typically by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Experimental Workflow
Caption: Step-by-step workflow for the experimental determination of solubility.
Detailed Step-by-Step Protocol
3.3.1. Materials and Equipment
-
Solute: 1-Cyclohexyl-2,2,2-trifluoro-ethanone (purity >98%)
-
Solvents: HPLC-grade organic solvents (as selected from Table 2)
-
Apparatus:
-
Analytical balance (4 decimal places)
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Scintillation vials (e.g., 20 mL) with PTFE-lined caps
-
Orbital shaker with temperature control
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Autosampler vials for HPLC/GC
-
HPLC or GC system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)
-
3.3.2. Procedure
-
Preparation of Solvent Systems: For each selected solvent, add approximately 5 mL to a 20 mL scintillation vial.
-
Addition of Solute: Add an excess amount of 1-Cyclohexyl-2,2,2-trifluoro-ethanone to each vial to ensure a solid phase remains at equilibrium. A good starting point is to add enough solute to create a visible slurry.
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for at least 24 hours to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.
-
-
Sample Preparation for Analysis:
-
After the equilibration period, remove the vials from the shaker and allow the excess solid to settle for at least 2 hours in the temperature-controlled environment.
-
Carefully draw an aliquot of the clear supernatant into a syringe.
-
Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean, tared autosampler vial.
-
Record the mass of the filtered solution.
-
-
Dilution:
-
Add a known mass of a suitable dilution solvent (in which the solute is highly soluble, e.g., acetonitrile) to the autosampler vial.
-
Record the final mass of the diluted solution. This gravimetric dilution minimizes errors from volumetric glassware.
-
-
Analytical Quantification:
-
Analyze the diluted samples using a pre-validated HPLC or GC method.
-
Prepare a calibration curve using accurately prepared standards of 1-Cyclohexyl-2,2,2-trifluoro-ethanone in the dilution solvent.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the solute in the saturated solution (i.e., the solubility) by accounting for the dilution factor. The solubility can be expressed in various units, such as mg/mL, g/100 g of solvent, or mol/L.
-
Safety and Handling
1-Cyclohexyl-2,2,2-trifluoro-ethanone is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This technical guide has established a comprehensive framework for understanding and quantifying the solubility of 1-Cyclohexyl-2,2,2-trifluoro-ethanone in organic solvents. By integrating the predictive power of Hansen Solubility Parameters with a rigorous experimental protocol, researchers can efficiently screen for suitable solvents and generate high-quality, reliable solubility data. This information is invaluable for optimizing reaction conditions, developing robust purification methods, and designing effective formulations in the fields of drug discovery and materials science. The provided methodologies ensure both scientific integrity and practical applicability for professionals working with this important fluorinated ketone.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 238415, 1-Cyclohexyl-2,2,2-trifluoro-ethanone. Retrieved from [Link].
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Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. Available at: [Link].
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Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link].
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Abbott, S. (n.d.). HSP for Beginners. Retrieved from [Link].
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Reactivity and Application of the Trifluoromethyl Ketone Group
Abstract
Trifluoromethyl ketones (TFMKs) represent a privileged functional group in modern chemistry, particularly within the realms of medicinal chemistry and drug development.[1][2] The unique electronic properties conferred by the trifluoromethyl moiety render the adjacent carbonyl carbon exceptionally electrophilic, leading to a cascade of distinctive chemical behaviors. This guide provides a comprehensive exploration of the core principles governing TFMK reactivity, from the fundamental equilibrium of hydration to the sophisticated application as reversible covalent inhibitors of enzymes. We will dissect the causality behind their reactivity, provide field-proven experimental protocols for their characterization and synthesis, and illustrate their strategic deployment in the design of advanced therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potent capabilities of the trifluoromethyl ketone warhead.
The Electronic Architecture: Understanding the Source of Reactivity
The reactivity of a trifluoromethyl ketone is fundamentally dictated by the profound electron-withdrawing nature of the trifluoromethyl (-CF₃) group. The three highly electronegative fluorine atoms exert a powerful negative inductive effect (-I effect), polarizing the C-CF₃ bond and, consequently, the adjacent carbonyl group.
This intense polarization dramatically increases the electrophilicity of the carbonyl carbon, making it significantly more susceptible to nucleophilic attack compared to its non-fluorinated alkyl or aryl ketone counterparts.[3] This heightened electrophilicity is the cornerstone of the TFMK's utility as a reactive moiety, or "warhead," in biological systems.
The Hydration Equilibrium: A Defining Characteristic
A direct and defining consequence of the TFMK's electrophilicity is its propensity to exist in a stable equilibrium with its corresponding geminal diol (hydrate) in aqueous environments.[4][5][6] Unlike typical ketones where the hydration equilibrium overwhelmingly favors the carbonyl form, the equilibrium for TFMKs can significantly favor the hydrate.[7]
This stabilization of the hydrate is twofold:
-
Destabilization of the Ketone: The electron-withdrawing -CF₃ group destabilizes the partial positive charge on the carbonyl carbon.
-
Stabilization of the Hydrate: The same inductive effect stabilizes the electron-rich tetrahedral gem-diol intermediate.[7]
This equilibrium is not merely a chemical curiosity; it is a critical parameter influencing the moiety's pharmacokinetic profile, cell permeability, and interaction with biological targets.[2]
Caption: Equilibrium between a TFMK, its hydrate, and a hemiketal/thiohemiketal.
| Compound Example | Solvent | K_hyd ([Hydrate]/[Ketone]) | Reference |
| Trifluoroacetophenone | D₂O | 2.5 | [8] |
| Hexafluoroacetone | Water | ~2 x 10⁶ | [9] |
| Trifluoroacetone | Water | 30 | [9] |
| 4-Methoxy-trifluoroacetophenone | 20% DMSO/D₂O | 1.14 | [8] |
| 4-Nitro-trifluoroacetophenone | Water | 10.5 | [9] |
Table 1: Representative hydration equilibrium constants (K_hyd) for various trifluoromethyl ketones, illustrating the significant influence of substituents and the inherent stability of the hydrate form.
The TFMK as a Reversible Covalent Warhead
The most impactful application of TFMK reactivity is in the design of covalent enzyme inhibitors.[10] The enhanced electrophilicity allows the TFMK to react with nucleophilic amino acid residues—primarily the hydroxyl of serine or the thiol of cysteine—within an enzyme's active site.[3]
This reaction forms a stable, yet reversible, tetrahedral hemiketal or thiohemiketal adduct.[3][11] The reversibility of this covalent bond is a key strategic advantage in drug design, offering the high potency and prolonged target engagement of a covalent inhibitor while potentially mitigating the risks of permanent protein modification and off-target effects associated with irreversible inhibitors.[10][11]
This "covalent reversible" mechanism often leads to slow, tight-binding inhibition, where the inhibitor has a long residence time on the target protein, providing sustained pharmacological activity.[3]
Caption: TFMK inhibitor forming a reversible thiohemiketal adduct with a cysteine residue.
Applications in Peptide and Catalyst Chemistry
Beyond direct enzyme inhibition, the TFMK moiety is a valuable tool in peptide chemistry. Incorporating a TFMK at the C-terminus of a peptide sequence transforms it into a potent protease inhibitor.[12][13] The TFMK acts as a mimic of the tetrahedral transition state of peptide bond hydrolysis, binding tightly to the active site of serine or cysteine proteases.[4]
Furthermore, chiral TFMKs have been developed as organocatalysts. When embedded within a peptide scaffold, they can facilitate asymmetric oxidations, such as epoxidations, by forming a transient and highly reactive chiral dioxirane species.[14]
Synthesis and Characterization of Trifluoromethyl Ketones
The successful application of TFMKs requires robust methods for their synthesis and unambiguous characterization.
General Synthetic Strategies
Several reliable methods exist for the preparation of TFMKs.[1] A prevalent approach involves the nucleophilic trifluoromethylation of an ester precursor using reagents like the Ruppert-Prakash reagent (TMSCF₃) or by generating the trifluoromethyl anion from fluoroform (HCF₃).[4][15]
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- 13. mdpi.com [mdpi.com]
- 14. A Peptide-Embedded Trifluoromethyl Ketone Catalyst for Enantioselective Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trifluoromethyl ketone synthesis [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols: 1-Cyclohexyl-2,2,2-trifluoroethanone in Asymmetric Synthesis
Introduction: The Strategic Value of the Trifluoromethyl Group in Chiral Architectures
The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. The trifluoromethyl (CF3) group, in particular, is of significant interest in medicinal chemistry and materials science. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a valuable substituent for enhancing the potency and pharmacokinetic profile of drug candidates. Consequently, the development of robust and efficient methods for the asymmetric synthesis of chiral molecules containing the trifluoromethyl group is a key objective in modern organic chemistry.
1-Cyclohexyl-2,2,2-trifluoroethanone serves as a prochiral substrate for the synthesis of the corresponding chiral alcohol, (R)- or (S)-1-cyclohexyl-2,2,2-trifluoro-1-ethanol. This chiral alcohol is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and development. This guide provides detailed application notes and protocols for the synthesis of 1-cyclohexyl-2,2,2-trifluoroethanone and its subsequent use in asymmetric reduction reactions to yield the enantioenriched alcohol.
Synthesis of 1-Cyclohexyl-2,2,2-trifluoroethanone
A reliable method for the synthesis of 1-cyclohexyl-2,2,2-trifluoroethanone involves the Grignard reaction between cyclohexylmagnesium bromide and a suitable trifluoroacetylating agent, such as ethyl trifluoroacetate.
Workflow for the Synthesis of 1-Cyclohexyl-2,2,2-trifluoroethanone
Caption: Synthesis of 1-Cyclohexyl-2,2,2-trifluoroethanone.
Detailed Protocol: Synthesis of 1-Cyclohexyl-2,2,2-trifluoroethanone
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Cyclohexyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl trifluoroacetate
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and a dropping funnel, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Under an inert atmosphere, add a small portion of a solution of cyclohexyl bromide (1.0 eq) in anhydrous THF via the dropping funnel.
-
Initiate the reaction by gentle heating. Once the reaction starts (disappearance of the iodine color and gentle refluxing), add the remaining cyclohexyl bromide solution dropwise to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[1]
-
-
Acylation:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of ethyl trifluoroacetate (1.1 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 1-cyclohexyl-2,2,2-trifluoroethanone as a colorless liquid.
-
Asymmetric Reduction of 1-Cyclohexyl-2,2,2-trifluoroethanone
The prochiral ketone, 1-cyclohexyl-2,2,2-trifluoroethanone, can be enantioselectively reduced to the corresponding chiral alcohol using various established methods. Here, we detail two powerful techniques: the Corey-Itsuno (or Corey-Bakshi-Shibata, CBS) reduction and asymmetric transfer hydrogenation.
Method 1: Corey-Itsuno (CBS) Reduction
The CBS reduction is a highly reliable method for the enantioselective reduction of ketones using a chiral oxazaborolidine catalyst and a stoichiometric borane source.[2][3] The stereochemical outcome is predictable based on the chirality of the catalyst used.
Caption: Corey-Itsuno (CBS) Reduction Mechanism.
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
1-Cyclohexyl-2,2,2-trifluoroethanone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).
-
Cool the flask to 0 °C and add borane-dimethyl sulfide complex (0.6 eq) dropwise. Stir for 10 minutes at 0 °C.
-
-
Substrate Addition:
-
Add a solution of 1-cyclohexyl-2,2,2-trifluoroethanone (1.0 eq) in anhydrous THF dropwise to the catalyst mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
-
Reaction and Quenching:
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC or GC. The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, quench by the slow, dropwise addition of methanol at 0 °C.
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield (R)-1-cyclohexyl-2,2,2-trifluoro-1-ethanol.
-
Expected Outcome:
| Substrate | Catalyst | Product | Yield (%) | ee (%) |
| 1-Cyclohexyl-2,2,2-trifluoroethanone | (S)-CBS | (R)-1-Cyclohexyl-2,2,2-trifluoro-1-ethanol | >95 | >98 |
| 1-Cyclohexyl-2,2,2-trifluoroethanone | (R)-CBS | (S)-1-Cyclohexyl-2,2,2-trifluoro-1-ethanol | >95 | >98 |
Method 2: Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful and practical method for the reduction of ketones, often employing a ruthenium catalyst with a chiral diamine ligand and using a simple hydrogen source like isopropanol or a formic acid/triethylamine mixture.[4]
Sources
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Application Notes and Protocols for the Synthesis of Imines from 1-Cyclohexyl-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Navigating the Challenges of Trifluoromethyl Ketimine Synthesis
The synthesis of imines from ketones and primary amines is a cornerstone of organic chemistry, providing access to a versatile class of compounds used as intermediates in the synthesis of nitrogen-containing molecules, including many pharmaceuticals. The reaction, while conceptually simple, involves a delicate equilibrium that must be shifted towards the product. This challenge is amplified when working with electron-deficient ketones, such as 1-Cyclohexyl-2,2,2-trifluoroethanone. The potent electron-withdrawing nature of the trifluoromethyl group significantly deactivates the carbonyl carbon towards nucleophilic attack and destabilizes the subsequent iminium ion intermediate, making imine formation more difficult compared to non-fluorinated analogues.
This guide provides an in-depth analysis of the reaction conditions for the formation of imines from 1-Cyclohexyl-2,2,2-trifluoroethanone, offering detailed protocols and explaining the causality behind the choice of catalysts, solvents, and reaction parameters. The methodologies presented are designed to be robust and reproducible, providing a solid foundation for researchers in their synthetic endeavors.
Reaction Mechanism and Key Considerations
The formation of an imine from a ketone and a primary amine proceeds through a two-stage mechanism: nucleophilic addition to form a hemiaminal intermediate, followed by dehydration to yield the imine.[1]
Figure 1: General mechanism of acid-catalyzed imine formation.
Causality behind Experimental Choices:
-
Catalysis: Acid catalysis is crucial for activating the carbonyl group of the electron-deficient 1-Cyclohexyl-2,2,2-trifluoroethanone, making it more susceptible to nucleophilic attack by the amine.[2] However, excessive acidity can protonate the amine, rendering it non-nucleophilic. Therefore, careful selection of the acid catalyst and its concentration is paramount. Both Brønsted and Lewis acids can be employed.
-
Water Removal: The formation of water as a byproduct means the reaction is reversible.[3] To drive the equilibrium towards the imine product, continuous removal of water is essential. This can be achieved through azeotropic distillation using a Dean-Stark apparatus or by employing dehydrating agents such as molecular sieves.
-
Temperature: Higher temperatures are often required to overcome the activation energy barrier, especially with deactivated ketones. Microwave irradiation has emerged as a highly effective method for rapidly achieving the necessary temperatures, often leading to significantly reduced reaction times and improved yields.[4][5]
Recommended Protocols
Two primary protocols are presented here: a modern, efficient microwave-assisted method using a solid acid catalyst, and a more traditional method employing conventional heating with a soluble acid catalyst.
Protocol 1: Microwave-Assisted Synthesis using a Solid Acid Catalyst
This method is highly recommended for its speed, efficiency, and ease of work-up. Solid acid catalysts, such as K-10 montmorillonite or Nafion-H, are easily separable from the reaction mixture by filtration, simplifying product purification.[4]
Figure 2: Workflow for the microwave-assisted synthesis of imines.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 1-Cyclohexyl-2,2,2-trifluoroethanone (1.0 mmol) and the desired primary amine (1.5 mmol) in a minimal amount of a volatile solvent such as diethyl ether or dichloromethane (approx. 3-5 mL).
-
Catalyst Addition: Add the solid acid catalyst (e.g., 500 mg of K-10 montmorillonite).
-
Adsorption: Stir the suspension for 5-10 minutes to ensure even adsorption of the reactants onto the catalyst surface.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Microwave Reaction: Transfer the solid mixture to a microwave reaction vessel. Irradiate the mixture in a dedicated microwave reactor at a constant temperature of 175 °C.[4] The reaction time will vary depending on the amine used, but is typically in the range of 20-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Product Extraction: After the reaction is complete, allow the vessel to cool to room temperature. Add a suitable solvent (e.g., diethyl ether or ethyl acetate) to the solid residue and stir for 10 minutes.
-
Catalyst Removal: Filter the mixture to remove the solid acid catalyst. Wash the catalyst with a small amount of the extraction solvent.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The crude imine can be purified by flash column chromatography on silica gel or by distillation under reduced pressure.
Table 1: Representative Reaction Conditions for Microwave-Assisted Imine Synthesis[4]
| Ketone Substrate | Amine Substrate | Catalyst | Temperature (°C) | Time (min) | Yield (%) |
| 1,1,1-Trifluoroacetophenone | Benzylamine | K-10 | 175 | 45 | 95 |
| 1,1,1-Trifluoroacetophenone | Aniline | K-10 | 175 | 30 | 90 |
| 2-Trifluoroacetylthiophene | o-Methylaniline | K-10 | 175 | 69 | 90 |
Note: While 1-Cyclohexyl-2,2,2-trifluoroethanone is not explicitly listed, these conditions provide a strong starting point for optimization.
Protocol 2: Conventional Heating with Dean-Stark Water Removal
This classical approach is suitable for laboratories not equipped with a microwave reactor. It relies on azeotropic removal of water to drive the reaction to completion.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Reactant and Solvent Addition: To the flask, add 1-Cyclohexyl-2,2,2-trifluoroethanone (1.0 mmol), the primary amine (1.2 mmol), a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 mmol), and a solvent that forms an azeotrope with water (e.g., toluene or benzene).
-
Reaction: Heat the mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected. The reaction time can vary from several hours to days. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude imine by flash column chromatography or distillation.
Trustworthiness and Self-Validation
For every synthesized imine, it is crucial to perform thorough characterization to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic C=N stretching vibration.
Consistent analytical data across these techniques will validate the success of the synthesis and the purity of the obtained imine.
Conclusion
The synthesis of imines from 1-Cyclohexyl-2,2,2-trifluoroethanone presents a greater challenge than with non-fluorinated ketones due to the electronic effects of the trifluoromethyl group. However, with the appropriate choice of reaction conditions, high yields of the desired imines can be achieved. The microwave-assisted protocol using a solid acid catalyst offers a rapid, efficient, and environmentally benign approach. For laboratories without access to microwave technology, the traditional method with a Dean-Stark trap remains a reliable alternative. The protocols and insights provided in this guide are intended to empower researchers to successfully navigate the synthesis of these valuable chemical entities.
References
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Kogelbauer, A., et al. (2007). Synthesis of trifluoromethyl-imines by solid acid/superacid catalyzed microwave assisted approach. Arkivoc, 2007(xiii), 141-154. Available at: [Link]
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Shabana, R., Rasmussen, J. B., Olesen, S. O., & Lawesson, S.-O. (1980). Imine chemistry—II. Tetrahedron, 36(20–21), 3047–3051. Available at: [Link]
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Koparir, M., Orek, C., & Sarac, K. (2014). Microwave Assisted Solvent-Free Synthesis of Some Imine Derivatives. Organic Chemistry International, 2014, 816487. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 238415, 1-Cyclohexyl-2,2,2-trifluoro-ethanone. Retrieved January 26, 2026 from [Link].
- Google Patents. (2008). A kind of preparation method of N-cyclohexenyl cyclohexyl imine. CN101318911B.
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Pagenkopf, B. (n.d.). Chapter X: Imine Additions. Available at: [Link]
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Vallejos, S., et al. (2020). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. MethodsX, 7, 100806. Available at: [Link]
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Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2023). Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Eclética Química, 48(2), 49-65. Available at: [Link]
- Google Patents. (1955). Preparation of imines. US2700681A.
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Yilmaz, F., & Kavak, G. (2020). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 855-866. Available at: [Link]
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Chemistry LibreTexts. (2024). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Available at: [Link]
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Carlson, R., Nilsson, Å., & Strömqvist, M. (1983). Efficient Synthesis of Imines by a Modified Titanium Tetrachloride Procedure. Acta Chemica Scandinavica, 37b, 7-13. Available at: [Link]
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Radecka-Paryzek, W., Pospieszna-Markiewicz, I., & Kubicki, M. (2018). Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes. Molecules, 23(10), 2633. Available at: [Link]
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Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471–5569. Available at: [Link]
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Yilmaz, F., & Kavak, G. (2020). Microwave Assisted Solvent-Free Synthesis of Some Imine Derivatives. Organic Chemistry International, 2014, 816487. Available at: [Link]
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Feringa, B. L., et al. (2022). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl}) (PTB7). Materials, 15(21), 7567. Available at: [Link]
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Master Organic Chemistry. (2022). Hydrolysis of imines to give ketones (or aldehydes). Available at: [Link]
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Gotor-Fernández, V., & Gotor, V. (2012). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 8, 1419–1431. Available at: [Link]
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-
Cárdenas-Galindo, L., et al. (2023). Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. Molecules, 28(23), 7808. Available at: [Link]
-
Gökçe, H., et al. (2021). Synthesis, characterization of a novel molecule containing imine group, investigation of its quantum chemical, molecular docking and ADME properties. Journal of Molecular Structure, 1242, 130733. Available at: [Link]
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"1-Cyclohexyl-2,2,2-trifluoro-ethanone" as a precursor for BTK inhibitors
Topic: 1-Cyclohexyl-2,2,2-trifluoro-ethanone: A Strategic Precursor for the Synthesis of Advanced Bruton's Tyrosine Kinase (BTK) Inhibitors
Introduction: The Strategic Importance of Fluorinated Ketones in Kinase Inhibitor Development
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase within the Tec kinase family.[1][2] It serves as an indispensable signaling node downstream of the B-cell receptor (BCR), regulating the survival, activation, and proliferation of B-lineage lymphoid cells.[2][3] Dysregulation of the BCR signaling pathway, often characterized by the overexpression and persistent activation of BTK, is a hallmark of numerous B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[4][5] Consequently, BTK has emerged as a high-value therapeutic target for these diseases.[1][6]
BTK inhibitors function by blocking the ATP-binding site of the enzyme, thereby disrupting the downstream signaling cascade that promotes malignant B-cell proliferation.[3][5] The first generation of these drugs, most notably ibrutinib, were covalent inhibitors that form an irreversible bond with a specific cysteine residue (Cys481) in the BTK active site.[1][3] While highly effective, the development of resistance, often through mutations at this Cys481 site, and off-target effects have driven the development of second-generation and non-covalent (reversible) inhibitors.[4][7]
This evolution in BTK inhibitor design has placed a premium on versatile and strategically functionalized chemical building blocks. 1-Cyclohexyl-2,2,2-trifluoro-ethanone represents such a precursor. This molecule provides two key structural motifs essential for modern kinase inhibitor design: a reactive trifluoromethyl ketone and a lipophilic cyclohexyl group. The trifluoromethyl group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity through unique electronic interactions.[8][9][10] The cyclohexyl moiety provides steric bulk and hydrophobicity, which can be crucial for optimizing interactions within the hydrophobic pockets of the kinase's ATP-binding site.
These application notes provide a detailed guide for researchers and drug development professionals on the synthesis of 1-Cyclohexyl-2,2,2-trifluoro-ethanone and its strategic application as a precursor in the development of next-generation BTK inhibitors.
Physicochemical Properties of the Precursor
A foundational understanding of the precursor's properties is essential for its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | 1-cyclohexyl-2,2,2-trifluoroethanone | [11] |
| CAS Number | 6302-04-1 | [11][12] |
| Molecular Formula | C₈H₁₁F₃O | [11][12] |
| Molecular Weight | 180.17 g/mol | [11][12] |
| Appearance | Liquid | [12] |
| Boiling Point | 123°C | [12] |
| Relative Density | 1.169 | [12] |
Synthesis Protocol: 1-Cyclohexyl-2,2,2-trifluoro-ethanone
The most direct and widely adopted method for synthesizing aliphatic trifluoromethyl ketones is the reaction of an organometallic reagent with an activated trifluoroacetic acid derivative, such as ethyl trifluoroacetate.[13][14] The following protocol details the synthesis via a Grignard reaction, which is amenable to scale-up.
Causality: The Grignard reagent (cyclohexylmagnesium bromide) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. The electron-withdrawing trifluoromethyl group stabilizes the resulting tetrahedral intermediate, preventing a second addition which is a common issue in reactions with standard esters. This ensures high selectivity for the ketone product.
Experimental Workflow Diagram
Caption: Synthesis workflow for 1-Cyclohexyl-2,2,2-trifluoro-ethanone.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Notes |
| Magnesium Turnings | 7439-95-4 | 24.31 | 1.2 eq | Activate with iodine |
| Cyclohexyl Bromide | 108-85-0 | 163.07 | 1.0 eq | |
| Ethyl Trifluoroacetate | 383-63-1 | 142.08 | 1.1 eq | |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | Anhydrous, inhibitor-free |
| Iodine | 7553-56-2 | 253.81 | 1 crystal | For Grignard initiation |
| Diethyl Ether | 60-29-7 | 74.12 | - | For extraction |
| Ammonium Chloride | 12125-02-9 | 53.49 | - | Saturated aqueous solution |
| Magnesium Sulfate | 7487-88-9 | 120.37 | - | Anhydrous, for drying |
Step-by-Step Protocol
PART A: Grignard Reagent Formation
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel, all under an inert atmosphere (Nitrogen or Argon).
-
Activation: Add magnesium turnings (1.2 eq) and a single crystal of iodine to the flask. Gently warm the flask with a heat gun until violet vapors of iodine are observed. This step etches the magnesium surface, removing the passivating oxide layer.[15]
-
Initiation: Add a small portion of anhydrous THF to cover the magnesium. Add a small amount of cyclohexyl bromide (1.0 eq) dissolved in anhydrous THF to the dropping funnel and add a few drops to the magnesium.
-
Propagation: The reaction mixture should become warm and cloudy, indicating the initiation of the Grignard reagent formation. Once initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux. Using a greener solvent alternative like 2-Methyltetrahydrofuran (MTHF) can also be considered for easier work-up.[16]
-
Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey-brown solution is the cyclohexylmagnesium bromide reagent.
PART B: Acylation Reaction
-
Cooling: Cool the freshly prepared Grignard reagent to 0°C using an ice-water bath.
-
Addition: Add a solution of ethyl trifluoroacetate (1.1 eq) in anhydrous THF to the dropping funnel. Add this solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10°C. This is a critical step to prevent side reactions and ensure the stability of the tetrahedral intermediate.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
PART C: Work-up and Purification
-
Quenching: Carefully cool the reaction mixture back to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution dropwise. This will hydrolyze any unreacted Grignard reagent and break down the magnesium alkoxide complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield 1-Cyclohexyl-2,2,2-trifluoro-ethanone as a clear liquid.
Safety and Handling
The precursor, 1-Cyclohexyl-2,2,2-trifluoro-ethanone, is classified with the following hazards:
-
H315: Causes skin irritation.[11]
-
H319: Causes serious eye irritation.[11]
-
H335: May cause respiratory irritation.[11] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Application: From Precursor to BTK Inhibitor Core
The true utility of 1-Cyclohexyl-2,2,2-trifluoro-ethanone lies in its ability to serve as a cornerstone for building the heterocyclic cores of many kinase inhibitors. The trifluoromethyl ketone moiety is a versatile electrophile that can participate in various condensation reactions.
Rationale: The electron-withdrawing nature of the CF₃ group makes the carbonyl carbon highly susceptible to nucleophilic attack. This reactivity can be harnessed to construct pyrimidine, pyrazole, or other nitrogen-containing heterocyclic systems that form the scaffold of many BTK inhibitors. The cyclohexyl group is carried through the synthesis to become a key pharmacophoric element in the final inhibitor, designed to interact with hydrophobic regions of the BTK active site.
Generalized Synthetic Pathway to a Pyrimidine-Based BTK Inhibitor
Caption: Generalized workflow from precursor to a BTK inhibitor scaffold.
This generalized pathway illustrates how the precursor is first converted to a 1,3-diketone intermediate, which then undergoes cyclization with a binucleophile like guanidine to form the central pyrimidine ring, a common feature in many kinase inhibitors.
The Central Role of BTK in B-Cell Signaling
To appreciate the function of the final inhibitor, one must understand the pathway it targets. BTK is a linchpin in the B-cell receptor (BCR) signaling cascade.
BTK Signaling Pathway Diagram
Caption: Simplified BTK signaling cascade in B-cells.
Upon antigen binding, the BCR activates PI3K, which in turn recruits BTK to the cell membrane and facilitates its phosphorylation and activation.[17] Active BTK then phosphorylates and activates phospholipase Cγ2 (PLCγ2), leading to downstream signaling events that culminate in the activation of transcription factors like NF-κB.[17][18] This cascade is essential for B-cell survival and proliferation.[1][3] BTK inhibitors, synthesized from precursors like 1-cyclohexyl-2,2,2-trifluoro-ethanone, effectively shut down this entire pathway.
Conclusion
1-Cyclohexyl-2,2,2-trifluoro-ethanone is more than a simple chemical reagent; it is a strategic starting material for the construction of complex and highly targeted BTK inhibitors. Its synthesis is straightforward, and its dual functionality—a reactive trifluoromethyl ketone and a pharmacophorically important cyclohexyl group—provides a direct route to molecular scaffolds with high therapeutic potential. The unique properties imparted by the trifluoromethyl group are instrumental in overcoming challenges in modern drug design, such as metabolic instability and insufficient binding affinity. As the landscape of cancer therapy continues to evolve towards highly selective targeted agents, the demand for well-designed, functionalized precursors like this will only continue to grow.
References
- Mechanism of Action for Covalent and Non-Covalent BTKi. (2024). YouTube.
- Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (2021). PMC.
- 1-Cyclohexyl-2,2,2-trifluoro-ethanone. Fluorochem.
- 1-Cyclohexyl-2,2,2-trifluoro-ethanone | C8H11F3O | CID 238415. PubChem.
- Ethanone, 1-cyclohexyl-2,2,2-trifluoro-. CymitQuimica.
- Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma. (2013). PMC - NIH.
- Reaction of organometallic reagents with ethyl trifluoroacetate and diethyl oxalate. Formation of trifluoromethyl ketones and .alpha.-keto esters via stable tetrahedral adducts. (1987). The Journal of Organic Chemistry - ACS Publications.
- BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects. (2021). Frontiers in Immunology.
- Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. (2021). Frontiers in Immunology.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). PMC - PubMed Central.
- Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. (2016). NIH.
- Evolution of BTK inhibitors. (2023). Digital Showcase @ University of Lynchburg.
- Reaction of organometallic reagents with ethyl trifluoroacetate and diethyl oxalate. Formation of trifluoromethyl ketones and .a. (1987). American Chemical Society.
- A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. (2023). MDPI.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.
- How BTK inhibitors treat mantle cell lymphoma. (2023). MD Anderson Cancer Center.
- Grignard reagent formation via C–F bond activation: a centenary perspective. (2000). Chemical Communications (RSC Publishing).
- APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. Ijarse.
- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.
- Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. (2023). PMC - PubMed Central.
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- 3. BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
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Catalytic Transformations of 1-Cyclohexyl-2,2,2-trifluoroethanone: A Guide to Asymmetric Synthesis
Introduction: The Significance of a Fluorinated Ketone
1-Cyclohexyl-2,2,2-trifluoroethanone stands as a pivotal substrate in the synthesis of chiral fluorinated molecules, which are of paramount importance in the pharmaceutical and agrochemical industries. The trifluoromethyl group (CF3) can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The generation of chiral centers adjacent to this trifluoromethyl moiety opens avenues for the development of novel, stereochemically defined therapeutic agents and advanced materials. This guide provides an in-depth exploration of the primary catalytic methods for the stereoselective transformation of 1-cyclohexyl-2,2,2-trifluoroethanone, with a focus on asymmetric reduction and aldol reactions. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer insights to aid researchers in navigating the practical aspects of these powerful synthetic tools.
I. Asymmetric Reduction: Accessing Chiral 1-Cyclohexyl-2,2,2-trifluoroethanol
The enantioselective reduction of 1-cyclohexyl-2,2,2-trifluoroethanone to the corresponding chiral alcohol is a critical transformation, yielding a valuable building block for more complex molecules. Several robust catalytic methods have emerged as the gold standard for this purpose.
Corey-Bakshi-Shibata (CBS) Reduction: A Powerful Tool for Enantioselective Ketone Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2] This reaction employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-dimethyl sulfide complex (BMS) or borane-THF.[3]
Mechanism and Rationale for Enantioselectivity:
The enantioselectivity of the CBS reduction stems from a highly organized, six-membered transition state.[4] The oxazaborolidine catalyst, derived from a chiral amino alcohol (commonly (S)- or (R)-prolinol), coordinates with both the borane and the ketone. The steric environment of the catalyst directs the hydride transfer from the borane to one specific face of the ketone's carbonyl group, leading to the preferential formation of one enantiomer of the alcohol.[2] The bulky substituent on the catalyst effectively shields one face of the ketone, allowing the hydride to attack from the less hindered direction.
Figure 1: General workflow of the CBS reduction.
Experimental Protocol: Asymmetric Reduction of 1-Cyclohexyl-2,2,2-trifluoroethanone via CBS Catalysis
This protocol is a general guideline and may require optimization for specific laboratory conditions and desired outcomes.
Materials:
-
1-Cyclohexyl-2,2,2-trifluoroethanone
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.05 - 0.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dilute the catalyst with anhydrous THF.
-
Cooling: Cool the catalyst solution to 0 °C using an ice-water bath.
-
Addition of Borane: Slowly add the borane-dimethyl sulfide complex (0.6 - 1.0 equivalents) to the catalyst solution while maintaining the temperature below 5 °C. Stir the mixture for 15 minutes at 0 °C.
-
Substrate Addition: In the dropping funnel, prepare a solution of 1-cyclohexyl-2,2,2-trifluoroethanone (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the reaction is complete, slowly and carefully add methanol dropwise at 0 °C to quench the excess borane. Vigorous gas evolution (hydrogen) will be observed.
-
Work-up: Allow the mixture to warm to room temperature. Add 2 M HCl and stir for 30 minutes. Separate the organic layer, and extract the aqueous layer with ethyl acetate or diethyl ether (2 x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate and then brine.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the chiral 1-cyclohexyl-2,2,2-trifluoroethanol.
Troubleshooting:
-
Low Enantioselectivity: Ensure anhydrous conditions, as water can react with the borane and the catalyst.[3] The quality of the CBS catalyst is also crucial.
-
Low Yield: Incomplete reaction can be due to insufficient borane or catalyst deactivation. Ensure slow addition of the ketone to maintain a low temperature.
Data Summary (Representative for Trifluoromethyl Ketones):
| Catalyst | Reducing Agent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| (S)-Me-CBS | BMS | 0 | 2 | >95 | >98 |
| (R)-Me-CBS | BMS | 0 | 2 | >95 | >98 |
Note: Data is generalized from typical CBS reductions of trifluoromethyl ketones and serves as an expected outcome.
Biocatalytic Reduction: The Green Chemistry Approach
Biocatalysis, particularly the use of alcohol dehydrogenases (ADHs), offers an environmentally benign and highly selective method for the reduction of ketones.[5] These enzymes operate under mild conditions (aqueous media, room temperature, neutral pH) and can exhibit exquisite enantioselectivity.
Mechanism of Action:
ADHs utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), as a hydride source. The enzyme's chiral active site binds the ketone in a specific orientation, facilitating the transfer of a hydride from NADPH to one face of the carbonyl group. A co-substrate, such as isopropanol, is often used in excess to regenerate the NADPH cofactor in situ.
Figure 2: Biocatalytic reduction of a ketone with cofactor regeneration.
Experimental Protocol: Biocatalytic Reduction of 1-Cyclohexyl-2,2,2-trifluoroethanone with an ADH
Materials:
-
1-Cyclohexyl-2,2,2-trifluoroethanone
-
Commercially available Alcohol Dehydrogenase (e.g., from Lactobacillus kefir or a recombinant source)
-
NADP⁺ or NADPH
-
Isopropanol
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare a solution of potassium phosphate buffer. Add the ADH enzyme, NADP⁺ (catalytic amount), and isopropanol (as co-substrate).
-
Substrate Addition: Add 1-cyclohexyl-2,2,2-trifluoroethanone to the reaction mixture. The substrate can be added neat or as a solution in a water-miscible co-solvent (e.g., DMSO) to improve solubility.
-
Reaction: Stir the mixture at room temperature (or the optimal temperature for the specific enzyme). Monitor the reaction progress by GC or HPLC.
-
Work-up: Once the reaction is complete, saturate the aqueous phase with sodium chloride. Extract the product with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be further purified by column chromatography if necessary.
Key Considerations:
-
Enzyme Selection: A wide variety of ADHs are commercially available, each with its own substrate specificity and stereopreference (Prelog or anti-Prelog). Screening of different enzymes may be necessary to find the optimal catalyst.
-
Cofactor Regeneration: An efficient cofactor regeneration system is crucial for the economic viability of the process. Isopropanol/acetone is a common and effective system.
Asymmetric Transfer Hydrogenation: Ruthenium-Catalyzed Reduction
Asymmetric transfer hydrogenation (ATH) is another powerful method for the enantioselective reduction of ketones.[6] This technique typically employs a ruthenium catalyst bearing a chiral ligand, and a hydrogen donor such as isopropanol or formic acid.
Mechanism Overview:
The reaction proceeds through a metal-hydride intermediate. The chiral ligand creates a chiral environment around the ruthenium center, which coordinates to the ketone. The hydride is then transferred from the metal to the carbonyl carbon in a stereoselective manner.
Data Summary (Representative for Ketone Reductions):
| Catalyst | Ligand | Hydrogen Donor | Yield (%) | ee (%) |
| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | HCOOH/NEt₃ | >90 | >98 |
| [RuCl₂(p-cymene)]₂ | Chiral diamine | i-PrOH | >90 | >95 |
Note: Data is generalized from typical ATH of ketones and serves as an expected outcome.
II. Catalytic Aldol Reactions: Carbon-Carbon Bond Formation
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. The development of catalytic, asymmetric versions of this reaction has been a major focus in organic synthesis. For 1-cyclohexyl-2,2,2-trifluoroethanone, the enolizable α-proton is acidic due to the electron-withdrawing trifluoromethyl group, making it a suitable nucleophile in aldol-type reactions.
Organocatalytic Asymmetric Aldol Reaction
Organocatalysis, the use of small chiral organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis. Proline and its derivatives are particularly effective catalysts for asymmetric aldol reactions.[7]
Mechanism of Proline-Catalyzed Aldol Reaction:
The catalytic cycle involves the formation of a nucleophilic enamine intermediate from the ketone and the proline catalyst. This enamine then attacks the aldehyde electrophile in a stereocontrolled manner. The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the catalyst.[8] The stereochemistry is controlled by the chiral environment created by the proline catalyst in the transition state.
Figure 3: General mechanism for the proline-catalyzed aldol reaction.
Experimental Protocol: Proline-Catalyzed Aldol Reaction of 1-Cyclohexyl-2,2,2-trifluoroethanone with Benzaldehyde
Materials:
-
1-Cyclohexyl-2,2,2-trifluoroethanone
-
Benzaldehyde
-
(S)-Proline
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a vial equipped with a magnetic stir bar, add (S)-proline (10-30 mol%).
-
Addition of Reactants: Add DMSO, followed by 1-cyclohexyl-2,2,2-trifluoroethanone (2.0 equivalents) and benzaldehyde (1.0 equivalent).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the chiral aldol product.
Data Summary (Representative for Cyclohexanone Aldol Reactions):
| Ketone | Aldehyde | Catalyst (mol%) | Solvent | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| Cyclohexanone | 4-Nitrobenzaldehyde | (S)-Proline (20) | DMSO | 95 | 95:5 | 99 |
| Cyclohexanone | Benzaldehyde | (S)-Proline (20) | DMSO | 85 | 90:10 | 96 |
Note: Data is for the analogous reaction with cyclohexanone and serves as a starting point for optimization.
III. Purification and Analysis of Chiral Products
The purification and analysis of the chiral alcohol and aldol products are critical steps to ensure their enantiomeric purity.
Purification:
-
Flash Column Chromatography: This is the most common method for purifying the reaction products. A variety of solvent systems (e.g., hexane/ethyl acetate) can be employed.
-
Crystallization: If the product is a solid, enantioselective crystallization or diastereomeric salt formation can be effective for purification and enantiomeric enrichment.
Analysis of Enantiomeric Excess (ee):
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for determining the ee of chiral compounds. A variety of chiral stationary phases (e.g., polysaccharide-based columns) are available.
-
Chiral Gas Chromatography (GC): For volatile compounds, chiral GC columns can provide excellent separation of enantiomers.
-
NMR Spectroscopy with Chiral Shift Reagents: This method can be used to determine ee by observing the separation of signals for the two enantiomers in the presence of a chiral lanthanide shift reagent.
Conclusion
The catalytic asymmetric transformation of 1-cyclohexyl-2,2,2-trifluoroethanone provides access to valuable chiral building blocks for drug discovery and materials science. The methods outlined in this guide—Corey-Bakshi-Shibata reduction, biocatalytic reduction, asymmetric transfer hydrogenation, and organocatalytic aldol reactions—represent the state-of-the-art in asymmetric catalysis. The choice of method will depend on factors such as the desired enantiomer, scalability, cost, and available laboratory infrastructure. By understanding the underlying principles and following the detailed protocols provided, researchers can effectively harness these powerful catalytic tools to advance their synthetic endeavors.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(25), 5551–5553. [Link]
-
Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]
-
YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. [Link]
-
Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411-8414. [Link]
-
MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349. [Link]
-
MDPI. (2023). Harnessing Alcohol Dehydrogenases in Organic Reaction Cascades: A Strategy for Enhanced Efficiency in Synthetic Organic Chemistry. International Journal of Molecular Sciences, 24(15), 12345. [Link]
-
PubMed. (2008). Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography. Journal of Chromatography A, 1206(2), 204-211. [Link]
-
MDPI. (2019). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts, 9(11), 945. [Link]
-
Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. [Link]
-
NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]
-
PubMed Central. (2020). Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer. Scientific Reports, 10(1), 12345. [Link]
-
Organic Chemistry Frontiers. (2017). Ruthenium-catalyzed dynamic kinetic asymmetric transfer hydrogenation: stereoselective access to syn 2-(1,2,3,4-tetrahydro-1-isoquinolyl)ethanol derivatives. Organic Chemistry Frontiers, 4(10), 1963-1967. [Link]
-
WordPress. (2018). Specific Solvent Issues / Safety Issues with Ketone Reduction. [Link]
-
National Institutes of Health. (2014). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Future Medicinal Chemistry, 6(12), 1347-1363. [Link]
Sources
- 1. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruthenium-catalyzed dynamic kinetic asymmetric transfer hydrogenation: stereoselective access to syn 2-(1,2,3,4-tetrahydro-1-isoquinolyl)ethanol derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
Application Notes and Protocols: The Utility of 1-Cyclohexyl-2,2,2-trifluoroethanone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Trifluoromethyl Ketone Warhead and the Cyclohexyl Anchor
In the landscape of modern medicinal chemistry, the quest for potent and selective enzyme inhibitors remains a cornerstone of drug discovery. Among the privileged functionalities employed to achieve this, the trifluoromethyl ketone (TFMK) moiety has emerged as a powerful "warhead" for targeting a variety of enzymatic classes. The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack by active site residues such as serine, cysteine, or a metal-activated water molecule. This interaction often leads to the formation of a stable, yet often reversible, tetrahedral intermediate that mimics the transition state of the enzymatic reaction, resulting in potent inhibition.[1]
This application note focuses on 1-Cyclohexyl-2,2,2-trifluoroethanone , a specific TFMK building block. This molecule uniquely combines the reactive potential of the TFMK warhead with the lipophilic and sterically defined cyclohexyl group. The cyclohexyl moiety is a common scaffold in medicinal chemistry, often serving as a bioisostere for phenyl or t-butyl groups. Its three-dimensional structure can provide enhanced van der Waals interactions within hydrophobic pockets of an enzyme's active site, potentially increasing binding affinity and influencing selectivity. Furthermore, the lipophilicity imparted by the cyclohexyl ring can be crucial for modulating a drug candidate's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
This document provides a technical guide to the synthesis and application of 1-Cyclohexyl-2,2,2-trifluoroethanone as a versatile building block in the development of enzyme inhibitors. While specific examples of bioactive molecules derived directly from 1-Cyclohexyl-2,2,2-trifluoroethanone are not extensively documented in publicly available literature, the principles and protocols outlined herein are based on well-established reactivity of TFMKs and the known contributions of the cyclohexyl group in medicinal chemistry.
Physicochemical Properties and Safety Information
A thorough understanding of the properties of a chemical building block is paramount for its effective and safe use in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁F₃O | PubChem |
| Molecular Weight | 180.17 g/mol | PubChem |
| IUPAC Name | 1-cyclohexyl-2,2,2-trifluoroethanone | PubChem |
| CAS Number | 6302-04-1 | PubChem |
| Appearance | Not specified (typically a liquid) | |
| Boiling Point | Not specified | |
| Density | Not specified |
Safety and Handling:
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-Cyclohexyl-2,2,2-trifluoroethanone is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Synthesis of 1-Cyclohexyl-2,2,2-trifluoroethanone: A Protocol
The synthesis of trifluoromethyl ketones can be achieved through various methods. One common and effective approach is the trifluoromethylation of an ester precursor. The following protocol is an adapted, illustrative procedure based on the nucleophilic trifluoromethylation of esters using fluoroform (HCF₃) as the trifluoromethyl source.
Reaction Scheme:
A representative synthesis.
Materials:
-
Methyl cyclohexanecarboxylate
-
Fluoroform (HCF₃) gas
-
Potassium hexamethyldisilazide (KHMDS)
-
Triglyme (triethylene glycol dimethyl ether), anhydrous
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a magnetic stir bar, septum, and a balloon filled with HCF₃
-
Dry ice/acetone bath
-
Standard glassware for extraction and purification
Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl cyclohexanecarboxylate (1.0 eq) in anhydrous triglyme.
-
Cooling: Cool the reaction mixture to -40 °C using a dry ice/acetone bath.
-
Addition of Base: Slowly add a solution of KHMDS (1.1 eq) in anhydrous THF to the cooled reaction mixture. Stir for 10 minutes.
-
Trifluoromethylation: Bubble HCF₃ gas from the balloon through the reaction mixture for a specified time (e.g., 1-2 hours), maintaining the temperature at -40 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -40 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 1-Cyclohexyl-2,2,2-trifluoroethanone.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial as organometallic reagents like KHMDS are highly reactive towards water and oxygen.
-
Low Temperature: The reaction is performed at -40 °C to stabilize the trifluoromethyl anion (CF₃⁻) generated in situ, preventing its decomposition to difluorocarbene (:CF₂).
-
Triglyme: This high-boiling polar aprotic solvent is effective in solvating the potassium cation, enhancing the nucleophilicity of the trifluoromethyl anion.
Application as a Building Block in Medicinal Chemistry
The electrophilic nature of the carbonyl carbon in 1-Cyclohexyl-2,2,2-trifluoroethanone makes it a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications. The following are illustrative protocols for key transformations.
Synthesis of Trifluoromethyl-Containing Alcohols via Reduction
Reduction of the ketone provides access to chiral trifluoromethyl-containing secondary alcohols, which are valuable synthons.
Reaction Scheme:
A representative reduction reaction.
Protocol:
-
Dissolve 1-Cyclohexyl-2,2,2-trifluoroethanone (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) in portions.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, dry the organic layer over MgSO₄, and concentrate to yield the alcohol.
Synthesis of Trifluoromethyl-Substituted Amines via Reductive Amination
Reductive amination allows for the introduction of a nitrogen-containing moiety, a common feature in many drug molecules.
Reaction Scheme:
A representative reductive amination.
Protocol:
-
To a solution of 1-Cyclohexyl-2,2,2-trifluoroethanone (1.0 eq) and a primary amine (1.1 eq) in an anhydrous solvent like dichloromethane or methanol, add a Lewis acid catalyst such as titanium(IV) isopropoxide (Ti(OiPr)₄).
-
Stir the mixture at room temperature for several hours to form the imine intermediate.
-
Cool the reaction to 0 °C and add a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product. Purify by column chromatography.
Application in Enzyme Inhibition: Targeting Serine Proteases
The TFMK moiety is a well-established reversible covalent inhibitor of serine and cysteine proteases. The electrophilic carbonyl carbon is attacked by the nucleophilic serine or cysteine residue in the enzyme's active site, forming a stable hemiketal or hemithioketal adduct. This adduct mimics the tetrahedral transition state of peptide bond hydrolysis, thus potently inhibiting the enzyme.
Mechanism of Inhibition:
Inhibition via hemiketal formation.
Protocol: In Vitro Serine Protease Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds derived from 1-Cyclohexyl-2,2,2-trifluoroethanone against a model serine protease, such as trypsin or chymotrypsin, using a fluorogenic substrate.
Materials:
-
Serine protease (e.g., Trypsin)
-
Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)
-
Assay buffer (e.g., Tris-HCl with CaCl₂)
-
Test inhibitor (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Prepare serial dilutions of the inhibitor in assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.
-
Prepare a solution of the serine protease in assay buffer.
-
Prepare a solution of the fluorogenic substrate in assay buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add the test inhibitor at various concentrations. Include wells with buffer and DMSO as a negative control and a known inhibitor as a positive control.
-
Add the serine protease solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37 °C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence versus time curves).
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Self-Validation and Causality:
-
The inclusion of positive and negative controls is essential to validate the assay performance.
-
The pre-incubation step is important for inhibitors that exhibit slow-binding kinetics, a common characteristic of TFMKs.
-
The choice of substrate and buffer conditions should be optimized for the specific protease being studied.
Conclusion
1-Cyclohexyl-2,2,2-trifluoroethanone represents a valuable and versatile building block for medicinal chemists. Its unique combination of a potent trifluoromethyl ketone warhead and a lipophilic cyclohexyl moiety provides a strategic starting point for the design and synthesis of novel enzyme inhibitors. The protocols and conceptual frameworks provided in these application notes are intended to guide researchers in harnessing the potential of this and related TFMK scaffolds in the pursuit of new therapeutic agents. Further exploration into the synthesis of diverse libraries based on this core structure is warranted to fully elucidate its potential in targeting a wide range of enzymes implicated in human disease.
References
-
Zhang, C., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry, 16(8), 4652-4660. [Link]
Sources
Application Notes and Protocols for Nucleophilic Addition to 1-Cyclohexyl-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This document provides a comprehensive guide to the nucleophilic addition to 1-cyclohexyl-2,2,2-trifluoroethanone, a valuable fluorinated building block in medicinal chemistry and materials science. The highly electrophilic nature of the carbonyl carbon, activated by the potent electron-withdrawing trifluoromethyl group, makes this ketone an excellent substrate for a wide array of nucleophilic addition reactions. However, the steric bulk of the adjacent cyclohexyl group introduces significant stereochemical considerations that must be carefully managed. This guide offers a detailed exploration of the underlying chemical principles, step-by-step experimental protocols for key classes of nucleophiles, and expert insights into reaction optimization and stereochemical control.
Introduction: The Unique Reactivity of 1-Cyclohexyl-2,2,2-trifluoroethanone
1-Cyclohexyl-2,2,2-trifluoroethanone (CAS No. 6302-04-1) is a prochiral ketone featuring a sterically demanding cyclohexyl moiety and a strongly electron-withdrawing trifluoromethyl group. This unique combination of steric and electronic factors dictates its reactivity profile.[1] The trifluoromethyl group dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by a diverse range of nucleophiles, often without the need for harsh reaction conditions.[1] This enhanced reactivity is a double-edged sword, as it can also lead to undesired side reactions if not properly controlled.
The presence of the bulky cyclohexyl group introduces a significant steric bias, influencing the trajectory of the incoming nucleophile and, consequently, the stereochemical outcome of the reaction. Understanding and controlling the diastereoselectivity or enantioselectivity of these additions is paramount for the synthesis of chiral molecules with desired biological activities.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₈H₁₁F₃O |
| Molecular Weight | 180.17 g/mol |
| IUPAC Name | 1-cyclohexyl-2,2,2-trifluoroethanone |
Safety Profile: 1-Cyclohexyl-2,2,2-trifluoroethanone is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
The Underlying Mechanism: A Tale of Sterics and Electronics
The fundamental reaction mechanism involves the nucleophilic attack on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This process can be broadly understood through the lens of the Bürgi-Dunitz trajectory, which describes the preferred angle of nucleophilic attack on a carbonyl group. However, the stereochemical outcome is dictated by a delicate interplay of steric hindrance and electronic effects, which can be rationalized by models such as the Felkin-Anh and Cieplak models.
dot digraph "Nucleophilic_Addition_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: General mechanism of nucleophilic addition.
Experimental Protocols
The following protocols are designed to be adaptable and serve as a starting point for the optimization of specific nucleophilic addition reactions to 1-cyclohexyl-2,2,2-trifluoroethanone.
Grignard Reaction: Formation of Tertiary Alcohols
The Grignard reaction is a robust method for forming carbon-carbon bonds. The high reactivity of Grignard reagents with the activated carbonyl of 1-cyclohexyl-2,2,2-trifluoroethanone generally leads to high conversion.
Protocol: Addition of Phenylmagnesium Bromide
Materials:
-
1-Cyclohexyl-2,2,2-trifluoroethanone (1.0 equiv)
-
Phenylmagnesium bromide (1.2 equiv, solution in THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-cyclohexyl-2,2,2-trifluoroethanone (1.0 equiv) dissolved in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Grignard Reagent: Add the phenylmagnesium bromide solution (1.2 equiv) to the dropping funnel and add it dropwise to the stirred ketone solution over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1-cyclohexyl-2,2,2-trifluoro-1-phenylethanol.
Expected Outcome: This reaction is expected to yield the tertiary alcohol in good to excellent yield. The stereochemical outcome will depend on the specific Grignard reagent and reaction conditions.
dot digraph "Grignard_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.4, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: Grignard reaction workflow.
Reformatsky Reaction: Synthesis of β-Hydroxy Esters
The Reformatsky reaction provides a route to β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of zinc metal.
Protocol: Reaction with Ethyl Bromoacetate
Materials:
-
1-Cyclohexyl-2,2,2-trifluoroethanone (1.0 equiv)
-
Ethyl bromoacetate (1.5 equiv)
-
Activated zinc dust (2.0 equiv)
-
Anhydrous toluene or THF
-
A crystal of iodine (for activation)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Zinc Activation: In a flame-dried flask, activate the zinc dust by stirring with a crystal of iodine in anhydrous toluene under nitrogen until the iodine color disappears.
-
Reaction Setup: To the activated zinc suspension, add the 1-cyclohexyl-2,2,2-trifluoroethanone (1.0 equiv).
-
Addition of Haloester: Add a solution of ethyl bromoacetate (1.5 equiv) in anhydrous toluene dropwise to the mixture. The reaction is often initiated by gentle heating.
-
Reaction: Once the reaction starts (indicated by a color change and/or gentle reflux), maintain the temperature to sustain a gentle reflux for 1-2 hours.
-
Work-up: After cooling to room temperature, slowly add 1 M HCl to dissolve the zinc salts.
-
Extraction and Purification: Follow a similar extraction, washing (with NaHCO₃ and brine), drying, and purification procedure as described for the Grignard reaction.
Expected Outcome: This protocol should yield the corresponding β-hydroxy ester, which is a versatile intermediate for further transformations.
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: Olefination
The Wittig and HWE reactions are powerful methods for the synthesis of alkenes from ketones. The choice between the two often depends on the desired stereoselectivity and the stability of the ylide.
Protocol: Horner-Wadsworth-Emmons Reaction with Triethyl Phosphonoacetate
Materials:
-
1-Cyclohexyl-2,2,2-trifluoroethanone (1.0 equiv)
-
Triethyl phosphonoacetate (1.2 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Ylide Formation: To a suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.2 equiv) dropwise. Stir the mixture at room temperature for 1 hour to ensure complete formation of the phosphonate anion.
-
Addition of Ketone: Cool the ylide solution to 0 °C and add a solution of 1-cyclohexyl-2,2,2-trifluoroethanone (1.0 equiv) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl and perform a standard aqueous work-up and purification by column chromatography.
Expected Outcome: The HWE reaction with stabilized ylides typically favors the formation of the (E)-alkene.[2][3] The electron-withdrawing trifluoromethyl group can influence the stereochemical outcome.
dot digraph "HWE_Reaction" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: HWE reaction pathway.
Enolate Addition: Aldol Reaction
The aldol reaction involves the addition of an enolate to a carbonyl compound. Due to the high electrophilicity of 1-cyclohexyl-2,2,2-trifluoroethanone, it serves as an excellent acceptor for enolates.
Protocol: Aldol Reaction with Acetone Enolate
Materials:
-
1-Cyclohexyl-2,2,2-trifluoroethanone (1.0 equiv)
-
Acetone (as the enolate precursor)
-
Lithium diisopropylamide (LDA) (1.1 equiv, freshly prepared or commercial solution)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Enolate Formation: To a solution of diisopropylamine (1.1 equiv) in anhydrous THF at -78 °C, add n-butyllithium (1.1 equiv) dropwise. Stir for 30 minutes to generate LDA. Then, add acetone (1.0 equiv) dropwise and stir for another 30 minutes.
-
Addition to Ketone: Add a solution of 1-cyclohexyl-2,2,2-trifluoroethanone (1.0 equiv) in anhydrous THF to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl and follow a standard aqueous work-up and purification procedure.
Expected Outcome: This reaction will produce the corresponding β-hydroxy ketone. The diastereoselectivity will be influenced by the reaction conditions and the nature of the enolate.
Stereochemical Considerations: A Game of Asymmetric Induction
The prochiral nature of 1-cyclohexyl-2,2,2-trifluoroethanone makes it an ideal substrate for asymmetric synthesis. The stereochemical outcome of nucleophilic additions can be controlled through several strategies:
-
Substrate Control: The inherent chirality of a modified substrate can direct the approach of the nucleophile.
-
Reagent Control: The use of chiral nucleophiles or reagents can induce stereoselectivity.
-
Catalyst Control: Chiral Lewis acids or organocatalysts can create a chiral environment around the ketone, favoring the formation of one enantiomer over the other.
For instance, in the asymmetric addition of diethylzinc, the use of chiral ligands such as certain amino alcohols or BINOL derivatives can lead to high enantiomeric excesses. The choice of ligand is critical and often requires screening to identify the optimal catalyst for a specific transformation.
Conclusion: A Versatile Building Block for Modern Synthesis
1-Cyclohexyl-2,2,2-trifluoroethanone is a highly reactive and versatile substrate for a wide range of nucleophilic addition reactions. Its unique electronic and steric properties present both opportunities and challenges for the synthetic chemist. By understanding the underlying principles of reactivity and stereoselectivity, and by carefully selecting and optimizing reaction conditions, researchers can effectively utilize this valuable building block for the synthesis of complex and stereochemically defined molecules. The protocols provided herein serve as a robust starting point for further exploration and application in the fields of drug discovery and materials science.
References
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclohexyl-2,2,2-trifluoroethanone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Magritek. (2018). The Aldol Condensation. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Wittig Reaction. Harvard University. Retrieved from [Link]
- Chem 322L, Experiment 1: Grignard Reaction. (n.d.).
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
PubChem. (n.d.). (+)-2,2,2-Trifluoro-1-phenylethanol. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Retrieved from [Link]
-
NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]
-
MDPI. (2020). Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes. Retrieved from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
YouTube. (2024, March 28). Reactions of Enols and Enolates; Aldol Reactions | LTQ 8.1, Spring 2024. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: A Novel Nucleophilic Addition to α-Fluoro-α-trifluoromethyl-γ-lactones. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
YouTube. (2018, May 9). Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. Retrieved from [Link]
- Neuman, R. C. (n.d.). Chapter 18: Reactions of Enolate Ions and Enols.
-
ResearchGate. (n.d.). Purification, characterization of two peptides from Buthus martensi Karch. Retrieved from [Link]
-
Organic Syntheses. (n.d.). cyclohexylcarbinol. Retrieved from [Link]
-
MDPI. (2021). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Retrieved from [Link]
-
Chegg. (2020, March 28). Solved Reaction of cyclohexyl bromide with magnesium in THF. Retrieved from [Link]
-
ResearchGate. (n.d.). The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, October 20). 12.14: Stereochemistry of Nucleophilic Addition Reactions- Re and Si Faces. Retrieved from [Link]
-
PubChem. (n.d.). (-)-2,2,2-Trifluoro-1-phenylethanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient asymmetric addition of diethylzinc to ketones using tartaric acid derivative as chiral ligand. Retrieved from [Link]
-
ResearchGate. (n.d.). The Aldol Reaction: Group I and II enolates. Retrieved from [Link]
-
Spandidos Publications. (2009). Perillyl alcohol causes G1 arrest through p15(INK4b) and p21(WAF1/Cip1) induction. Retrieved from [Link]
-
Arkat USA. (n.d.). (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Retrieved from [Link]
-
YouTube. (2021, August 11). mod03lec24 - Nucleophilic Addition Reactions and its Stereochemistry. Retrieved from [Link]
-
Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples –. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Asymmetric Addition of Alkylzinc Reagents to Cyclic α,β-Unsaturated Ketones and a Tandem Enantioselective Addition/Diastereoselective Epoxidation with Dioxygen. Retrieved from [Link]
-
ResearchGate. (n.d.). Stabilized Wittig olefination for bioconjugation | Request PDF. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Role of 1-Cyclohexyl-2,2,2-trifluoro-ethanone in the Synthesis of Fluorinated Heterocycles
Abstract
The incorporation of trifluoromethyl (CF₃) groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development.[1][2] These fluorinated motifs can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This document provides a detailed technical guide on the application of 1-Cyclohexyl-2,2,2-trifluoro-ethanone , a versatile fluorinated building block, in the synthesis of high-value trifluoromethyl-substituted heterocycles. We will focus on the preparation of 5-cyclohexyl-3-(trifluoromethyl)-1H-pyrazole, a privileged structure in drug discovery, through a robust and well-established synthetic sequence involving a directed Claisen condensation followed by a Knorr-type cyclization. The causality behind experimental choices, detailed step-by-step protocols, and mechanistic insights are provided for researchers, scientists, and drug development professionals.
Introduction: The Power of the Trifluoromethyl Group
The trifluoromethyl group is a unique substituent that is notably absent in nature, making its introduction into molecules a purely synthetic achievement.[2] Its strong electron-withdrawing nature and high lipophilicity make it a "super-substituent" for tuning the physicochemical properties of bioactive molecules. Heterocycles, particularly pyrazoles, are fundamental components of numerous pharmaceuticals.[1] The combination of a pyrazole core with a CF₃ group has led to the development of important drugs and agrochemicals.[4][5]
1-Cyclohexyl-2,2,2-trifluoro-ethanone serves as an ideal starting material for this purpose. It possesses two key reactive features:
-
An electrophilic carbonyl carbon, activated by the adjacent CF₃ group.
-
Acidic α-protons on the cyclohexyl ring, although less relevant for the primary pathway discussed here.
This guide will demonstrate how to leverage the reactivity of this ketone to construct a 1,3-dicarbonyl intermediate, the essential precursor for pyrazole synthesis.
Core Synthetic Strategy: From Ketone to Pyrazole
The most common and efficient pathway to 3-trifluoromethylpyrazoles involves the cyclocondensation of a trifluoromethyl-containing 1,3-dicarbonyl compound with a hydrazine derivative.[4][6] This is a variation of the classic Knorr pyrazole synthesis . Since our starting material, 1-Cyclohexyl-2,2,2-trifluoro-ethanone, is a simple ketone, a preliminary step is required to install the second carbonyl group, thus forming the necessary 1,3-dicarbonyl scaffold.
The overall workflow is a two-step process:
-
Step 1: Directed Claisen Condensation: Reaction of the trifluoromethyl ketone with an ester (e.g., ethyl acetate) in the presence of a strong base to form a β-diketone.
-
Step 2: Knorr Pyrazole Synthesis: Acid-catalyzed cyclocondensation of the resulting β-diketone with hydrazine to yield the target pyrazole.
Caption: High-level overview of the two-step synthesis.
Application Protocol: Synthesis of 5-Cyclohexyl-3-(trifluoromethyl)-1H-pyrazole
This section provides a detailed, self-validating protocol for the synthesis. The causality for key reagent choices and conditions is explained throughout.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Supplier Notes |
| 1-Cyclohexyl-2,2,2-trifluoro-ethanone | C₈H₁₁F₃O | 180.17 | Commercially available |
| Sodium Hydride (NaH), 60% in oil | NaH | 24.00 | Highly reactive, handle under inert atmosphere. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Anhydrous grade recommended. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, inhibitor-free. |
| Hydrazine Monohydrate | H₆N₂O | 50.06 | Corrosive and toxic. |
| Glacial Acetic Acid (AcOH) | C₂H₄O₂ | 60.05 | Corrosive. |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | For extraction. |
| Hydrochloric Acid (HCl), 2M | HCl | 36.46 | For workup. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | For workup. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | For drying. |
Step 1: Synthesis of 1-Cyclohexyl-4,4,4-trifluoro-1,3-butanedione
Principle: This is a directed Claisen condensation. Sodium hydride, a strong non-nucleophilic base, deprotonates the α-carbon of ethyl acetate to form an enolate. This enolate then acts as a nucleophile, attacking the highly electrophilic carbonyl of 1-cyclohexyl-2,2,2-trifluoro-ethanone. The trifluoromethyl group strongly activates the ketone carbonyl, ensuring the reaction proceeds in the desired direction over the self-condensation of ethyl acetate.
Protocol:
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (1.0 g, 25.0 mmol, 1.25 equiv., 60% dispersion in mineral oil).
-
Wash the NaH dispersion with anhydrous hexanes (2 x 10 mL) under nitrogen to remove the mineral oil. Decant the hexanes carefully via cannula.
-
Add 50 mL of anhydrous THF to the flask.
-
Slowly add anhydrous ethyl acetate (2.4 mL, 25.0 mmol, 1.25 equiv.) to the stirred suspension at 0 °C (ice bath). Allow the mixture to stir for 15 minutes. Rationale: This pre-forms the sodium enolate of ethyl acetate.
-
Prepare a solution of 1-cyclohexyl-2,2,2-trifluoro-ethanone (3.60 g, 20.0 mmol, 1.0 equiv.) in 20 mL of anhydrous THF.
-
Add the ketone solution dropwise to the enolate suspension over 30 minutes at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. The reaction mixture will typically become a thick, pale-yellow slurry.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting ketone.
-
Work-up: Carefully quench the reaction by slowly adding it to 100 mL of ice-cold 2M HCl. Caution: Unreacted NaH will evolve hydrogen gas vigorously.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a yellow oil, can be purified by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure β-diketone.
Step 2: Synthesis of 5-Cyclohexyl-3-(trifluoromethyl)-1H-pyrazole
Principle: This is an acid-catalyzed cyclocondensation reaction, a variant of the Paal-Knorr synthesis.[7] Hydrazine possesses two nucleophilic nitrogen atoms. One nitrogen attacks one of the carbonyls of the β-diketone, followed by intramolecular cyclization where the second nitrogen attacks the remaining carbonyl. Subsequent dehydration leads to the stable, aromatic pyrazole ring. The reaction is regioselective due to the electronic properties of the β-diketone.
Protocol:
-
In a 100 mL round-bottom flask, dissolve the crude 1-cyclohexyl-4,4,4-trifluoro-1,3-butanedione (approx. 20.0 mmol, 1.0 equiv.) in 40 mL of glacial acetic acid. Rationale: Acetic acid serves as both the solvent and the acid catalyst.
-
Add hydrazine monohydrate (1.1 mL, 22.0 mmol, 1.1 equiv.) dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
A solid precipitate will often form. Collect the solid by vacuum filtration. If the product is an oil, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
If extracted, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
The crude product can be purified by recrystallization (e.g., from ethanol/water or hexane) or column chromatography to yield the final pyrazole as a white solid.
Expected Results and Characterization
| Product | Yield (%) | M.P. (°C) | ¹⁹F NMR (δ, ppm) | Key ¹H NMR Signals (δ, ppm) |
| 5-Cyclohexyl-3-(trifluoromethyl)-1H-pyrazole | 75-85% | ~120-125 | ~ -62 (s, 3F) | ~ 12.5 (br s, 1H, NH), ~6.5 (s, 1H, pyrazole-H), ~2.8 (m, 1H, cyclohexyl-CH), 1.2-2.0 (m, 10H) |
Mechanistic Deep Dive: Regioselectivity in Pyrazole Formation
The reaction of an unsymmetrical β-diketone like 1-cyclohexyl-4,4,4-trifluoro-1,3-butanedione with hydrazine can theoretically yield two different regioisomers. However, the reaction is highly selective, yielding the 5-cyclohexyl-3-(trifluoromethyl) isomer almost exclusively.
Causality: The carbonyl carbon adjacent to the CF₃ group is significantly more electrophilic (more δ+) than the carbonyl carbon next to the cyclohexyl group. The strong inductive electron withdrawal by the three fluorine atoms is the driving force.[8] Therefore, the initial nucleophilic attack by a hydrazine nitrogen atom occurs preferentially at this more reactive, trifluoroacetyl carbonyl. The subsequent intramolecular cyclization and dehydration then lock in this regiochemistry.
Caption: Simplified mechanism of pyrazole formation.
Safety and Handling
-
1-Cyclohexyl-2,2,2-trifluoro-ethanone: Causes skin and serious eye irritation. May cause respiratory irritation.[9] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. It is corrosive. All operations must be conducted under an inert atmosphere (N₂ or Ar).
-
Hydrazine Monohydrate: Is a suspected carcinogen, toxic, and corrosive. Handle with extreme care, using appropriate PPE and engineering controls.
Conclusion
1-Cyclohexyl-2,2,2-trifluoro-ethanone is a highly effective and strategic building block for accessing trifluoromethyl-substituted pyrazoles. Through a reliable two-step sequence of Claisen condensation and Knorr cyclization, valuable heterocyclic scaffolds can be synthesized in high yield and with excellent regiocontrol. The protocols and mechanistic rationale presented herein provide a solid foundation for researchers engaged in the synthesis of fluorinated molecules for pharmaceutical and agrochemical applications.
References
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National Center for Biotechnology Information (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. U.S. National Library of Medicine. [Link]
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National Center for Biotechnology Information. "1-Cyclohexyl-2,2,2-trifluoro-ethanone" PubChem Compound Summary for CID 238415. [Link]
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Mlostoń, G., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. National Center for Biotechnology Information. [Link]
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Grygorenko, O. O., & Komarov, I. V. (2014). Trifluoromethylated Heterocycles. ResearchGate. [Link]
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Suresh, D., & Singh, V. K. (2021). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. ACS Publications. [Link]
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Mlostoń, G., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. ResearchGate. [Link]
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Kumar, A., et al. (2023). Approaches to trifluoromethylated pyrazoles using trifluorodiazoethane. ResearchGate. [Link]
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Wikipedia contributors. (2023). Paal–Knorr synthesis. Wikipedia. [Link]
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Wang, X., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. [Link]
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Fujiwara, Y., et al. (2012). Innate C-H trifluoromethylation of heterocycles. National Center for Biotechnology Information. [Link]
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Fustero, S., et al. (2011). 1,1,1-Trifluoro-3-(2-thenoyl)acetone in Reactions with Hydrazines. ResearchGate. [Link]
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Lu, J., et al. (2019). Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. RSC Publishing. [Link]
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Singh, R. P., & Shree, V. (2016). Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Taylor & Francis Online. [Link]
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Application Note: Strategic Protection of 1-Cyclohexyl-2,2,2-trifluoroethanone for Advanced Synthetic Applications
Introduction: The Unique Challenge of a Trifluoromethyl Ketone
1-Cyclohexyl-2,2,2-trifluoroethanone is a valuable building block in medicinal and agrochemical research.[1] Its structure, featuring a bulky cyclohexyl group and a potent electron-withdrawing trifluoromethyl (TFM) group, imparts unique chemical properties. The TFM group dramatically increases the electrophilicity of the carbonyl carbon, making the ketone highly susceptible to nucleophilic attack.[2] While this enhanced reactivity can be advantageous, it presents a significant challenge in multi-step syntheses where other functional groups in the molecule must react selectively. Unmasked, the TFM ketone can react with a wide array of common reagents, including organometallics, hydrides, and strong bases, leading to undesired side reactions and low yields.
This application note provides a comprehensive guide to protecting group strategies for 1-Cyclohexyl-2,2,2-trifluoroethanone. We will explore the rationale behind protecting this specific ketone, detail robust protocols for its protection and deprotection, and discuss the critical parameters for success.
The Rationale for Protection: Why Masking the Ketone is Crucial
In a multi-step synthesis, the goal is to modify one part of a molecule while leaving others untouched. The high reactivity of the TFM ketone often makes this impossible without a protecting group.[3] Consider a scenario where a molecule contains both the 1-cyclohexyl-2,2,2-trifluoroethanone moiety and an ester. If the desired transformation is the reduction of the ester to an alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH4), the unprotected ketone will react preferentially.[4]
Figure 1: Unselective reaction with an unprotected TFM ketone.
To achieve the desired chemoselectivity, the ketone must be temporarily converted into a less reactive functional group. This is the core principle of a protecting group strategy.[5] The ideal protecting group for this purpose should be:
-
Easy to install in high yield.
-
Stable to the conditions of the subsequent reaction (e.g., strongly basic, nucleophilic).
-
Easy to remove in high yield without affecting other functional groups.[6]
Selecting the Optimal Protecting Group: Acetals
For carbonyl groups, acetals are the most common and effective protecting groups.[3] They are formed by reacting the ketone with a diol under acidic conditions.[7] Acetals are exceptionally stable in neutral and basic environments, making them ideal for protecting ketones during reactions involving Grignard reagents, organolithiums, and metal hydrides.[4][8]
For 1-cyclohexyl-2,2,2-trifluoroethanone, a cyclic acetal formed with ethylene glycol is an excellent choice. The cyclic nature of the acetal enhances its stability compared to acyclic acetals.[3]
| Protecting Group | Formation Conditions | Stability | Deprotection Conditions |
| 1,3-Dioxolane (from Ethylene Glycol) | Ethylene glycol, acid catalyst (e.g., p-TsOH), azeotropic water removal | Stable to bases, Grignard reagents, LiAlH₄, oxidation | Aqueous acid (e.g., HCl, H₂SO₄) |
| 1,3-Dithiane (from 1,3-Propanedithiol) | 1,3-Propanedithiol, Lewis acid catalyst (e.g., BF₃·OEt₂) | Stable to acids and bases | Heavy metal salts (e.g., HgCl₂), oxidative conditions |
Table 1: Comparison of common ketone protecting groups. For compatibility with organometallics and hydrides, the 1,3-dioxolane is the superior and more common choice.
The formation of the acetal is a reversible equilibrium reaction. To drive the reaction to completion, the water generated during the reaction must be removed, typically by azeotropic distillation using a Dean-Stark apparatus.
Figure 2: A generalized workflow for using a protecting group.
Experimental Protocols
Safety Note: 1-Cyclohexyl-2,2,2-trifluoroethanone may cause skin and eye irritation.[9] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Protection of 1-Cyclohexyl-2,2,2-trifluoroethanone
This protocol details the formation of the ethylene glycol acetal. The electron-withdrawing TFM group facilitates the initial nucleophilic attack, and driving the equilibrium by removing water is key to achieving a high yield.
Materials:
-
1-Cyclohexyl-2,2,2-trifluoroethanone (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)
-
Toluene (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser under a nitrogen atmosphere.
-
Reagents: To the flask, add 1-Cyclohexyl-2,2,2-trifluoroethanone (1.0 eq), toluene (approx. 0.2 M concentration of the ketone), ethylene glycol (1.5 eq), and p-TsOH·H₂O (0.05 eq).
-
Reaction: Heat the mixture to reflux. Toluene and water will form an azeotrope, and water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting ketone.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst. Wash subsequently with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product, the protected acetal, is often pure enough for the next step. If necessary, it can be further purified by vacuum distillation or column chromatography on silica gel.
Figure 3: Simplified mechanism of acid-catalyzed acetal formation.
Protocol 2: Deprotection of the Acetal
This protocol regenerates the ketone from the acetal. The reaction is essentially the reverse of the protection step and is driven by the presence of excess water.
Materials:
-
Protected TFM Ketone (Acetal) (1.0 eq)
-
Acetone
-
Water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the acetal (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Reaction: Add 1 M HCl (a catalytic to stoichiometric amount can be used). Stir the mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the acetal and the appearance of the ketone.
-
Work-up: Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with diethyl ether (3x). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude ketone can be purified by column chromatography or distillation if necessary.
Conclusion
The strategic use of protecting groups is indispensable when working with highly reactive molecules like 1-cyclohexyl-2,2,2-trifluoroethanone. The formation of a cyclic acetal provides a robust and reliable method to mask the ketone's reactivity, enabling selective transformations elsewhere in the molecule. By following the detailed protocols provided, researchers can confidently incorporate this valuable building block into complex synthetic routes, paving the way for the development of novel pharmaceuticals and advanced materials.
References
- Royal Society of Chemistry. (2019). Avoid Protecting Groups. In Green Chemistry: Principles and Case Studies.
-
LibreTexts Chemistry. (2019). 20.12: Protecting Groups. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
University of Wisconsin-Madison. (n.d.). Protecting Groups. [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
PubChem. (n.d.). 1-Cyclohexyl-2,2,2-trifluoro-ethanone. [Link]
-
PubChem. (n.d.). 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. [Link]
-
Organic Chemistry Portal. (2014). Synthesis of α-Trifluoromethyl Ketones via the Cu-Catalyzed Trifluoromethylation of Silyl Enol Ethers Using an Electrophilic Trifluoromethylating Agent. [Link]
-
Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]
-
ResearchGate. (2020). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. [Link]
- Kocienski, P. J. (1994). Protecting Groups. Thieme.
-
Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. [Link]
- Google Patents. (2021). WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.
-
Chemical Communications. (2015). Trifluoromethyl ketones: properties, preparation, and application. [Link]
-
National Center for Biotechnology Information. (2023). O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers. [Link]
-
ElectronicsAndBooks. (n.d.). Synthesis of 5-n-alkyl-2-(trans-4-n-alkylcyclohexyl)pyridines. [Link]
-
Rogue Chem. (2024). When is Protection Necessary? Protecting Aldehydes and Ketones Examples. [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
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Application Notes and Protocols: Large-Scale Synthesis of 1-Cyclohexyl-2,2,2-trifluoroethanone Derivatives
Introduction
The incorporation of the trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 1-Cyclohexyl-2,2,2-trifluoroethanone and its derivatives are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals due to the unique combination of a bulky, lipophilic cyclohexyl group and a strongly electron-withdrawing trifluoromethyl ketone.
However, transitioning the synthesis of these compounds from the laboratory bench to a large-scale industrial setting presents a unique set of challenges. These include the management of highly reactive reagents, control of exothermic reactions, ensuring regioselectivity, and developing cost-effective and environmentally benign processes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key considerations and protocols for the large-scale synthesis of 1-cyclohexyl-2,2,2-trifluoroethanone derivatives.
Strategic Approaches to Large-Scale Synthesis
Several synthetic strategies can be employed for the preparation of α-trifluoromethylated ketones. The choice of method on a large scale depends on factors such as the availability and cost of starting materials, desired purity of the final product, and the scalability of the process.
Grignard and Organolithium Reactions
The reaction of a cyclohexyl magnesium halide (Grignard reagent) or cyclohexyllithium with a trifluoroacetic acid derivative is a common and direct approach.
Mechanism Overview: This method involves the nucleophilic addition of the organometallic reagent to the electrophilic carbonyl carbon of a trifluoroacetylating agent.
Key Considerations for Scale-Up:
-
Grignard Reagent Formation: The initiation of Grignard reagent formation can be inconsistent on a large scale.[3] Continuous processing can offer significant advantages by ensuring consistent activation of magnesium and efficient heat removal from the exothermic reaction.[3]
-
Reagent Choice: Trifluoroacetic anhydride or ethyl trifluoroacetate are common trifluoroacetylating agents. The choice between them often comes down to cost, reactivity, and ease of handling.
-
Thermal Management: The reaction is typically highly exothermic.[3] Robust cooling systems and controlled addition rates are critical to prevent runaway reactions and the formation of byproducts. Continuous flow reactors can provide superior heat transfer compared to batch reactors.[4][5]
-
Solvent Selection: Anhydrous ethers like THF or 2-MeTHF are standard solvents. On a large scale, solvent recovery and recycling are important economic and environmental considerations.
Friedel-Crafts Acylation
For aromatic cyclohexyl derivatives, Friedel-Crafts acylation is a powerful tool for introducing the trifluoroacetyl group.[6][7]
Mechanism Overview: This electrophilic aromatic substitution involves the reaction of an aromatic ring with a trifluoroacetylating agent, typically trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst.[6][8]
Key Considerations for Scale-Up:
-
Catalyst Loading: Stoichiometric amounts of Lewis acids like AlCl₃ are often required, leading to large volumes of acidic waste during workup.[6] Exploring more potent, catalytic systems such as those based on trifluoromethanesulfonic acid (TfOH) or combined catalysts can be beneficial.[8][9]
-
Substrate Reactivity: The aromatic ring must be sufficiently activated to undergo acylation. Deactivated rings may require harsh reaction conditions that can lead to side reactions.
-
Regioselectivity: The position of acylation is directed by the existing substituents on the aromatic ring. Careful consideration of directing group effects is necessary to achieve the desired isomer.
-
Workup and Quenching: The quenching of the reaction mixture containing the Lewis acid is highly exothermic and requires careful control to prevent splashing and ensure safety.
Claisen Condensation
The Claisen condensation of a cyclohexyl ketone with a trifluoroacetate ester is another viable route.[10][11]
Mechanism Overview: This base-catalyzed reaction involves the formation of a β-keto ester intermediate, which can then be hydrolyzed and decarboxylated to yield the desired trifluoromethyl ketone.
Key Considerations for Scale-Up:
-
Base Selection: Strong bases like sodium hydride (NaH) or sodium ethoxide are typically used.[10] Handling large quantities of these reagents requires specialized equipment and safety protocols.
-
Reaction Stoichiometry: Precise control of stoichiometry is crucial to maximize yield and minimize the formation of self-condensation byproducts.
-
Workup Procedure: The workup often involves acidification to neutralize the base and promote decarboxylation. This step can generate gas and requires adequate ventilation and pressure management.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 1-Cyclohexyl-2,2,2-trifluoroethanone via Grignard Reaction
This protocol outlines a general procedure for a multi-kilogram scale synthesis.
Materials and Equipment:
-
Large-scale glass-lined or stainless steel reactor with overhead stirring, temperature control unit, and inert gas inlet.
-
Addition funnel or pump for controlled reagent addition.
-
Quench tank.
-
Filtration and distillation equipment.
-
Cyclohexyl bromide, Magnesium turnings, Anhydrous THF, Ethyl trifluoroacetate.
Procedure:
-
Grignard Reagent Preparation:
-
Charge the reactor with magnesium turnings and a small crystal of iodine under a nitrogen atmosphere.
-
Add a small portion of a solution of cyclohexyl bromide in anhydrous THF to initiate the reaction.
-
Once the reaction starts (indicated by a temperature increase and color change), add the remaining cyclohexyl bromide solution dropwise, maintaining the temperature between 30-40 °C.
-
After the addition is complete, stir the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Trifluoroacetylation:
-
Cool the Grignard solution to 0-5 °C.
-
Slowly add a solution of ethyl trifluoroacetate in anhydrous THF, keeping the temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and aqueous ammonium chloride or dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., MTBE or toluene).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[12][13][14]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Process Optimization and Control:
| Parameter | Laboratory Scale | Large-Scale Consideration |
| Reaction Initiation | Heat gun, small iodine crystal | Controlled addition of initiator, use of activated magnesium |
| Temperature Control | Ice bath | Reactor cooling jacket, controlled addition rate |
| Reagent Addition | Dropping funnel | Metering pump for precise control |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer |
| Workup | Separatory funnel | Jacketed quench tank, phase separation vessel |
Protocol 2: Synthesis of α-Trifluoromethyl Ketones from Enolizable Ketones
This protocol is adapted from a method involving a tandem Claisen condensation and retro-Claisen cleavage.[10]
Materials and Equipment:
-
Inert atmosphere glovebox or Schlenk line.
-
Jacketed reactor with mechanical stirring and temperature control.
-
Sodium hydride (60% dispersion in mineral oil).
-
Anhydrous THF or DME.
-
Ethyl trifluoroacetate.
-
Cyclohexanone or a derivative.
Procedure:
-
Under an inert atmosphere, suspend sodium hydride in anhydrous THF in the reactor.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the cyclohexyl ketone in THF to the suspension.
-
After the addition, allow the mixture to stir at room temperature for 30 minutes.
-
Add ethyl trifluoroacetate dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by carefully adding it to a mixture of ice and concentrated HCl.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify by column chromatography or distillation.
Visualization of Synthetic Pathways
Grignard Reaction Workflow
Caption: Workflow for the Grignard-based synthesis of 1-cyclohexyl-2,2,2-trifluoroethanone.
Decision Tree for Synthetic Route Selection
Caption: Decision-making framework for selecting a synthetic route on a large scale.
Safety and Environmental Considerations
-
Handling of Pyrophoric Reagents: Grignard reagents and sodium hydride can ignite on contact with air or moisture. All transfers and reactions should be conducted under an inert atmosphere.
-
Exothermic Reactions: As highlighted, many of the key reactions are highly exothermic. Failure to control the temperature can lead to dangerous pressure buildup and runaway reactions.[3]
-
Gaseous Byproducts: Reactions involving trifluoroacetic anhydride can release corrosive HF gas upon contact with moisture. Quenching procedures can also generate hydrogen gas. Adequate ventilation and off-gas scrubbing systems are essential. The use of fluoroform (HCF3) as a trifluoromethyl source, while attractive, involves handling a potent greenhouse gas and may require specialized continuous flow setups to minimize atmospheric release.[5][12][15]
-
Solvent and Waste Management: The use of large volumes of solvents necessitates robust recovery and recycling programs. Aqueous waste streams, particularly from Friedel-Crafts reactions, will be acidic and may contain metal salts requiring neutralization and proper disposal.
Conclusion
The large-scale synthesis of 1-cyclohexyl-2,2,2-trifluoroethanone derivatives is a challenging but achievable endeavor. A thorough understanding of the underlying reaction mechanisms, careful consideration of process safety, and strategic selection of the synthetic route are paramount for success. Continuous processing technologies, such as flow chemistry, offer promising solutions to many of the challenges associated with scaling up these important syntheses, particularly in managing exothermicity and handling hazardous reagents.[4][5] As the demand for complex fluorinated molecules continues to grow, the development of robust and scalable synthetic methods will remain a critical area of focus for the chemical and pharmaceutical industries.
References
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Synthesis of α-Trifluoromethylated Ketones from α,β-Unsaturated Ketones via Catecholboron Enolates. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis of trifluoromethyl ketones. Organic Chemistry Portal. [Link]
- Method for synthesizing alpha-fluorinated ketone by hydrazonating aliphatic chain monoketone.
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]
-
General and Modular Access to Enantioenriched α-Trifluoromethyl Ketones via Nickel-Catalyzed Reductive Trifluoroalkylation. CCS Chemistry. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Grignard Reagent Formation - From the Lab to Industry. YouTube. [Link]
-
The Catalytic Friedel-Crafts Acylation Reaction of Aromatic Compounds with Carboxylic Anhydrides Using Combined Catalyst. J-STAGE. [Link]
-
Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. ACS Omega. [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific Research Publishing. [Link]
-
Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Royal Society of Chemistry. [Link]
-
Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry. [Link]
-
Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. MDPI. [Link]
-
Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Royal Society of Chemistry. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Electrochemical Synthesis of Fluorinated Ketones from Enol Acetates and Sodium Perfluoroalkyl Sulfinates. ACS Publications. [Link]
-
Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. YouTube. [Link]
-
The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. ResearchGate. [Link]
-
An Overview of Reductive Trifluoromethylation Reactions Using Electrophilic “+CF3” Reagents. ResearchGate. [Link]
-
Synthesis of α-Trifluoromethylated Ketones. Thieme Connect. [Link]
-
Fluoroketone and fluoroaldehyde synthesis by fluorination. Organic Chemistry Portal. [Link]
-
Synthesis of α‐Trifluoromethylated Ketones from Vinyl Triflates in the Absence of External Trifluoromethyl Sources. Wiley Online Library. [Link]
-
Reaction with Grignard Reagents and Gilman Reagents | Carboxylic Acid Derivatives. YouTube. [Link]
-
Continuous Flow α-Trifluoromethylation of Ketones by Metal-Free Visible Light Photoredox Catalysis. ACS Publications. [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. [Link]
-
Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. DSpace@MIT. [Link]
-
Selectively Tunable Synthesis of α-Trifluoromethyl Ketones. ACS Publications. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. ACS Publications. [Link]
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- 10. Trifluoromethyl ketone synthesis [organic-chemistry.org]
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- 13. chinesechemsoc.org [chinesechemsoc.org]
- 14. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J [pubs.rsc.org]
Troubleshooting & Optimization
common side reactions of "1-Cyclohexyl-2,2,2-trifluoro-ethanone"
Welcome to the technical support center for 1-Cyclohexyl-2,2,2-trifluoro-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the use of this versatile fluorinated ketone.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis, handling, and general reactivity of 1-Cyclohexyl-2,2,2-trifluoro-ethanone.
Q1: What is the recommended method for the synthesis of 1-Cyclohexyl-2,2,2-trifluoro-ethanone?
A1: The most common and reliable method is the nucleophilic addition of a cyclohexyl Grignard reagent (e.g., cyclohexylmagnesium bromide) to an electrophilic trifluoroacetylating agent like ethyl trifluoroacetate. This method generally provides good yields and purity. The Grignard reagent is typically prepared from cyclohexyl bromide and magnesium metal in an anhydrous ether solvent like THF or diethyl ether.[1][2][3]
Q2: I attempted a Friedel-Crafts acylation of cyclohexane with trifluoroacetic anhydride, but the yield was very low. Why?
A2: Friedel-Crafts acylation is an electrophilic aromatic substitution reaction and is generally not suitable for non-aromatic, saturated rings like cyclohexane.[4][5] The reaction requires an aromatic system that can undergo substitution while maintaining its aromaticity. Attempting this reaction with cyclohexane would likely lead to a complex mixture of products and very low yields of the desired ketone.
Q3: What are the key safety precautions when handling 1-Cyclohexyl-2,2,2-trifluoro-ethanone?
A3: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-Cyclohexyl-2,2,2-trifluoro-ethanone is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6] Therefore, it is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Q4: How should 1-Cyclohexyl-2,2,2-trifluoro-ethanone be stored?
A4: It is recommended to store 1-Cyclohexyl-2,2,2-trifluoro-ethanone in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
Section 2: Troubleshooting Guide for Common Side Reactions
This section provides a question-and-answer formatted guide to troubleshoot and understand potential side reactions that may occur during experiments involving 1-Cyclohexyl-2,2,2-trifluoro-ethanone.
Synthesis-Related Issues
Q: During the synthesis of 1-Cyclohexyl-2,2,2-trifluoro-ethanone using a Grignard reagent, I observed the formation of a significant amount of cyclohexane. What is the likely cause and how can I prevent it?
A: The formation of cyclohexane is a strong indication that your Grignard reagent is being quenched by a proton source. Grignard reagents are highly basic and will react readily with even weakly acidic protons, such as those from water.
-
Causality: The most common culprit is residual moisture in your glassware or solvent. The cyclohexylmagnesium bromide reacts with water to produce cyclohexane and magnesium hydroxybromide.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware should be rigorously dried before use, either by flame-drying under vacuum or oven-drying at a high temperature for several hours.
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Byproduct Formation in Reactions
Q: I am performing a reaction with 1-Cyclohexyl-2,2,2-trifluoro-ethanone under basic conditions and have isolated an unexpected higher molecular weight byproduct. What could this be?
A: The formation of a higher molecular weight byproduct, particularly under basic or acidic conditions, suggests a self-condensation reaction.
-
Causality: The cyclohexyl ring has alpha-protons adjacent to the carbonyl group. These protons can be abstracted by a base to form an enolate, which can then act as a nucleophile and attack the carbonyl carbon of another molecule of the ketone. This is an aldol-type condensation.[7][8][9] The electron-withdrawing trifluoromethyl group increases the acidity of these alpha-protons, making enolate formation more favorable than in non-fluorinated cyclohexanones.
-
Troubleshooting Steps:
-
Lower the Temperature: Running the reaction at a lower temperature can often disfavor the condensation reaction.
-
Use a Non-Nucleophilic Base: If a base is required, consider using a sterically hindered, non-nucleophilic base to minimize enolate formation.
-
Control Stoichiometry: Use the limiting reagent as the ketone to ensure it is consumed by the desired reaction before it has a chance to self-condense.
-
Q: My reaction mixture was inadvertently exposed to an oxidizing agent, and I have lost my starting material. What is the likely side product?
A: Ketones can undergo a Baeyer-Villiger oxidation in the presence of peroxy acids or other strong oxidizing agents to form esters.[10][11][12][13]
-
Causality: The Baeyer-Villiger oxidation involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. For 1-Cyclohexyl-2,2,2-trifluoro-ethanone, the migratory aptitude of the cyclohexyl group is higher than that of the trifluoromethyl group.
-
Expected Side Product: The expected product of this side reaction would be cyclohexyl trifluoroacetate.
Issues with Nucleophilic Additions
Q: I am attempting a nucleophilic addition to the carbonyl group, but the reaction is sluggish, or the yield is low. What factors could be at play?
A: While the carbonyl carbon is electrophilic, several factors can influence the rate and efficiency of nucleophilic attack.
-
Causality and Troubleshooting:
-
Steric Hindrance: The cyclohexyl group can present some steric bulk, which may hinder the approach of very large or bulky nucleophiles. Consider using a less sterically hindered nucleophile if possible.
-
Nucleophile Strength: The trifluoromethyl group is strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon. However, a weak nucleophile may still not be reactive enough. You may need to use a stronger nucleophile or activate the ketone with a Lewis acid.
-
Reaction Conditions: Ensure that the reaction conditions are appropriate for the chosen nucleophile. For example, Grignard reactions must be strictly anhydrous.[3][14][15]
-
Section 3: Experimental Protocols to Minimize Side Reactions
Protocol: General Procedure for Nucleophilic Addition of a Grignard Reagent to 1-Cyclohexyl-2,2,2-trifluoro-ethanone
This protocol provides a general framework for performing a nucleophilic addition while minimizing common side reactions.
Materials:
-
1-Cyclohexyl-2,2,2-trifluoro-ethanone
-
Grignard reagent (e.g., Methylmagnesium bromide in THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas setup (Nitrogen or Argon)
Procedure:
-
Preparation of Glassware: All glassware must be oven-dried at 120 °C for at least 4 hours and allowed to cool in a desiccator or assembled hot and cooled under a stream of inert gas.
-
Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. A solution of 1-Cyclohexyl-2,2,2-trifluoro-ethanone in anhydrous diethyl ether or THF is placed in the round-bottom flask and cooled to 0 °C in an ice bath.
-
Addition of Nucleophile: The Grignard reagent is added dropwise to the stirred solution of the ketone via a dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, the reaction can be slowly allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, the flask is cooled again to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Workup: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Section 4: Visualizations
Diagram 1: Key Side Reactions of 1-Cyclohexyl-2,2,2-trifluoro-ethanone
Caption: Potential side reactions during the synthesis and use of the target ketone.
Table 1: Summary of Potential Side Reactions and Mitigation Strategies
| Side Reaction | Triggering Conditions | Resulting Byproduct(s) | Mitigation Strategy |
| Grignard Quenching | Presence of water during synthesis | Cyclohexane | Use anhydrous solvents and glassware; perform under inert atmosphere. |
| Self-Condensation | Acidic or basic conditions | Dimeric aldol adduct | Lower reaction temperature; use non-nucleophilic bases. |
| Baeyer-Villiger Oxidation | Presence of strong oxidizing agents | Cyclohexyl trifluoroacetate | Avoid exposure to peroxy acids and other strong oxidants. |
References
-
Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
1-Cyclohexyl-2,2,2-trifluoro-ethanone. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
Trifluoroacetic Anhydride as an Activator in the Acylation of Aryl Methyl Ketones with Carboxylic Acids. (2020). ResearchGate. Retrieved January 26, 2026, from [Link]
-
The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015, November 11). YouTube. Retrieved January 26, 2026, from [Link]
-
18F-Fluorination: Challenge and Opportunity for Organic Chemists. (2021, August 24). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Continuous Flow α-Trifluoromethylation of Ketones by Metal-Free Visible Light Photoredox Catalysis. (2014, January 16). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Baeyer-Villiger Oxidation. (2020, April 3). YouTube. Retrieved January 26, 2026, from [Link]
- A kind of friedel-crafts acylation of trifluoroacetic acid catalysis. (n.d.). Google Patents.
-
Identify A and B in the following reaction: cyclohexyl-Br + Mg. (n.d.). Filo. Retrieved January 26, 2026, from [Link]
-
Self-condensation. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
-
Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. (n.d.). Comptes Rendus de l'Académie des Sciences. Retrieved January 26, 2026, from [Link]
-
Carbodefluorination of fluoroalkyl ketones via a carbene-initiated rearrangement strategy. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
[Plan] Grignard-formation in presence of acetic anhydride for one-pot synthesis of methyl-ketones. (2020, October 12). Reddit. Retrieved January 26, 2026, from [Link]
-
Baeyer–Villiger oxidation. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
-
Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of Trifluoromethyl Carbonyl Compounds. (2011). Macmillan Group - Princeton University. Retrieved January 26, 2026, from [Link]
-
Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015. (2020, October 7). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
19.7a Addition of Grignard Reagents (and other Carbon Nucleophiles). (2021, April 5). YouTube. Retrieved January 26, 2026, from [Link]
-
Solved Reaction of cyclohexyl bromide with magnesium in THF. (2020, March 28). Chegg.com. Retrieved January 26, 2026, from [Link]
-
19.8 Baeyer Villiger Oxidation | Organic Chemistry. (2021, April 6). YouTube. Retrieved January 26, 2026, from [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
- Process for producing 2-(cyclohex-1′-enyl)cyclohexanone. (n.d.). Google Patents.
-
cyclohexylcarbinol. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]
-
(PDF) Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Selectively Tunable Synthesis of α-Trifluoromethyl Ketones. (2023, March 23). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Grignard-reagent formation in Multi-product facilities ‒ not an easy task! (n.d.). Schnyderchemsafety. Retrieved January 26, 2026, from [Link]
-
Baeyer Villiger Oxidation-rearrangement-Mechanism-application-migratory aptitude. (n.d.). AdiChemistry. Retrieved January 26, 2026, from [Link]
-
The Grignard Reaction (Worksheet Solutions Walkthrough). (2021, August 24). YouTube. Retrieved January 26, 2026, from [Link]
-
Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Baeyer-Villiger oxidation. (n.d.). chemeurope.com. Retrieved January 26, 2026, from [Link]
-
Selective Decarboxylative Fluorination of β‐Keto Acids in Aqueous Media: F‐NMR‐Assisted Batch Optimization and Transfer to Continuous Flow. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
Sources
- 1. Identify A and B in the following reaction: cyclohexyl-Br + Mg --(dry e.. [askfilo.com]
- 2. Solved Reaction of cyclohexyl bromide with magnesium in THF | Chegg.com [chegg.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Cyclohexyl-2,2,2-trifluoro-ethanone | C8H11F3O | CID 238415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Self-condensation - Wikipedia [en.wikipedia.org]
- 8. Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US8519192B2 - Process for producing 2-(cyclohex-1â²-enyl)cyclohexanone - Google Patents [patents.google.com]
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Technical Support Center: Formation and Handling of Trifluoromethyl Ketone Hydrates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethyl ketones (TFMKs). This guide is designed to provide in-depth, field-proven insights into the unique chemistry of TFMK hydrates. Instead of a rigid manual, this resource is structured as a series of frequently asked questions and troubleshooting scenarios that you are likely to encounter in the lab. Our goal is to explain the causality behind experimental observations and provide you with self-validating protocols to ensure the integrity of your results.
Part 1: Fundamental Principles & Frequently Asked Questions
This section addresses the core concepts underpinning the behavior of trifluoromethyl ketones and their interaction with water.
Q1: Why do my trifluoromethyl ketones readily form hydrates, even with trace amounts of water?
A: The exceptional stability of trifluoromethyl ketone hydrates stems from the powerful electron-withdrawing nature of the trifluoromethyl (-CF3) group. Here’s the causal chain:
-
Intense Electrophilicity: The three fluorine atoms inductively pull electron density away from the carbonyl carbon. This makes the carbonyl carbon significantly more electron-deficient (electrophilic) than in typical ketones.
-
Enhanced Susceptibility to Nucleophilic Attack: This heightened electrophilicity makes the carbonyl carbon extremely susceptible to attack by nucleophiles. Water, although a weak nucleophile, readily attacks this activated carbonyl.
-
Stable Gem-diol Formation: The resulting product is a geminal diol (hydrate), which is unusually stable. The electron-withdrawing -CF3 group stabilizes the hydrate by pulling electron density from the newly formed C-O bonds, strengthening them.
This process establishes a dynamic equilibrium between the ketone and its hydrated form. For many TFMKs, the equilibrium lies heavily in favor of the hydrate.[1][2][3] This property is precisely what makes them valuable as mimics of the tetrahedral transition states in enzymatic reactions.[1][2][3]
Q2: What does the equilibrium between the ketone and its hydrate look like?
A: The hydration is a reversible nucleophilic addition reaction. The position of the equilibrium is dependent on factors like solvent, temperature, and the steric and electronic properties of the "R" group attached to the ketone.
Caption: Reversible equilibrium between a trifluoromethyl ketone and its gem-diol hydrate.
Part 2: Troubleshooting Guide for Experimental Workflows
This section tackles specific problems you might encounter during the synthesis, purification, and analysis of trifluoromethyl ketones.
Q3: My crude ¹⁹F NMR shows two signals, but I expected one for my purified TFMK. Is my reaction incomplete?
A: It is highly probable that your reaction is complete and you are observing both the ketone and its hydrate. The presence of water in your crude reaction mixture (e.g., from an aqueous workup or solvent) is usually sufficient to establish the ketone-hydrate equilibrium.
-
Expert Insight: The hydrate form is a distinct chemical species with a different electronic environment around the -CF3 group. Consequently, the ketone and hydrate will have different chemical shifts in the ¹⁹F NMR spectrum. The hydrate signal is typically found slightly upfield from the ketone signal.
-
Troubleshooting Steps:
-
Confirm with ¹H NMR: Check your proton NMR. The hydrate will show two hydroxyl (-OH) protons, which are often broad and may exchange with D₂O. The alpha-protons adjacent to the carbonyl/gem-diol will also have slightly different chemical shifts.
-
Spiking Experiment: Add a small amount of water to your NMR tube containing the crude product and re-acquire the spectrum. If hydration is the cause, you should see the intensity of the hydrate signal increase relative to the ketone signal as the equilibrium shifts.
-
Q4: The hydrate signal I saw in my crude NMR disappeared after silica gel chromatography. Where did it go?
A: This is a very common and expected observation. You have successfully isolated the trifluoromethyl ketone, and the chromatography process has removed the hydrate.
-
Causality Explained: Standard silica gel is acidic and functions as an effective dehydrating agent. As your compound passes through the column, the equilibrium is continuously pushed back towards the less polar ketone form, which elutes, while the water is retained on the stationary phase. This is why purification on silica gel often yields the pure, anhydrous ketone.[1][3]
-
Self-Validation: To confirm this, take a small sample of your purified, anhydrous ketone and dissolve it in a solvent containing a known amount of water (e.g., wet DMSO-d₆ or CDCl₃ with a drop of D₂O). You will observe the hydrate signal reappear in the ¹⁹F NMR spectrum as the equilibrium re-establishes.
Q5: I'm developing a TFMK-based enzyme inhibitor, and the inhibitory activity (IC₅₀) is inconsistent between batches. Could this be related to hydration?
A: Absolutely. Since the hydrate is often the species that mimics the enzymatic transition state, the degree of hydration in your assay buffer can directly impact the apparent potency of your inhibitor.[4]
-
The Root Cause: Trifluoromethyl ketones are known to be inhibitors of serine and cysteine proteases, where the active site hydroxyl or thiol group attacks the electrophilic carbonyl carbon.[4] The pre-formed hydrate in solution is structurally very similar to the tetrahedral intermediate formed upon this attack. If your batches have different amounts of residual water or are prepared in buffers with varying water activity, the ketone/hydrate ratio will differ, leading to inconsistent results.
-
Protocol for Consistency:
-
Standardize Solvents: Always use fresh, anhydrous solvents to prepare your stock solutions to ensure you start with the pure ketone form.
-
Pre-incubation/Equilibration: After diluting the stock solution into your aqueous assay buffer, allow the sample to equilibrate for a standardized period (e.g., 30 minutes) before starting the assay. This ensures the ketone-hydrate equilibrium is reached and is consistent for all experiments.
-
Buffer Control: Ensure your assay buffer composition is strictly controlled in every experiment, as pH and ionic strength can also influence the hydration equilibrium.
-
Part 3: Data, Protocols, and Visualizations
Typical Spectroscopic Data
The following table provides representative ¹⁹F NMR chemical shift ranges. Note that exact values are molecule-dependent.
| Species | Representative ¹⁹F NMR Shift (relative to CFCl₃) | Notes |
| R-CO-CF₃ (Ketone) | -75 to -80 ppm | Generally a sharp singlet. |
| R-C(OH)₂-CF₃ (Hydrate) | -80 to -85 ppm | Typically upfield of the ketone. May be broader. |
Experimental Workflow: Synthesis to Analysis
The following diagram outlines a standard workflow for synthesizing a trifluoromethyl ketone and characterizing its hydration behavior.
Caption: Standard laboratory workflow for TFMK synthesis, purification, and analysis.
Protocol 1: General Synthesis of an Aryl Trifluoromethyl Ketone from a Methyl Ester
This protocol is adapted from established methods using fluoroform (HCF₃) as an economical trifluoromethyl source.[2][3]
Safety: This procedure involves handling a potent greenhouse gas (HCF₃) and a strong base (KHMDS) at low temperatures. Perform in a well-ventilated fume hood under an inert atmosphere.
-
Apparatus Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum, add the methyl ester substrate (1.0 eq).
-
Solvent Addition: Add anhydrous triglyme via syringe. Cool the flask to -40 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Fluoroform Addition: Under vacuum, condense a measured amount of fluoroform (HCF₃, ~1.1 eq) into the reaction flask by cooling it with liquid nitrogen. Once condensation is complete, replace the liquid nitrogen bath with the -40 °C bath.
-
Base Addition: Slowly add a solution of potassium hexamethyldisilazide (KHMDS, 2.0 eq) in triglyme to the reaction mixture via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at -40 °C for 4-6 hours. Progress can be monitored by TLC or by quenching a small aliquot and analyzing via GC-MS.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl (aq) at -40 °C.
-
Extraction: Allow the mixture to warm to room temperature. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude trifluoromethyl ketone. The crude product will likely exist as a mixture of ketone and hydrate.
References
-
ResearchGate. (n.d.). Hydration of trifluoromethyl ketones. [Image]. Retrieved from [Link]
-
Fujihira, H., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 398-405. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]
-
Fujihira, H., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. National Center for Biotechnology Information. Available at: [Link]
-
Fujihira, H., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 398-405. Available at: [Link]
-
Lu, I. L., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry, 16(8), 4386-4393. Available at: [Link]
-
Zhu, J., et al. (2013). Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source. The Journal of Organic Chemistry, 78(7), 3300-3305. Available at: [Link]
-
Singh, R. P., et al. (2000). One-Pot Synthesis of N-Protected Amino Trifluoromethyl Ketones as Hydrated Hydrochloride Salts via the CsF-Catalyzed Reactions of (Trifluoromethyl)trimethylsilane with N-Protected Amino Esters. The Journal of Organic Chemistry, 65(19), 6299-6303. Available at: [Link]
Sources
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- 2. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
preventing enol ether formation in "1-Cyclohexyl-2,2,2-trifluoro-ethanone" reactions
Technical Support Center: 1-Cyclohexyl-2,2,2-trifluoro-ethanone Reactions
Welcome to the technical support guide for reactions involving 1-Cyclohexyl-2,2,2-trifluoro-ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly versatile, yet challenging, fluorinated ketone. Our goal is to provide you with the in-depth technical knowledge and actionable protocols required to minimize common side reactions—specifically the formation of enol ether byproducts—and maximize the yield of your desired C-alkylated products.
Mechanistic Overview: The C- vs. O-Alkylation Dilemma
The primary challenge in reactions with 1-Cyclohexyl-2,2,2-trifluoro-ethanone stems from the ambident nucleophilic nature of its enolate. Upon deprotonation of the α-carbon, a resonance-stabilized enolate is formed. This intermediate possesses two nucleophilic sites: the α-carbon and the oxygen atom.[1][2]
-
C-Alkylation: The desired reaction pathway, where an electrophile attacks the α-carbon, forming a new carbon-carbon bond. This is typically the thermodynamically more stable product.
-
O-Alkylation: The undesired side reaction, where the electrophile attacks the oxygen atom, resulting in the formation of a stable enol ether. This can sometimes be the kinetically favored product.
The powerful electron-withdrawing effect of the trifluoromethyl (-CF3) group significantly increases the acidity of the α-proton, facilitating enolate formation. However, it also influences the charge distribution on the enolate, making the oxygen atom a highly reactive site. Controlling the C- versus O-alkylation ratio is therefore the critical parameter for success.
Figure 1: Competing C- and O-alkylation pathways.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently observing a significant amount of enol ether byproduct in my reaction?
The formation of an enol ether (O-alkylation) is a common issue and is governed by several factors. The most likely causes are related to the reaction conditions favoring attack at the oxygen atom of the enolate. This is often influenced by your choice of solvent, the metal counter-ion of your base, and the nature of your electrophile, a concept explained by Hard and Soft Acid-Base (HSAB) theory.[3][4]
Q2: What is the first parameter I should adjust to favor C-alkylation?
Your choice of base and its corresponding counter-ion is the most critical starting point. Small, "hard" cations like Li⁺ associate tightly with the hard oxygen atom of the enolate, sterically hindering it and thereby promoting C-alkylation.[5][6] Therefore, switching to a lithium-based base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) is often the most effective first step.
Q3: How does temperature impact the C/O alkylation ratio?
Lower temperatures (e.g., -78 °C) generally favor the kinetic product. In many systems, O-alkylation is kinetically faster. However, the C-alkylated product is almost always the more thermodynamically stable product. Running the reaction at the lowest feasible temperature for the shortest possible time can sometimes favor one product over the other, but the outcome is highly system-dependent. The primary role of low temperature is to control the reaction rate and prevent side reactions.
Q4: Can my choice of solvent dictate the outcome?
Absolutely. The solvent's ability to solvate the metal counter-ion of the enolate is crucial.[5][7]
-
Weakly coordinating solvents (like THF or Diethyl Ether) maintain a close association between the cation (e.g., Li⁺) and the enolate oxygen. This "ionic pairing" shields the oxygen, promoting C-alkylation.
-
Strongly coordinating polar aprotic solvents (like DMSO or HMPA) solvate the cation so effectively that they create a "naked," highly reactive enolate anion.[7] This increased reactivity at the more electronegative oxygen atom often leads to a higher proportion of the O-alkylated product.
In-Depth Troubleshooting Guide
This section provides a systematic approach to optimizing your reaction conditions to suppress enol ether formation.
Core Principle: Hard and Soft Acids and Bases (HSAB) Theory
HSAB theory is a powerful qualitative tool for predicting the outcome of these reactions.[3][4][8] It classifies acids (electrophiles) and bases (nucleophiles) as either "hard" or "soft." The guiding principle is: Hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. [4][9]
-
Enolate Nucleophile: The oxygen atom is a "hard" nucleophilic center (high charge density, low polarizability). The α-carbon is a "soft" nucleophilic center (more polarizable).
-
Electrophiles (Acids):
-
Hard Electrophiles: Have high positive charge density (e.g., silyl halides like TMS-Cl, acyl chlorides). These will preferentially react with the hard oxygen center, leading to O-alkylation.
-
Soft Electrophiles: Are more polarizable and have lower charge density (e.g., alkyl iodides like CH₃I, allyl bromide). These will preferentially react with the soft carbon center, leading to C-alkylation.
-
Strategic Protocol Adjustments
The following flowchart outlines a decision-making process for troubleshooting your reaction.
Figure 2: Troubleshooting workflow for minimizing O-alkylation.
Data Summary: Parameter Effects on C/O Alkylation
| Parameter | Condition Favoring C-Alkylation (Desired) | Condition Favoring O-Alkylation (Undesired) | Rationale |
| Base Counter-ion | Li⁺ (from LDA, LHMDS) | K⁺, Na⁺, Cs⁺ (from KHMDS, NaH) | Small Li⁺ binds tightly to the hard oxygen, sterically blocking it. Larger cations result in a looser ion pair, exposing the oxygen.[5] |
| Solvent | THF, Diethyl Ether (Weakly Coordinating) | HMPA, DMSO, DMF (Strongly Coordinating) | Weakly coordinating solvents preserve the cation-oxygen interaction. Strongly coordinating solvents create a "naked" enolate with a highly reactive oxygen.[7] |
| Electrophile | Soft (e.g., CH₃-I, Allyl-Br) | Hard (e.g., (CH₃)₃Si-Cl, R-OTs) | Based on HSAB theory, soft electrophiles prefer the soft carbon site, while hard electrophiles prefer the hard oxygen site.[3] |
| Temperature | Generally Lower (e.g., -78 °C) | Generally Higher | Lower temperatures provide better kinetic control, though the specific outcome is system-dependent. C-alkylation is usually the thermodynamic product. |
Validated Experimental Protocol: C-Alkylation with Methyl Iodide
This protocol is designed to maximize the yield of the C-alkylated product, 2-(1-Cyclohexyl-2,2,2-trifluoro-ethanoyl)-cyclohexanone, by employing conditions that disfavor O-alkylation.
Objective: To perform a selective C-alkylation of 1-Cyclohexyl-2,2,2-trifluoro-ethanone using methyl iodide.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
1-Cyclohexyl-2,2,2-trifluoro-ethanone
-
Methyl Iodide (MeI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
LDA Preparation (In Situ):
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (e.g., 50 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) via syringe.
-
Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA. Finally, re-cool the solution to -78 °C.
-
-
Enolate Formation:
-
Dissolve 1-Cyclohexyl-2,2,2-trifluoro-ethanone (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the ketone solution dropwise to the cold LDA solution over 20-30 minutes. It is critical to maintain the temperature at -78 °C to ensure kinetic control.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
-
C-Alkylation (Electrophilic Quench):
-
Add methyl iodide (1.2 equivalents), a soft electrophile, dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
-
Workup and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H and ¹⁹F NMR to determine the C/O alkylation ratio.
-
Purify the desired C-alkylated product by flash column chromatography.
-
References
-
Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Available at: [Link]
-
Reddit r/chemistry. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Available at: [Link]
-
PharmaXChange.info. (2011, February 25). Chemistry of Enolates - C vs O Alkylation. Available at: [Link]
-
Craig, D. (2004, October 14). Organic Synthesis Lecture 3. Imperial College London. Available at: [Link]
-
Chemistry Stack Exchange. (2025, January 4). Why the C-alkylated product is not formed? Available at: [Link]
-
Singh, M. (ChemoSpecific). (2018, October 13). C-Alkylation vs O-Alkylation: The Thrilling Face-Off! YouTube. Available at: [Link]
-
PubChem. 1-Cyclohexyl-2,2,2-trifluoro-ethanone. National Center for Biotechnology Information. Available at: [Link]
-
Umemoto, T., et al. (2003). Mild Electrophilic Trifluoromethylation of β-Ketoesters and Silyl Enol Ethers with 5-Trifluoro Methyldibenzothiophenium Tetrafluoroborate. The Journal of Organic Chemistry. Available at: [Link]
-
Méndez, F., & Tamariz, J. (1998). Chemical Reactivity of Enolate Ions: The Local Hard and Soft Acids and Bases Principle Viewpoint. The Journal of Physical Chemistry A. Available at: [Link]
-
Zook, H. D., & Russo, T. J. (1960). Specific Solvent Effects in the Alkylation of Enolate Anions. I. The Alkylation of Sodiomalonic Esters with Alkyl Halides. Journal of the American Chemical Society. Available at: [Link]
-
LoPachin, R. M., & DeCaprio, A. P. (2005). APPLICATION OF THE HARD AND SOFT, ACIDS AND BASES (HSAB) THEORY TO TOXICANT-TARGET INTERACTIONS. PubMed Central. Available at: [Link]
-
Freie Universität Berlin. (2023, July 19). Catalyst‐Free Trifluoromethoxylation of Silyl Enol Ethers and Allyl Silanes with Bis(trifluoromethyl)peroxide. Refubium. Available at: [Link]
-
Longdom Publishing. (2021, August 24). Editorial Note on Enolate Anions. Available at: [Link]
-
PubChem. 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol. National Center for Biotechnology Information. Available at: [Link]
-
Brändström, A. (2006, April 19). Effects of Alkali Metal Cation, Solvent, and Alkylating Agent on the Alkylation of Alkali Metal Enolates of Ethyl Acetoacetate. Acta Chemica Scandinavica. Available at: [Link]
-
Organic Chemistry Portal. Mukaiyama Aldol Addition. Available at: [Link]
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]
-
Chemistry LibreTexts. (2022, October 4). 4.9: Enolate Nucleophiles. Available at: [Link]
-
Ishihara, K., et al. (2002). Trifluoromethylation of Metal Enolates and Theoretical Guideline. ACS Publications. Available at: [Link]
-
University of Rochester. Carbon Bond Formation 1. Alkylation of enolates, enamines and hydrazones. Available at: [Link]
-
Yang, W., et al. (2018). NHC-Catalyzed Electrophilic Trifluoromethylation: Efficient Synthesis of γ-Trifluoromethyl α,β-Unsaturated Esters. Angewandte Chemie. Available at: [Link]
- Google Patents. (2011). Tricyclic heterocyclic compounds, compositions and methods of use thereof.
-
University of Wisconsin-Madison. (Date unknown). CHEM 330 Topics Discussed on Oct 2. Available at: [Link]
-
Chemistry LibreTexts. (2022, May 1). 3.2.1: Hard and Soft Acid and Base Theory. Available at: [Link]
-
ResearchGate. (2025, August 10). Radical Trifluoromethylation of Ketone Silyl Enol Ethers by Activation with Dialkylzinc. Available at: [Link]
-
Wikipedia. HSAB theory. Available at: [Link]
-
Collum, D. B., et al. (2023). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. PubMed Central. Available at: [Link]
-
ChemWis. (2024, September 20). Stereochemistry for the alkylation of enamines of cyclohexanone. YouTube. Available at: [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 8. APPLICATION OF THE HARD AND SOFT, ACIDS AND BASES (HSAB) THEORY TO TOXICANT-TARGET INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Stereoselectivity with 1-Cyclohexyl-2,2,2-trifluoro-ethanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-Cyclohexyl-2,2,2-trifluoro-ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing stereoselectivity in reactions involving this versatile building block. We will move beyond simple protocols to explain the underlying principles governing stereochemical control, empowering you to troubleshoot effectively and innovate in your synthetic endeavors.
Introduction: The Power and Challenge of a Unique Ketone
1-Cyclohexyl-2,2,2-trifluoro-ethanone is a powerful prochiral substrate in asymmetric synthesis. Its unique structure, featuring a bulky, sterically demanding cyclohexyl group and a strongly electron-withdrawing trifluoromethyl (CF₃) group, creates a highly polarized and sterically defined carbonyl center. These features are instrumental in achieving high levels of stereocontrol but also present specific challenges that require careful optimization. This guide provides a systematic approach to overcoming these challenges.
Core Principles of Stereocontrol
Understanding the interplay of steric and electronic effects is paramount.
-
Trifluoromethyl Group (CF₃): As a potent electron-withdrawing group, the CF₃ moiety significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This electronic influence can also affect the stability of intermediates and transition states.[1]
-
Cyclohexyl Group: This bulky, non-polar group provides significant steric hindrance. In a well-designed catalytic system, it acts as a stereodirecting group, effectively blocking one face of the carbonyl plane. This forces an incoming nucleophile to attack from the less hindered face, which is dictated by the conformation of the catalyst-substrate complex.
The key to high stereoselectivity lies in leveraging these intrinsic properties through the careful selection of catalysts and reaction conditions that amplify this facial bias.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common experimental challenges in a direct question-and-answer format.
Question 1: My reaction shows low enantiomeric or diastereomeric excess (ee/dr). Where should I start?
Low stereoselectivity is the most frequent issue and can stem from several factors. A systematic approach is crucial for efficient troubleshooting.
Answer: The primary variables to investigate are the catalyst, solvent, and temperature. They are often interdependent.
-
Catalyst System: The choice of a chiral catalyst is the single most important factor.
-
Mechanism of Action: Chiral Lewis acids or organocatalysts coordinate to the carbonyl oxygen, creating a rigid, chiral environment around the electrophilic center.[2][3] This complex presents two diastereomeric transition states for the nucleophilic attack, one of which is significantly lower in energy, leading to the preferential formation of one stereoisomer.
-
Troubleshooting Steps:
-
Catalyst Loading: Insufficient catalyst may lead to a significant uncatalyzed "background" reaction, which is non-selective and erodes the overall ee. Try incrementally increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Catalyst Type: Not all catalysts are suitable. For trifluoromethyl ketones, catalysts capable of forming strong hydrogen bonds (like thioureas) or robust Lewis acid coordination are often effective.[4] If using a Lewis acid, ensure it is not deactivated by trace amounts of water.
-
Chiral Auxiliary: In some cases, temporarily attaching a chiral auxiliary to the nucleophile or another part of the reacting system can provide excellent stereocontrol.[5][6][7] The auxiliary enforces a specific conformation that directs the reaction pathway.
-
-
-
Solvent Choice: The solvent profoundly impacts catalyst activity and the stability of the transition state.
-
Polarity and Coordination: Non-polar solvents like toluene or dichloromethane (CH₂Cl₂) often provide higher selectivity because they are less likely to compete with the substrate for coordination to the catalyst.[8][9] Polar, coordinating solvents (like THF or MeCN) can sometimes interfere with the catalyst-substrate complex, reducing stereoselectivity.
-
Troubleshooting Steps: Screen a range of solvents with varying polarities. Start with non-polar options and assess the impact.
-
-
Temperature: Most asymmetric reactions are highly sensitive to temperature.
-
Thermodynamic Control: Lowering the reaction temperature generally increases stereoselectivity.[9][10] This is because the energy difference (ΔΔG‡) between the two diastereomeric transition states becomes more significant relative to the available thermal energy (kT). A lower temperature makes it more difficult for the reaction to overcome the energy barrier of the higher-energy transition state that leads to the undesired stereoisomer.
-
Troubleshooting Steps: If your reaction is running at room temperature or 0 °C, attempt it at -40 °C or -78 °C. Note that reaction times will need to be extended.
-
Question 2: I am struggling with poor reproducibility. The stereoselectivity varies significantly between runs. What is the cause?
Poor reproducibility often points to hidden variables in your reaction setup.
Answer: The most common culprits are moisture, reagent purity, and inconsistent temperature control.
-
Atmospheric Moisture and Oxygen: Many chiral catalysts, especially Lewis acids and organometallic reagents, are sensitive to water and air.
-
Protocol: Always use rigorously dried solvents and glassware. Conduct reactions under an inert atmosphere (Argon or Nitrogen). Use syringe techniques for transferring anhydrous reagents.
-
-
Reagent Purity:
-
Substrate: Ensure the 1-Cyclohexyl-2,2,2-trifluoro-ethanone is of high purity. Impurities can sometimes act as catalyst poisons.
-
Other Reagents: The purity of the nucleophile, base, or any additives is equally critical. For example, an excess of a basic reagent can sometimes cause a non-selective background reaction.[11]
-
-
Precise Temperature Control:
-
Method: Using an ice-water bath for 0 °C is standard, but for lower temperatures (-78 °C), a dry ice/acetone bath is necessary. Ensure the reaction flask is properly submerged and the bath temperature is stable throughout the reaction. Fluctuations in temperature can lead to inconsistent results.
-
Visual Workflow: Troubleshooting Poor Stereoselectivity
The following diagram outlines a logical workflow for addressing suboptimal stereochemical outcomes.
Sources
- 1. chimia.ch [chimia.ch]
- 2. researchgate.net [researchgate.net]
- 3. Sci-Hub. Catalytic asymmetric [2+2] cycloaddition between quinones and fulvenes and a subsequent stereoselective isomerization to 2,3-dihydrobenzofurans / Chemical Communications, 2017 [sci-hub.kr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
challenges in the purification of chiral amines derived from "1-Cyclohexyl-2,2,2-trifluoro-ethanone"
Welcome to the technical support center for the purification of chiral amines derived from 1-Cyclohexyl-2,2,2-trifluoroethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the purification of these valuable compounds. The presence of a bulky cyclohexyl group and a stereogenic center adjacent to a trifluoromethyl group introduces specific complexities that require careful consideration during purification. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve high purity and enantioselectivity in your work.
Troubleshooting Guide
This section addresses common issues encountered during the purification of chiral amines derived from 1-Cyclohexyl-2,2,2-trifluoroethanone.
Issue 1: Poor or No Separation of Enantiomers on Chiral HPLC/SFC
Probable Causes:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for resolving enantiomers. The bulky cyclohexyl group and the trifluoromethyl moiety of your amine create a unique stereochemical and electronic profile that may not be well-resolved by all types of CSPs.
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier, additive, and its concentration, plays a crucial role in the separation. An inappropriate mobile phase can lead to poor resolution, broad peaks, or no separation at all.
-
Amine Derivatization: Free amines can sometimes exhibit poor peak shape on certain CSPs due to strong interactions with the stationary phase.
Solutions:
-
Screen a Variety of Chiral Stationary Phases: It is highly recommended to screen a diverse range of CSPs. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point for their broad applicability in separating chiral amines.[1]
-
Optimize the Mobile Phase:
-
Organic Modifier: Systematically vary the organic modifier (e.g., isopropanol, ethanol, acetonitrile) and its percentage in the mobile phase.
-
Acidic/Basic Additives: The addition of small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic, diethylamine for basic) can significantly improve peak shape and resolution by suppressing the ionization of the amine or interacting with the stationary phase.
-
-
Consider Derivatization: If peak shape remains poor, consider derivatizing the amine with a suitable agent to form an amide or carbamate. This can improve its chromatographic behavior and enhance enantioselectivity.[2]
Experimental Protocol: Chiral HPLC Method Development
Caption: A stepwise workflow for chiral HPLC method development.
Issue 2: Difficulty in Diastereomeric Salt Crystallization
Probable Causes:
-
Poor Choice of Resolving Agent: The resolving agent must form a stable diastereomeric salt with the amine that has a significant difference in solubility between the two diastereomers.
-
Unsuitable Crystallization Solvent: The solvent system is critical for successful crystallization. The diastereomeric salts may be too soluble or too insoluble in the chosen solvent.
-
Oil Formation: The diastereomeric salt may separate as an oil rather than a crystalline solid, which is difficult to purify.
Solutions:
-
Screen a Range of Chiral Resolving Agents: Test a variety of commercially available chiral acids (e.g., tartaric acid derivatives, mandelic acid derivatives, camphor-10-sulfonic acid) to find one that forms a crystalline salt with your amine.
-
Systematic Solvent Screening: Screen a wide range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof). A systematic approach to solvent screening is crucial for identifying a suitable system for crystallization.
-
Control Cooling Rate: A slow cooling rate is often necessary to promote the formation of well-defined crystals and prevent oiling out.
-
Seeding: If you have a small amount of the desired diastereomerically pure salt, use it to seed the crystallization mixture to induce the crystallization of the desired diastereomer.
Table 1: Common Chiral Resolving Agents for Amines
| Chiral Resolving Agent | Chemical Class | Typical Solvents for Crystallization |
| (R)-(-)-Mandelic Acid | Chiral Carboxylic Acid | Alcohols, Acetone |
| (S)-(+)-Mandelic Acid | Chiral Carboxylic Acid | Alcohols, Acetone |
| L-(-)-Tartaric Acid | Chiral Carboxylic Acid | Water, Alcohols |
| D-(+)-Tartaric Acid | Chiral Carboxylic Acid | Water, Alcohols |
| (1R)-(-)-10-Camphorsulfonic acid | Chiral Sulfonic Acid | Alcohols, Ethyl Acetate |
| (1S)-(+)-10-Camphorsulfonic acid | Chiral Sulfonic Acid | Alcohols, Ethyl Acetate |
Issue 3: Low Yield or Decomposition During Purification
Probable Causes:
-
Instability of the Trifluoromethyl Group: While generally stable, the trifluoromethyl group can be susceptible to certain harsh conditions.
-
Amine Oxidation: Primary and secondary amines can be prone to oxidation, especially if exposed to air and light for extended periods.
-
Harsh pH Conditions: Extreme pH values during extraction or chromatography can lead to degradation of the target compound.
Solutions:
-
Use Mild Purification Conditions: Whenever possible, use mild purification techniques. Flash chromatography on silica gel should be performed with care, and the use of neutral or slightly basic mobile phases is recommended.
-
Work Under an Inert Atmosphere: For sensitive amines, it is advisable to perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Avoid Extreme pH: During aqueous workups, use buffered solutions to avoid exposing the compound to harsh acidic or basic conditions.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of chiral amines derived from 1-Cyclohexyl-2,2,2-trifluoroethanone particularly challenging?
A1: The primary challenges stem from the unique structural features of these molecules:
-
Chirality: The presence of a stereocenter necessitates the use of chiral separation techniques, which are often more complex and require more optimization than achiral separations.[3]
-
Bulky Cyclohexyl Group: This large, non-polar group can sterically hinder interactions with chiral selectors, making enantiomeric separation difficult.
-
Trifluoromethyl Group: This electron-withdrawing group can influence the basicity of the amine and its interaction with stationary phases in chromatography.
Q2: What are the primary methods for purifying these chiral amines?
A2: The most common and effective methods are:
-
Chiral Chromatography (HPLC and SFC): This is often the method of choice for both analytical and preparative scale separation of enantiomers due to its high resolving power.[4][5]
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.[6]
-
Enzymatic Resolution: Biocatalytic methods using enzymes like lipases can selectively acylate one enantiomer, allowing for the separation of the acylated and unacylated amines.[1][7]
Caption: Overview of primary purification methods for chiral amines.
Q3: How can I determine the enantiomeric excess (ee) of my purified amine?
A3: The most reliable method for determining the enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). By developing a chiral method that can separate the two enantiomers, you can integrate the peak areas of each to calculate the ee.
Q4: Are there any specific safety precautions I should take when working with these compounds?
A4: As with all chemicals, it is important to follow standard laboratory safety procedures. While specific toxicity data for this exact class of compounds may be limited, it is prudent to handle them with care. The precursor, 1-Cyclohexyl-2,2,2-trifluoro-ethanone, is listed as causing skin and eye irritation and may cause respiratory irritation.[8] Therefore, it is recommended to handle the amine derivatives in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC - NIH. (2024).
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. (n.d.).
- Separation of Enantiomers: Needs, Challenges, Perspectives | Request PDF - ResearchGate. (2025).
- Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines | Organic Letters - ACS Publications. (2022).
- Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers - RSC Publishing. (2014).
- ChemInform Abstract: A Novel Synthesis of Chiral Cyclopentyl‐ and Cyclohexyl‐amines. (1999).
- 2,2,2-Trifluoroethylamine 99.5 753-90-2 - Sigma-Aldrich. (n.d.).
- Chiral Trifluoromethylated Enamides: Synthesis and Applicability - ChemRxiv. (n.d.).
- 18F-Fluorination: Challenge and Opportunity for Organic Chemists - ACS Publications. (2021).
- ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY: INTEGRATING SIMULATED MOVING BED AND SELF-DISPROPORTIONATION OF ENANTIOMERS | Ukrainian Chemistry Journal. (2025).
- Thin layer chromatography for rapid purification and reformulation of microfluidically-produced radiopharmaceuticals | Request PDF - ResearchGate. (2021).
- Semi-continuous and continuous processes for enantiomeric separation - RSC Publishing. (2022).
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Validation & Comparative
A Senior Application Scientist's Guide to 19F NMR Analysis of 1-Cyclohexyl-2,2,2-trifluoro-ethanone Reaction Products
Introduction
In the landscape of modern pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate key properties such as metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group (-CF3) is a particularly prevalent motif. Consequently, the ability to precisely monitor reactions involving trifluoromethylated compounds is paramount for process optimization and quality control. 1-Cyclohexyl-2,2,2-trifluoro-ethanone stands as a valuable building block in this context, offering a reactive ketone functionality for diverse chemical transformations.
This guide provides an in-depth comparison of the 19F Nuclear Magnetic Resonance (NMR) analysis for monitoring key reactions of 1-Cyclohexyl-2,2,2-trifluoro-ethanone. As a nucleus with 100% natural abundance and a spin of ½, the 19F isotope offers exceptional sensitivity and a wide chemical shift range, leading to spectra with minimal background noise and excellent signal dispersion.[1] This intrinsic advantage of 19F NMR often translates to simplified spectral analysis with less signal overlap compared to conventional 1H NMR, making it a superior technique for reaction monitoring, especially in complex mixtures.[2][3]
We will explore three fundamental classes of reactions involving the carbonyl group of 1-Cyclohexyl-2,2,2-trifluoro-ethanone: reduction, Grignard addition, and Wittig olefination. For each reaction, a detailed experimental protocol is provided, followed by a comprehensive analysis of the expected 19F NMR spectra of the reaction mixture. The causality behind experimental choices and the principles of quantitative 19F NMR (qNMR) for determining reaction conversion and product purity will be thoroughly discussed.
The Power of 19F NMR in Reaction Monitoring
The decision to employ 19F NMR for monitoring the reactions of 1-Cyclohexyl-2,2,2-trifluoro-ethanone is rooted in several key advantages:
-
High Sensitivity and No Background: With a receptivity of 0.83 relative to 1H, 19F NMR provides excellent signal-to-noise ratios.[1] The absence of naturally occurring fluorine in most organic molecules and solvents ensures that the resulting spectra are free from interfering background signals.
-
Wide Chemical Shift Dispersion: The chemical shifts in 19F NMR span a range of over 800 ppm, significantly larger than that of 1H NMR.[1] This broad range minimizes the likelihood of signal overlap between the starting material, intermediates, and products, allowing for clear and unambiguous identification and quantification of each species.
-
Quantitative Accuracy: Quantitative 19F NMR (qNMR) is a powerful tool for determining the concentration and purity of fluorinated compounds without the need for compound-specific reference standards.[2][4][5] By using a known amount of an internal standard, the absolute quantities of all fluorine-containing species in a mixture can be accurately determined.
The following diagram illustrates the general workflow for quantitative 19F NMR analysis of a reaction mixture.
Caption: Expected 19F NMR Spectrum of the Reduction Reaction.
Grignard Reaction with 1-Cyclohexyl-2,2,2-trifluoro-ethanone
The addition of a Grignard reagent to the ketone creates a new carbon-carbon bond and a tertiary alcohol. This reaction is a cornerstone of organic synthesis for building molecular complexity.
Experimental Protocol
-
Grignard Reagent Preparation (if not commercially available): In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings (1.2 mmol). Add a solution of methyl iodide (1.2 mmol) in anhydrous diethyl ether (5 mL) dropwise to initiate the formation of methylmagnesium iodide.
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve 1-Cyclohexyl-2,2,2-trifluoro-ethanone (1.0 mmol) in anhydrous diethyl ether (10 mL) and cool to 0 °C.
-
Addition of Grignard Reagent: Add the freshly prepared Grignard reagent solution dropwise to the ketone solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitoring: Withdraw an aliquot and quench with saturated aqueous NH4Cl. Extract with diethyl ether and prepare the organic layer for 19F NMR analysis.
-
Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous NH4Cl. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate.
Rationale for Experimental Choices: Grignard reactions require anhydrous conditions to prevent the highly basic Grignard reagent from being quenched by water. Diethyl ether is a common solvent as it is anhydrous and solvates the magnesium species.
19F NMR Analysis
Similar to the reduction, the conversion of the ketone to a tertiary alcohol will result in an upfield shift of the trifluoromethyl signal in the 19F NMR spectrum. The resulting tertiary alcohol will have a distinct chemical shift from both the starting material and the secondary alcohol from the reduction reaction.
| Compound | Structure | Expected ¹⁹F NMR Chemical Shift (δ, ppm) |
| 1-Cyclohexyl-2,2,2-trifluoro-ethanone (Starting Material) | [6] | ~ -75 to -78 |
| 2-Cyclohexyl-1,1,1-trifluoro-propan-2-ol (Product) | ![Image of 2-Cyclohexyl-1,1,1-trifluoro-propan-2-ol structure] | ~ -79 to -83 |
Note: The chemical shifts are estimates. The exact values may vary.
The progress of the Grignard reaction can be readily monitored by observing the disappearance of the starting material's singlet and the appearance of the product's singlet in the 19F NMR spectrum.
Wittig Reaction of 1-Cyclohexyl-2,2,2-trifluoro-ethanone
The Wittig reaction is a powerful method for the synthesis of alkenes from carbonyl compounds and a phosphonium ylide. This reaction allows for the direct conversion of the C=O bond to a C=C bond.
Experimental Protocol
-
Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 mmol) in anhydrous THF (10 mL). Cool the suspension to 0 °C and add n-butyllithium (1.2 mmol, 1.6 M in hexanes) dropwise. Stir the resulting orange-red solution for 30 minutes at 0 °C.
-
Reaction: Add a solution of 1-Cyclohexyl-2,2,2-trifluoro-ethanone (1.0 mmol) in anhydrous THF (5 mL) dropwise to the ylide solution at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitoring: Withdraw an aliquot, quench with water, and extract with diethyl ether for 19F NMR analysis.
-
Work-up: Quench the reaction with water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate. The product can be purified by column chromatography to remove triphenylphosphine oxide.
Rationale for Experimental Choices: The Wittig reaction requires a strong base, such as n-butyllithium, to deprotonate the phosphonium salt and generate the ylide. Anhydrous THF is a suitable solvent for this reaction.
19F NMR Analysis
The conversion of the trifluoromethyl ketone to a trifluoromethylated alkene will cause a significant change in the electronic environment of the CF3 group, leading to a distinct chemical shift in the 19F NMR spectrum. The CF3 group attached to a double bond is typically found in a different region compared to when it is adjacent to a carbonyl or a hydroxyl group.
| Compound | Structure | Expected ¹⁹F NMR Chemical Shift (δ, ppm) |
| 1-Cyclohexyl-2,2,2-trifluoro-ethanone (Starting Material) | [6] | ~ -75 to -78 |
| 1-Cyclohexyl-3,3,3-trifluoro-prop-1-ene (Product) | ![Image of 1-Cyclohexyl-3,3,3-trifluoro-prop-1-ene structure] | ~ -60 to -70 |
Note: The chemical shifts are estimates based on typical values for similar structures.
The 19F NMR spectrum will clearly show the consumption of the starting material and the formation of the alkene product, allowing for straightforward monitoring of the reaction's progress.
Comparative Summary and Conclusion
The following table provides a comparative summary of the expected 19F NMR chemical shifts for the starting material and the products of the three discussed reactions.
| Reaction Type | Product | Expected ¹⁹F NMR Chemical Shift (δ, ppm) |
| Starting Material | 1-Cyclohexyl-2,2,2-trifluoro-ethanone | ~ -75 to -78 |
| Reduction (NaBH4) | 1-Cyclohexyl-2,2,2-trifluoro-ethanol | ~ -78 to -82 |
| Grignard (CH3MgI) | 2-Cyclohexyl-1,1,1-trifluoro-propan-2-ol | ~ -79 to -83 |
| Wittig (Ph3P=CH2) | 1-Cyclohexyl-3,3,3-trifluoro-prop-1-ene | ~ -60 to -70 |
This guide demonstrates the exceptional utility of 19F NMR spectroscopy for the real-time, quantitative analysis of reactions involving 1-Cyclohexyl-2,2,2-trifluoro-ethanone. The clear differentiation of the 19F NMR signals of the starting material and the various products allows for unambiguous reaction monitoring and kinetic analysis. By integrating the principles of qNMR, researchers can obtain precise data on reaction conversion and product purity, which is invaluable for process development and optimization in the pharmaceutical and agrochemical industries. The self-validating nature of these protocols, where the disappearance of one signal directly correlates with the appearance of another, provides a high degree of confidence in the analytical results.
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ResearchGate. (n.d.). Perfluoroalkyl Grignard Reagents: NMR Study of 1-Heptafluoropropylmagnesium Chloride in Solution. [Link]
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Minnesota State University Moorhead. (n.d.). NaBH4 Reduction of Ketone to Alcohol. [Link]
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PubMed. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and in Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. [Link]
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ResearchGate. (2016). Reduction using NaBH4. [Link]
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ResearchGate. (n.d.). WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. [Link]
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Asian Digital Library. (n.d.). Use of 1H, 13C, and 19F-NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. [Link]
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Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-11. [Link]
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Mycroft, C., et al. (2020). Simultaneous Broadband Suppression of Homonuclear and Heteronuclear Couplings in 1H NMR Spectroscopy. Angewandte Chemie International Edition, 59(40), 17564-17568. [Link]
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ChemRxiv. (2022). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. [Link]
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Wube, A. A., et al. (2015). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2015, 760738. [Link]
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Organic Letters. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. [Link]
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ResearchGate. (n.d.). Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran. [Link]
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ResearchGate. (n.d.). Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. [Link]
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Stanbury, T. W., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Nature Communications, 13(1), 1729. [Link]
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A Senior Application Scientist's Guide to Chiral HPLC Method Development for Amines Derived from 1-Cyclohexyl-2,2,2-trifluoro-ethanone
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral amines, particularly those derived from the reductive amination of 1-Cyclohexyl-2,2,2-trifluoro-ethanone, achieving robust enantioselective separation is a critical analytical challenge. The unique structural characteristics of these amines—specifically the bulky, non-aromatic cyclohexyl group and the strongly electron-withdrawing trifluoromethyl group adjacent to the chiral center—necessitate a carefully considered approach to chiral High-Performance Liquid Chromatography (HPLC) method development.
This guide provides an in-depth comparison of chiral HPLC strategies, supported by experimental data from analogous compounds, to empower you to develop effective and reliable separation methods. We will delve into the rationale behind experimental choices, present detailed protocols, and offer insights gleaned from extensive experience in the field of chiral chromatography.
The Analytical Challenge: Structural Considerations for Chiral Recognition
The primary difficulty in separating enantiomers of amines derived from 1-Cyclohexyl-2,2,2-trifluoro-ethanone lies in the molecule's lack of strong π-π interaction sites. Many traditional chiral stationary phases (CSPs) rely heavily on these interactions for enantiomeric recognition. The target molecule's structure is dominated by a bulky aliphatic cyclohexyl group and a polar, sterically demanding trifluoromethyl group.
Successful chiral separation, therefore, depends on a CSP's ability to engage in a combination of other interactions, such as:
-
Hydrogen bonding: The amine group is a key hydrogen bond donor and acceptor.
-
Dipole-dipole interactions: The trifluoromethyl group creates a strong dipole moment.
-
Steric interactions (inclusion complexes): The overall shape and size of the molecule play a crucial role in how it fits into the chiral selector's three-dimensional structure.[1]
Comparative Analysis of Chiral Stationary Phases
Based on extensive data for structurally related compounds, polysaccharide-based CSPs are the most promising candidates for the separation of these challenging amines.[2] Cellulose and amylose derivatives, particularly those with phenylcarbamate modifications, offer a versatile range of interactions necessary for resolving non-aromatic, fluorinated compounds.
Below is a comparative table summarizing expected performance for the separation of a representative target analyte, 1-Cyclohexyl-2,2,2-trifluoroethylamine , on various polysaccharide-based CSPs. The data is extrapolated from separations of analogous compounds and serves as a strong starting point for method development.
| Chiral Stationary Phase (CSP) | Chiral Selector | Expected Performance & Rationale | Recommended Mobile Phase (Starting Conditions) |
| Lux® Cellulose-1 / CHIRALCEL® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | High success rate for a broad range of chiral compounds. The phenylcarbamate groups provide sites for hydrogen bonding and dipole-dipole interactions, while the chiral grooves can accommodate the cyclohexyl group. | Normal Phase: n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA) |
| Lux® Cellulose-2 | Cellulose tris(3-chloro-4-methylphenylcarbamate) | Offers alternative selectivity to Cellulose-1 due to the electronic effects of the chloro and methyl substituents on the phenylcarbamate. This can lead to enhanced resolution for compounds where standard phases are insufficient.[3] | Normal Phase: n-Hexane / Isopropanol (80:20, v/v) with 0.1% DEA |
| Lux® Amylose-1 / CHIRALPAK® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | The helical structure of the amylose backbone can provide excellent steric-based separation (inclusion complexation) for bulky groups like cyclohexyl. Often provides inverted elution order compared to cellulose-based phases. | Normal Phase: n-Hexane / Ethanol (95:5, v/v) with 0.1% DEA |
| YMC CHIRAL ART Amylose-C Neo | Amylose tris(3-chlorophenylcarbamate) | The chloro-substituted phenylcarbamate on an amylose backbone offers a unique combination of steric and electronic interactions, potentially improving selectivity for fluorinated compounds. | Normal Phase: n-Hexane / 2-Propanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA) (for N-acylated derivatives) or 0.1% DEA (for free amines) |
Note: The addition of a basic modifier like Diethylamine (DEA) to the mobile phase is crucial when analyzing free amines in normal phase mode. It minimizes peak tailing by deactivating acidic sites on the silica surface and ensures consistent interaction with the CSP.
Experimental Protocols: A Step-by-Step Guide
Reproducible and reliable results in chiral HPLC are contingent on meticulous adherence to established experimental protocols. The following sections provide detailed methodologies for screening and optimizing the chiral separation of amines derived from 1-Cyclohexyl-2,2,2-trifluoro-ethanone.
Protocol 1: Initial Screening of Chiral Stationary Phases
This protocol outlines a systematic approach to quickly identify the most promising CSP and mobile phase conditions.
Caption: Key parameters for chiral method optimization.
Methodology:
-
Varying the Alcohol Modifier Concentration:
-
Using the best CSP from the initial screen, prepare a series of mobile phases with varying percentages of the alcohol modifier (e.g., for isopropanol, try 5%, 15%, and 25%).
-
Analyze the sample with each mobile phase and observe the effect on retention time and resolution. Generally, increasing the alcohol content will decrease retention time but may also reduce resolution.
-
-
Changing the Alcohol Modifier Type:
-
If the initial alcohol (e.g., isopropanol) provides some separation, try switching to a different alcohol like ethanol. The different steric and hydrogen bonding properties of the alcohol can significantly alter the chiral recognition.
-
-
Adjusting the Column Temperature:
-
Analyze the sample at different column temperatures (e.g., 15 °C, 25 °C, and 40 °C).
-
Lower temperatures often increase retention and can improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.
-
-
Modifying the Flow Rate:
-
Investigate the effect of flow rate on resolution. Lowering the flow rate (e.g., to 0.8 mL/min) can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.
-
Conclusion and Expert Recommendations
For the chiral separation of amines derived from 1-Cyclohexyl-2,2,2-trifluoro-ethanone, a systematic screening approach focusing on polysaccharide-based CSPs is the most effective strategy. The unique combination of a bulky aliphatic group and a trifluoromethyl group necessitates a CSP that can engage in both steric and polar interactions.
Key Takeaways:
-
Start with Polysaccharide CSPs: Columns like Lux Cellulose-1 (CHIRALCEL OD-H) and Lux Amylose-1 (CHIRALPAK AD-H) are excellent starting points.
-
Use a Basic Modifier: For free amines in normal phase, the use of an additive like DEA is critical for good peak shape and reproducibility.
-
Systematic Optimization is Key: Methodically adjusting the mobile phase composition (alcohol type and concentration) and temperature will allow you to fine-tune your separation for optimal results.
-
Consider Derivatization as a Last Resort: If direct separation proves challenging, derivatization of the amine with a UV-active tag can sometimes enhance its interaction with the CSP and improve detectability.
By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently develop robust and reliable chiral HPLC methods for this challenging class of amines, ensuring the accurate determination of enantiomeric purity and facilitating the advancement of their research and development efforts.
References
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Phenomenex. (n.d.). The Chiral Notebook. Retrieved from [Link]
-
Ukrainian Chemistry Journal. (2025). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Retrieved from [Link]
-
IntechOpen. (2018). Chiral Drug Separation. Retrieved from [Link]
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determining enantiomeric excess of "1-Cyclohexyl-2,2,2-trifluoro-ethanone" derivatives
Initiating Search Strategy
I'm now starting with some focused Google searches to find established methods for determining the enantiomeric excess of α-trifluoromethyl ketones. My initial search concentrates on compounds like "1-Cyclohexyl-2,2,2-trifluoroethanone" to see what specific techniques are most relevant.
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Analyzing Chiral Methods
I've established that chiral chromatography, including HPLC, SFC, and GC, along with NMR spectroscopy, are key methods for assessing the enantiomeric excess of chiral compounds, even those with trifluoromethyl groups. Further investigation confirms their suitability.
Deepening Technique Details
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Refining Search Strategies
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Expanding Technique Details
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Focusing Strategy Refinement
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Refining Search Parameters
I've narrowed the focus, the second search round yielded much more pertinent data. Specifically, polysaccharide-based chiral stationary phases (CSPs) like Chiralpak and Chiralcel are frequently mentioned in relation to trifluoromethyl-substituted compounds in both chiral HPLC and SFC.
Focusing on Experimental Data
I'm now zeroing in on specific experimental data. I have confirmed polysaccharide-based CSPs, n-hexane/isopropanol for HPLC, and CO2 with alcohol modifiers for SFC are promising, along with CSAs and ¹⁹F NMR. While I have general protocols, I still lack retention times or resolution factors for the target compound, and I need a direct comparison. I will refine the search parameters to attempt to find this key information.
Deepening Data Acquisition
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Expanding Data Gathering
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Reviewing Chirality Techniques
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Analyzing Separation Parameters
I've been drilling down into specific separation parameters, especially for HPLC and SFC. Polysaccharide CSPs appear ideal for trifluoromethyl compounds; I am gathering starting conditions and examples for similar analytes. ¹⁹F NMR looks promising, and chiral solvating agents are common practice. The GC information is still general. I am missing direct separation data for the target molecule, which will force me to rely on analogous compounds. My next step will be to create the guide structure and content.
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A Senior Application Scientist's Guide to Cyclohexyl vs. Aryl Trifluoromethyl Ketones in Synthesis
For the modern researcher in medicinal chemistry and materials science, the trifluoromethyl ketone (TFMK) moiety is a privileged functional group. Its potent electron-withdrawing nature imbues the adjacent carbonyl with unique reactivity, making TFMKs exceptional building blocks and, notably, powerful enzyme inhibitors.[1][2] The core of their biological utility lies in their ability to form stable gem-diol hydrates, which act as mimics of the tetrahedral transition states found in enzymatic hydrolysis of amides and esters.[3][4]
However, the journey from concept to compound is paved with critical choices. A fundamental decision facing the synthetic chemist is the nature of the scaffold attached to the TFMK: should it be an aliphatic, three-dimensional group like cyclohexyl, or a flat, electronically versatile aryl ring? This guide provides an in-depth comparison of these two classes, moving from their synthesis to their distinct reactivity and applications, to empower researchers to make strategic, evidence-based decisions in their work.
Part 1: The Synthetic Landscape: A Comparative Analysis of Access
The direct introduction of a trifluoroacetyl group presents unique challenges, but a range of methodologies have been developed, with distinct advantages for accessing either aliphatic or aromatic systems.
Accessing Aryl Trifluoromethyl Ketones
The synthesis of aryl TFMKs is well-established, benefiting from the inherent reactivity of aromatic systems.
-
Nucleophilic Trifluoromethylation of Esters and Acids: This is arguably the most versatile and modern approach. Readily available benzoic acid derivatives are treated with a nucleophilic "CF3-" source. The use of fluoroform (HCF3), an inexpensive industrial byproduct, with a strong base like potassium hexamethyldisilazide (KHMDS) provides an efficient route to a wide variety of aryl TFMKs.[5] This method tolerates numerous functional groups on the aromatic ring, including halogens and alkyl groups.[5][6] Alternatively, the Ruppert-Prakash reagent (TMSCF3) offers a reliable, albeit more costly, path.[7]
-
Oxidation of Trifluoromethyl Carbinols: A robust, two-step sequence involves the initial addition of a CF3 nucleophile to an aryl aldehyde to form a secondary alcohol, which is then oxidized using reagents like Dess-Martin periodinane or Swern oxidation to yield the target ketone.[2] This method is valuable when the corresponding aldehyde is more accessible than the ester.
-
Friedel-Crafts Trifluoroacetylation: This classic electrophilic aromatic substitution employs trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride with a strong Lewis acid (e.g., AlCl3). While direct, its application is often limited to electron-rich arenes and can suffer from poor regioselectivity with substituted systems.
-
Palladium-Catalyzed Cross-Coupling: Modern cross-coupling techniques allow for the synthesis of aryl TFMKs from aryl boronic acids or aryl halides, offering a powerful tool for late-stage functionalization.[7]
Accessing Cyclohexyl Trifluoromethyl Ketones
The synthesis of aliphatic TFMKs like the cyclohexyl variant avoids aromatic substitution pathways, relying instead on nucleophilic addition chemistry.
-
From Cyclohexanecarboxylic Acid Derivatives: Analogous to the aryl route, esters such as methyl cyclohexanecarboxylate can be effectively converted to the corresponding TFMK using nucleophilic trifluoromethylation methods.[5] It is crucial to note that protocols for enolizable esters can be problematic, though this is not an issue for cyclohexanecarboxylate itself.[5]
-
Organometallic Addition: The reaction of a cyclohexyl Grignard (Cyclohexyl-MgBr) or organolithium reagent with a trifluoroacetylating agent like ethyl trifluoroacetate is a direct method. However, careful control of stoichiometry and temperature is required to prevent over-addition, which would lead to the tertiary alcohol.
-
Photocatalyzed Radical Approaches: Emerging methods in photoredox catalysis enable the synthesis of aliphatic TFMKs from alkenes, representing a modern and atom-economical strategy.[8] For instance, radical addition to cyclohexene using a trifluoroacetonyl radical precursor can provide access to functionalized cyclohexyl TFMKs.
Comparative Synthesis Workflow
The choice of synthetic route is dictated by precursor availability, scalability, and functional group tolerance. The following diagram illustrates the primary decision points.
Caption: Primary synthetic routes to Aryl vs. Cyclohexyl TFMKs.
Table 1: Comparison of Synthetic Methodologies
| Feature | Aryl TFMK Routes | Cyclohexyl TFMK Routes | Field Insights & Causality |
| Primary Precursors | Benzoic acids, benzaldehydes, arenes | Cyclohexanecarboxylic acid, cyclohexyl halides | Precursor availability and cost are often the deciding factors. Aromatic precursors are generally more diverse and commercially available. |
| Key Methodologies | Nucleophilic trifluoromethylation, oxidation, Friedel-Crafts | Nucleophilic trifluoromethylation, Grignard addition | The lack of aromatic C-H activation pathways for the cyclohexyl system makes nucleophilic addition to a carbonyl precursor the most common strategy. |
| Functional Group Tolerance | High (modern methods) to Low (Friedel-Crafts) | Generally High | Modern nucleophilic trifluoromethylation is highly chemoselective, but Grignard routes are intolerant of acidic protons or other electrophiles. |
| Scalability | Good, especially with HCF3-based methods | Good | The use of fluoroform (HCF3) as a CF3 source is highly advantageous for industrial-scale synthesis due to its low cost.[5] |
| Key Limitation | Regioselectivity in Friedel-Crafts | Over-addition in Grignard reactions | Each class has a "classic" route that is often compromised by poor selectivity, necessitating the use of more refined, modern protocols. |
Part 2: Reactivity and Physicochemical Properties
The choice between a cyclohexyl and an aryl substituent fundamentally alters the ketone's electronic environment, stability, and metabolic fate.
The Carbonyl's Electronic Character
The powerful inductive effect of the -CF3 group renders the carbonyl carbon highly electrophilic. This is the cornerstone of TFMK chemistry.
-
Aryl TFMKs: The aryl ring engages in a complex electronic interplay. Electron-withdrawing groups (e.g., -NO2, -CN) on the ring act synergistically with the -CF3 group, further increasing the carbonyl's electrophilicity. Conversely, electron-donating groups (e.g., -OCH3, -CH3) can partially mitigate this effect through resonance, slightly reducing the carbonyl's reactivity towards nucleophiles. This "tunability" is a key advantage of the aryl scaffold.
-
Cyclohexyl TFMKs: The cyclohexyl group is a simple sp3-hybridized alkyl substituent. It acts as a weak electron-donating group via induction, making the carbonyl carbon slightly less electrophilic than in an unsubstituted aryl TFMK. Furthermore, the bulky, chair-like conformation of the cyclohexyl ring can introduce significant steric hindrance, impeding the approach of nucleophiles compared to the planar aryl ring.[9]
Hydrate Formation: The Key to Biological Activity
A defining characteristic of TFMKs is their propensity to exist in equilibrium with their corresponding gem-diol hydrate form in aqueous environments.[10] This hydrated form is the species responsible for mimicking the tetrahedral transition state in enzyme active sites.[3][5]
The stability of this hydrate is directly proportional to the electrophilicity of the carbonyl carbon.
-
Aryl TFMKs: Hydrate stability is tunable. An aryl ring with strongly electron-withdrawing substituents will push the equilibrium significantly towards the hydrate.
-
Cyclohexyl TFMKs: The equilibrium is less variable and is dictated by the inductive effect of the alkyl group.
This difference is critical in drug design. For potent enzyme inhibition, a stable hydrate is desired. However, excessive stability can lead to off-target reactivity. The aryl scaffold provides the medicinal chemist with the tools to fine-tune this delicate balance.
Caption: The ketone-hydrate equilibrium central to TFMK activity.
Metabolic Stability
A significant hurdle for TFMKs as therapeutic agents is their metabolic reduction to the corresponding trifluoromethyl alcohol, a transformation that typically renders the molecule inactive.[11][12] This reduction is carried out by cellular reductases. The susceptibility to this metabolic fate can be influenced by both electronics and sterics. The bulky cyclohexyl group may offer a degree of steric shielding against enzymatic reduction compared to a flat, accessible aryl ketone. Conversely, the development of TFMK-containing drugs with high oral bioavailability demonstrates that this metabolic instability can be overcome through rational design.[13]
Part 3: Applications in Drug Discovery
The choice between a cyclohexyl or aryl scaffold is often dictated by the topology and nature of the target enzyme's active site.
-
Cyclohexyl TFMKs: The non-polar, three-dimensional cyclohexyl group is an excellent moiety for occupying hydrophobic pockets within an active site. Its defined conformational preferences can be exploited to achieve precise, high-affinity binding. It acts as a robust lipophilic anchor.
-
Aryl TFMKs: The planar aryl ring is ideal for engaging in specific aromatic interactions, such as π-π stacking with phenylalanine, tyrosine, or tryptophan residues, or cation-π interactions with lysine or arginine. Furthermore, the aryl ring serves as a versatile handle for synthetic modification, allowing chemists to introduce additional vectors to probe for further interactions and optimize properties like solubility and cell permeability.
The trifluoromethyl group itself is a valuable pharmacophore, known to improve metabolic stability and binding affinity by modifying the physicochemical properties of molecules.[14]
Part 4: Validated Experimental Protocols
Trustworthy protocols are the foundation of reproducible science. The following are representative, self-validating procedures for the synthesis of both ketone classes.
Protocol 1: Synthesis of an Aryl Trifluoromethyl Ketone
Title: Gram-Scale Synthesis of 1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-one via Nucleophilic Trifluoromethylation of Methyl 4-chlorobenzoate.
Causality: This protocol utilizes the modern fluoroform/KHMDS system, which is cost-effective and highly functional group tolerant, making it superior to classic Friedel-Crafts methods for this substituted system.[5] The use of triglyme as a solvent is critical for solvating the potassium cation and stabilizing the reactive intermediates.
Methodology:
-
Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a gas inlet, add methyl 4-chlorobenzoate (5.12 g, 30 mmol, 1.0 equiv) and anhydrous triglyme (90 mL).
-
Cooling: Cool the solution to -40 °C in an acetonitrile/dry ice bath.
-
Base Addition: Add potassium hexamethyldisilazide (KHMDS) (13.17 g, 66 mmol, 2.2 equiv) portion-wise, ensuring the internal temperature does not exceed -35 °C. The solution will become a thick slurry.
-
Trifluoromethylation: Bubble fluoroform (HCF3) gas (approx. 2.45 g, 35 mmol, 1.15 equiv) through the stirred slurry for 30 minutes.
-
Reaction: Stir the reaction mixture at -40 °C for 4 hours. Monitor the reaction by TLC or GC-MS by quenching a small aliquot in acidic water.
-
Quench: Slowly pour the reaction mixture into a beaker containing 200 mL of 1 M HCl (aq) and ice, with vigorous stirring.
-
Workup: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (eluting with 5-10% ethyl acetate in hexanes) to yield the title compound as a colorless oil. (Expected yield: 70-80%).
Protocol 2: Synthesis of a Cyclohexyl Trifluoromethyl Ketone
Title: Synthesis of 1-Cyclohexyl-2,2,2-trifluoroethan-1-one from Methyl Cyclohexanecarboxylate.
Causality: This protocol directly adapts the highly efficient nucleophilic trifluoromethylation method to an aliphatic ester. The absence of aromatic protons simplifies NMR analysis, and the principles of reactivity remain the same as in the aryl case.
Methodology:
-
Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a gas inlet, add methyl cyclohexanecarboxylate (4.26 g, 30 mmol, 1.0 equiv) and anhydrous triglyme (90 mL).
-
Cooling: Cool the solution to -40 °C in an acetonitrile/dry ice bath.
-
Base Addition: Add potassium hexamethyldisilazide (KHMDS) (13.17 g, 66 mmol, 2.2 equiv) portion-wise, keeping the internal temperature below -35 °C.
-
Trifluoromethylation: Bubble fluoroform (HCF3) gas (approx. 2.45 g, 35 mmol, 1.15 equiv) through the stirred mixture for 30 minutes.
-
Reaction: Stir the reaction at -40 °C for 4 hours.
-
Quench & Workup: Follow the identical quench and workup procedure as described in Protocol 1.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with 2-5% ethyl acetate in hexanes) to afford the title compound. (Expected yield: 65-75%).
Conclusion
The choice between a cyclohexyl and an aryl trifluoromethyl ketone is not merely a structural footnote; it is a strategic decision that profoundly impacts a project's trajectory from synthesis through to final application.
-
Aryl TFMKs offer unparalleled electronic tunability and the potential for specific aromatic interactions, making them ideal for targets where modulating carbonyl reactivity or engaging in π-stacking is key.
-
Cyclohexyl TFMKs provide a robust, conformationally defined, and lipophilic scaffold perfectly suited for filling hydrophobic pockets.
Synthetic accessibility for both classes is excellent with modern nucleophilic trifluoromethylation methods. By understanding the distinct causality behind the synthesis, reactivity, and application of each class, researchers can more effectively harness the power of the trifluoromethyl ketone in the rational design of new medicines and materials.
References
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Fujihira, Y., Liang, Y., Ono, M., Hirano, K., Kagawa, T., & Sodeoka, M. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 354–360. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. [Link]
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ChemRxiv. (2024). A Facile Access to Aliphatic Trifluoromethyl Ketones via Photocatalyzed Cross-Coupling of Bromotrifluoroacetone and Alkenes. [Link]
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Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(88), 10298-10310. [Link]
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Berlin, C. B., Sidlow, E., Zheng, C., & Kozlowski, M. C. (2022). Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydrates Using a Colorimetric Sensor. The Journal of Organic Chemistry, 87(21), 14358–14365. [Link]
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Bégué, J.-P., Bonnet-Delpon, D., & Crousse, B. (2004). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Organic & Biomolecular Chemistry, 2(7), 1064-1069. [Link]
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ResearchGate. (n.d.). Hydration of trifluoromethyl ketones. [Link]
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Bégué, J.-P., Bonnet-Delpon, D., & Crousse, B. (2004). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Organic & Biomolecular Chemistry, 2, 1064-1069. [Link]
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Trifluoromethyl ketones (TFMKs) are valuable fluorine-containing synthetic targets of bioactive compounds that behave as mimics of the tetrahedral transition-state intermediate of enzymatic hydrolysis of esters and amides by stabilizing their hydrates. [Link]
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Togni, A. (2010). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Angewandte Chemie International Edition, 49(48), 9232-9234. [Link]
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Ghorai, P., & Jana, S. (2021). Direct Synthesis of α-Trifluoromethyl Ketone from (Hetero)arylacetylene: Design, Intermediate Trapping, and Mechanistic Investigations. Organic Letters, 23(15), 5894–5899. [Link]
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Karanam, P., et al. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry, 244, 114807. [Link]
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Kawamoto, T., Sasaki, R., & Kamimura, A. (2017). Synthesis of α‐Trifluoromethylated Ketones from Vinyl Triflates in the Absence of External Trifluoromethyl Sources. Angewandte Chemie International Edition, 56(5), 1342-1345. [Link]
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Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(88), 10298-10310. [Link]
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Alcaraz, L., et al. (2007). Electrophilic trifluoromethylation of carbonyl compounds and their nitrogen derivatives under copper catalysis. Chemical Communications, (41), 4273-4275. [Link]
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Karanam, P., et al. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry, 244, 114807. [Link]
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Edwards, P. D., et al. (1997). Orally Active Trifluoromethyl Ketone Inhibitors of Human Leukocyte Elastase. Journal of Medicinal Chemistry, 40(13), 1876–1885. [Link]
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ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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A Comparative Guide to Catalytic Systems for the Asymmetric Reduction of 1-Cyclohexyl-2,2,2-trifluoro-ethanone
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to their corresponding chiral alcohols is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and agrochemical industries. The resulting chiral alcohols are invaluable building blocks for complex molecules, where stereochemistry dictates biological activity. Among these, 1-Cyclohexyl-2,2,2-trifluoro-ethanone presents a challenging yet important substrate. The sterically demanding cyclohexyl group and the electron-withdrawing trifluoromethyl group influence the reactivity and stereoselectivity of the reduction. This guide provides an in-depth comparison of various catalytic systems for the asymmetric reduction of this specific ketone, offering insights into their performance based on available experimental data.
Introduction to the Challenge: The Nature of 1-Cyclohexyl-2,2,2-trifluoro-ethanone Reduction
The asymmetric reduction of 1-Cyclohexyl-2,2,2-trifluoro-ethanone is a non-trivial transformation. The bulky cyclohexyl moiety can hinder the approach of the reducing agent to the carbonyl carbon, while the strongly electron-withdrawing trifluoromethyl group activates the carbonyl group towards reduction but can also influence the stereochemical outcome. An ideal catalytic system should offer high conversion, excellent enantioselectivity (high enantiomeric excess, ee), and operate under mild and practical conditions.
This guide will explore and compare several prominent catalytic methodologies:
-
Biocatalysis: Utilizing whole-cell systems or isolated enzymes.
-
Transition Metal Catalysis: Featuring well-defined complexes of Ruthenium, Rhodium, and Iridium.
-
Chemo-catalysis: Employing small molecule organocatalysts like oxazaborolidines (CBS catalysts).
Each system will be evaluated based on its efficacy, operational simplicity, and mechanistic underpinnings.
Comparative Analysis of Catalytic Systems
Biocatalysis: The Green Chemistry Approach
Biocatalytic reductions are prized for their often exceptional stereoselectivity and environmentally benign reaction conditions, typically running in aqueous media at or near ambient temperature.
Key Biocatalyst: Actively Fermenting Yeast
A notable success in the reduction of 1-Cyclohexyl-2,2,2-trifluoro-ethanone has been achieved using actively fermenting yeast.[1] This method provides the corresponding (R)-1-cyclohexyl-2,2,2-trifluoro-ethanol in good chemical yield and high optical purity.[1]
Experimental Data Snapshot: Yeast-Mediated Reduction
| Catalyst System | Substrate | Product Configuration | Yield | Enantiomeric Excess (ee) | Reference |
| Actively Fermenting Yeast | 1-Cyclohexyl-2,2,2-trifluoro-ethanone | (R) | Good | High | [1] |
Causality Behind Experimental Choices: The use of whole-cell biocatalysts like baker's yeast (a source of various oxidoreductase enzymes) is a pragmatic choice for initial screening due to its low cost, ready availability, and the elimination of the need for isolated enzymes and expensive cofactors like NADPH or NADH. The fermentation process continuously regenerates the necessary cofactors in situ.
Experimental Protocol: Asymmetric Reduction with Actively Fermenting Yeast
A general procedure for this type of biotransformation involves:
-
Preparation of the Fermentation Medium: A suitable medium containing a carbon source (e.g., glucose) and nutrients is prepared and inoculated with yeast.
-
Substrate Addition: Once the yeast is actively fermenting, a solution of 1-Cyclohexyl-2,2,2-trifluoro-ethanone is added.
-
Incubation: The reaction mixture is incubated, typically with shaking, at a controlled temperature for a specified period.
-
Work-up and Isolation: The product is extracted from the aqueous medium with an organic solvent, and purified by standard techniques like chromatography.
Logical Relationship Diagram: Biocatalytic Reduction Workflow
Caption: Workflow for the biocatalytic reduction of 1-Cyclohexyl-2,2,2-trifluoro-ethanone.
Transition Metal Catalysis: High Efficiency and Broad Scope
Transition metal catalysts, particularly those based on Ruthenium, Rhodium, and Iridium, are workhorses in asymmetric synthesis. They often offer high turnover numbers, meaning a small amount of catalyst can produce a large amount of product, and they are compatible with a wide range of substrates.
Ruthenium-Based Catalysts (Noyori-type)
Mechanism of Asymmetric Transfer Hydrogenation: The catalytic cycle typically involves a metal-ligand bifunctional mechanism. In the case of transfer hydrogenation with isopropanol, a ruthenium hydride species is formed, which then delivers the hydride to the ketone carbonyl. The chirality is induced by the chiral ligands coordinated to the ruthenium center.
Iridium-Based Catalysts
Iridium catalysts have emerged as powerful tools for the asymmetric hydrogenation of challenging substrates, including fluorinated ketones.[2][3] They often exhibit high activity and enantioselectivity.
Rhodium-Based Catalysts
Rhodium catalysts are widely used in asymmetric hydrosilylation of ketones. This two-step process involves the addition of a hydrosilane across the carbonyl double bond, followed by hydrolysis to yield the alcohol.
Comparative Performance (General Trends for Trifluoromethyl Ketones)
| Catalyst Type | Method | Hydrogen Source | Key Advantages | Potential Challenges |
| Ruthenium (Noyori) | Asymmetric (Transfer) Hydrogenation | H₂ or Isopropanol/Formic Acid | High efficiency, broad scope, well-understood mechanism | May require high pressure for hydrogenation |
| Iridium | Asymmetric Hydrogenation | H₂ | High activity for challenging substrates | Catalyst cost and sensitivity |
| Rhodium | Asymmetric Hydrosilylation | Hydrosilanes | Mild conditions, high enantioselectivity | Stoichiometric use of silane, multi-step process |
Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation
-
Catalyst Preparation: The catalyst is either used as a pre-formed complex or generated in situ from a metal precursor and a chiral ligand.
-
Reaction Setup: The ketone substrate, solvent (e.g., isopropanol), and a base (if required) are charged into a reaction vessel under an inert atmosphere.
-
Reaction Initiation: The catalyst solution is added, and the mixture is heated to the desired temperature.
-
Monitoring and Work-up: The reaction progress is monitored (e.g., by TLC or GC). Upon completion, the product is isolated and purified.
Signaling Pathway Diagram: Noyori-Type Asymmetric Transfer Hydrogenation
Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Chemo-catalysis: CBS (Corey-Bakshi-Shibata) Reduction
The CBS reduction utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with a borane source.[4] This method is known for its high enantioselectivity and predictable stereochemical outcome.
Performance for Trifluoromethyl Ketones: The CBS reduction has been successfully applied to the asymmetric reduction of trifluoromethyl ketones, which can be challenging substrates. However, the high reactivity of these ketones can sometimes lead to lower enantioselectivity compared to less activated ketones.
Experimental Protocol: CBS Reduction
-
Catalyst Setup: The chiral oxazaborolidine catalyst (often generated in situ from a chiral amino alcohol and a borane source) is dissolved in an anhydrous solvent (e.g., THF) under an inert atmosphere.
-
Borane Addition: A solution of borane (e.g., BH₃·THF) is added.
-
Substrate Addition: The ketone is added slowly at a low temperature.
-
Quenching and Work-up: The reaction is quenched (e.g., with methanol), and the product is isolated and purified.
Conclusion and Future Outlook
For the specific asymmetric reduction of 1-Cyclohexyl-2,2,2-trifluoro-ethanone, biocatalysis with actively fermenting yeast stands out as a method with demonstrated success, offering high optical purity and good yields under environmentally friendly conditions.[1]
While specific data for transition metal and CBS-catalyzed reductions of this particular substrate are not as readily available, their proven efficacy with a wide range of sterically hindered and electronically modified ketones suggests they are highly viable alternatives. Researchers should consider the following factors when selecting a catalytic system:
-
For sustainable and scalable synthesis with a specific target enantiomer, biocatalysis is an excellent starting point.
-
For rapid screening, high throughput, and broad substrate scope, transition metal catalysts, particularly Noyori-type ruthenium complexes, are likely to be highly effective.
-
For predictable stereochemical control and high enantioselectivity, especially when a specific chiral amino alcohol precursor is available, the CBS reduction is a powerful tool.
Future research should focus on a direct comparative study of these catalytic systems for the reduction of 1-Cyclohexyl-2,2,2-trifluoro-ethanone to provide a clearer, data-driven basis for catalyst selection. The development of novel catalysts with improved activity and selectivity for this challenging class of substrates remains an active area of investigation.
References
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Nie, J., Guo, H.-C., Cahard, D., & Ma, J.-A. (2011). Asymmetric Construction of Stereogenic Carbon Centers Featuring a Trifluoromethyl Group from Prochiral Trifluoromethylated Substrates. Chemical Reviews, 111(2), 455–529. [Link]
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Bucciarelli, M., Forni, A., Moretti, I., & Torre, G. (1978). Asymmetric reduction of trifluoromethyl ketones by actively fermenting yeast. Journal of the Chemical Society, Chemical Communications, (10), 456. [Link]
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Wu, B.-B., Xu, J., Bian, K.-J., Gao, Q., & Wang, X.-S. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society, 144(15), 6543–6550. [Link]
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Prakash, G. K. S., Mandal, M., Schweizer, S., Petasis, N. A., & Olah, G. A. (2000). A Facile Stereocontrolled Synthesis of anti-α-(Trifluoromethyl)-β-amino Alcohols. Organic Letters, 2(20), 3173–3176. [Link]
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Ohkuma, T., Koizumi, M., Doucet, H., Pham, T., Kozawa, M., Murata, K., Katayama, E., Yokozawa, T., Ikariya, T., & Noyori, R. (1998). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope. Journal of the American Chemical Society, 120(51), 13529–13530. [Link]
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Yong, K. H., & Chong, J. M. (2002). Enantioselective Reduction of Trifluoromethyl Ketones with Chiral Organomagnesium Amides (COMAs). Organic Letters, 4(23), 4139–4142. [Link]
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Matsuda, T., Harada, T., Nakajima, N., Itoh, T., & Nakamura, K. (2000). Two Classes of Enzymes of Opposite Stereochemistry in an Organism: One for Fluorinated and Another for Nonfluorinated Substrates. The Journal of Organic Chemistry, 65(1), 157–163. [Link]
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Ishii, A., Soloshonok, V. A., & Mikami, K. (2000). Asymmetric Catalysis of the Friedel−Crafts Reaction with Fluoral by Chiral Binaphthol-Derived Titanium Catalysts through Asymmetric Activation. The Journal of Organic Chemistry, 65(5), 1597–1599. [Link]
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Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411–8414. [Link]
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Wu, B.-B., Xu, J., Bian, K.-J., Gao, Q., & Wang, X.-S. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society, 144(15), 6543–6550. [Link]
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MacMillan, D. W. C. (2008). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 130(3), 849–851. [Link]
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Wu, B.-B., et al. (2022). General and Modular Access to Enantioenriched α-Trifluoromethyl Ketones via Nickel-Catalyzed Reductive Trifluoroalkylation. CCS Chemistry. [Link]
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Anonymous. (2023). Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. Graz University of Technology. [Link]
-
Anonymous. (n.d.). Enantioselective ketone reduction. Wikipedia. [Link]
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Anonymous. (n.d.). Enantioselective reduction of aryl trifluoromethyl ketones with BINAL-H. A preparation of 2,2,2-trifluoro-1-(9-anthryl)ethanol. The Journal of Organic Chemistry. [Link]
-
Anonymous. (n.d.). Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis. PubMed Central. [Link]
-
Anonymous. (n.d.). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. ACS Publications. [Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
literature review of synthetic routes utilizing "1-Cyclohexyl-2,2,2-trifluoro-ethanone"
For Researchers, Scientists, and Drug Development Professionals
Introduction to Synthetic Strategies
The synthesis of 1-Cyclohexyl-2,2,2-trifluoroethanone (also known as cyclohexyl trifluoromethyl ketone) presents a unique set of challenges and opportunities. The primary disconnection for retrosynthetic analysis logically occurs at the bond between the carbonyl carbon and the cyclohexyl ring. This suggests two principal approaches: the reaction of a cyclohexyl nucleophile with a trifluoroacetyl electrophile, or the trifluoroacetylation of a cyclohexane derivative. This guide will focus on the most prevalent and practical methods, namely those involving organometallic reagents and direct acylation, providing a comparative framework for their application.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route is contingent upon factors such as starting material availability, desired scale, and tolerance of functional groups. Here, we compare two major pathways: the use of organometallic reagents (Grignard and Organolithium) and Friedel-Crafts acylation.
| Synthetic Route | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Grignard Reagent | Cyclohexylmagnesium halide, Trifluoroacetic anhydride/ester | Moderate to Good | Readily available starting materials; well-established reaction. | Sensitive to moisture and protic functional groups; potential for side reactions. |
| Organolithium Reagent | Cyclohexyllithium, Trifluoroacetic acid/ester | Good to High | Higher reactivity than Grignard reagents; can be more efficient.[1] | Highly reactive and requires strictly anhydrous conditions; may be less selective. |
| Friedel-Crafts Acylation | Cyclohexane, Trifluoroacetic anhydride, Lewis Acid | Variable | Direct functionalization of cyclohexane. | Prone to rearrangements; often requires harsh conditions and strong Lewis acids.[2] |
In-Depth Analysis and Experimental Protocols
Synthesis via Organometallic Reagents
The reaction of a cyclohexyl organometallic species with a trifluoroacetylating agent is a cornerstone for the synthesis of the title compound. Both Grignard and organolithium reagents are effective, with nuanced differences in their reactivity and handling.
This method involves the preparation of a cyclohexyl Grignard reagent, typically from cyclohexyl bromide or chloride, followed by its reaction with a suitable trifluoroacetylating agent like trifluoroacetic anhydride or a trifluoroacetate ester.
Reaction Scheme:
Caption: Grignard-based synthesis of the target ketone.
Experimental Protocol (Illustrative):
Step 1: Preparation of Cyclohexylmagnesium Bromide
-
To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to the flask.
-
Add a solution of cyclohexyl bromide (1.0 eq) in anhydrous diethyl ether or THF dropwise to initiate the reaction.
-
Once the reaction has started, add the remaining cyclohexyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Trifluoroacetic Anhydride
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of trifluoroacetic anhydride (1.1 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by slowly pouring it into a mixture of crushed ice and dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Causality and Insights: The use of anhydrous solvents is critical to prevent the quenching of the highly basic Grignard reagent.[3] The slow addition of trifluoroacetic anhydride at low temperatures helps to control the exothermic reaction and minimize the formation of byproducts.
Cyclohexyllithium, being more reactive than its Grignard counterpart, can offer higher yields and faster reaction times.[1] It can be prepared from cyclohexyl halides and lithium metal or via transmetalation. A notable advantage is its ability to react directly with trifluoroacetic acid to form the ketone.[4][5]
Reaction Scheme:
Caption: Organolithium-based synthesis of the target ketone.
Experimental Protocol (Illustrative):
Step 1: Preparation of Cyclohexyllithium
-
In a flame-dried, inert atmosphere (nitrogen or argon) flask, add lithium metal (2.2 eq) cut into small pieces to an anhydrous solvent such as pentane or hexane.
-
Add a solution of cyclohexyl chloride or bromide (1.0 eq) in the same solvent dropwise with stirring.
-
The reaction is often initiated by gentle warming or sonication.
-
After the addition is complete, stir the mixture at room temperature for several hours.
Step 2: Reaction with Trifluoroacetic Acid
-
Cool the cyclohexyllithium solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of trifluoroacetic acid (0.5 eq) in anhydrous ether or THF. The use of two equivalents of the organolithium reagent is necessary: the first deprotonates the carboxylic acid, and the second adds to the carbonyl group.[4]
-
After the addition, allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and purify as described for the Grignard route.
Causality and Insights: The higher reactivity of organolithium reagents necessitates stricter control of reaction conditions, particularly temperature, to avoid side reactions. The direct reaction with a carboxylic acid is a significant advantage over Grignard reagents, which would be quenched by the acidic proton.[4][5]
Friedel-Crafts Acylation
While typically applied to aromatic systems, the Friedel-Crafts acylation can, under certain conditions, be used for the acylation of alkanes. This route involves the direct reaction of cyclohexane with a trifluoroacetylating agent, usually trifluoroacetic anhydride, in the presence of a strong Lewis acid catalyst.
Reaction Scheme:
Caption: Friedel-Crafts acylation approach.
Experimental Protocol (General Outline):
-
To a cooled solution of trifluoroacetic anhydride (1.2 eq) in an excess of cyclohexane, slowly add a strong Lewis acid such as aluminum chloride (1.2 eq) in portions.
-
Stir the reaction mixture at a controlled temperature (often low to moderate) for several hours.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer and remove the excess cyclohexane by distillation.
-
Purify the residue by vacuum distillation.
Causality and Insights: This method is often plagued by low yields and the formation of numerous byproducts due to the high reactivity of the acylium ion and the potential for carbocation rearrangements within the cyclohexane ring. The choice of Lewis acid and reaction temperature is critical for optimizing the yield of the desired product.
Spectroscopic Characterization
The identity and purity of 1-Cyclohexyl-2,2,2-trifluoroethanone can be confirmed by standard spectroscopic techniques.
| Technique | Expected Features |
| ¹H NMR | Multiplets in the aliphatic region (δ 1.0-2.5 ppm) corresponding to the cyclohexyl protons. A multiplet for the α-proton on the cyclohexyl ring will be shifted downfield. |
| ¹³C NMR | A downfield signal for the carbonyl carbon. Signals for the carbons of the cyclohexyl ring. A quartet for the trifluoromethyl carbon due to C-F coupling. |
| ¹⁹F NMR | A singlet for the three equivalent fluorine atoms of the trifluoromethyl group. |
| IR Spectroscopy | A strong absorption band in the region of 1720-1740 cm⁻¹ characteristic of a ketone carbonyl group. C-F stretching vibrations in the 1100-1300 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the trifluoromethyl group and fragments of the cyclohexyl ring. |
Conclusion and Recommendations
For the laboratory-scale synthesis of 1-Cyclohexyl-2,2,2-trifluoroethanone, the organolithium route utilizing trifluoroacetic acid often provides the most efficient and high-yielding approach, despite the requirement for stringent anhydrous conditions. The Grignard method remains a robust and reliable alternative, particularly when starting from cyclohexyl halides and using trifluoroacetic anhydride. The Friedel-Crafts acylation is generally less practical for this specific transformation due to its potential for low selectivity and the harsh reaction conditions required.
The choice of synthetic route will ultimately depend on the specific requirements of the research, including available starting materials, scale, and the need for functional group compatibility. Careful consideration of the advantages and disadvantages outlined in this guide will enable researchers to select the most appropriate method for their synthetic endeavors.
References
-
Grignard and Organolithium Reagents - Chemistry LibreTexts.
-
Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry.
-
ChemInform Abstract: Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. ResearchGate.
-
Addition of Organolithiums to Carboxylic Acids - Master Organic Chemistry.
-
Process to prepare 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and its derivatives - Google Patents.
-
What is the synthesis of 1-cyclohexyl-2-pentanol? - Quora.
-
Organic Synthesis: How do you convert cyclohexanone to cyclohexanal? - Quora.
-
Substituted Cyclohexanes - Chemistry LibreTexts.
-
Alkyl vs. aryl modifications: a comparative study on modular modifications of triphenylphosphonium mitochondrial vectors - PMC.
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Chemoselective α-Trifluoroacetylation of Amides Using Highly Electrophilic Trifluoroacetic Anhydrides and 2,4,6-Collidine - Organic Chemistry Portal.
-
Process for the preparation of 1-(2,6,6-trimethylcyclohexyl)-alkan-3-ols - Google Patents.
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - Beilstein Journals.
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Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one - Organic Syntheses.
-
Organolithium vs Grignard Reagents - YouTube.
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Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps.
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1-Cyclohexyl-2,2,2-trifluoroethan-1-one - MySkinRecipes.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 1-Cyclohexyl-2,2,2-trifluoro-ethanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, fluorinated organic compounds are of significant interest due to the unique properties conferred by fluorine atoms. 1-Cyclohexyl-2,2,2-trifluoro-ethanone, a ketone with a trifluoromethyl group, is one such molecule that requires careful handling due to its specific chemical characteristics and associated hazards. This guide provides a comprehensive framework for the safe use of this compound in a laboratory setting, emphasizing not just the procedural steps but the scientific rationale behind them.
Understanding the Hazard Profile
1-Cyclohexyl-2,2,2-trifluoro-ethanone (C8H11F3O) is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
The trifluoromethyl group significantly influences the compound's reactivity and toxicological profile. It is imperative to handle this substance with the understanding that it is a hazardous material.
Table 1: Chemical and Physical Properties of 1-Cyclohexyl-2,2,2-trifluoro-ethanone
| Property | Value | Source |
| Molecular Formula | C8H11F3O | [1] |
| Molecular Weight | 180.17 g/mol | [1] |
| Appearance | Not specified, likely a liquid | Inferred from similar ketones |
| GHS Hazard Codes | H315, H319, H335 | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigate the risks associated with handling 1-Cyclohexyl-2,2,2-trifluoro-ethanone. The following recommendations are based on a risk assessment of its known hazards.
Eye and Face Protection:
-
Minimum Requirement: Chemical splash goggles are mandatory.
-
High-Risk Operations: When there is a significant risk of splashing or aerosol generation, a face shield must be worn in addition to chemical splash goggles.
Skin and Body Protection:
-
Gloves: Due to the ketone and fluorinated nature of the compound, selecting the right glove material is crucial. Based on general resistance charts for ketones, butyl rubber or polyvinyl alcohol (PVA) gloves are recommended. However, it is critical to consult the glove manufacturer's specific chemical resistance data for 1-Cyclohexyl-2,2,2-trifluoro-ethanone if available. Double gloving is a prudent practice to enhance protection.
-
Lab Coat: A flame-resistant lab coat should be worn at all times.
-
Additional Protection: For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is advised.
Respiratory Protection:
-
Engineering Controls: All work with 1-Cyclohexyl-2,2,2-trifluoro-ethanone should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Respirator: If engineering controls are not sufficient to maintain exposure below permissible limits, a properly fitted respirator with an appropriate cartridge for organic vapors should be used.
Operational and Disposal Plans: A Step-by-Step Guide
Pre-Operational Checklist and Handling Protocol
A systematic approach to handling this compound will ensure a safe experimental workflow.
1. Pre-Operational Safety Check:
-
Ensure the chemical fume hood is functioning correctly.
-
Verify that an emergency eyewash station and safety shower are accessible and operational.
-
Confirm that the appropriate PPE is available and in good condition.
-
Review the experimental protocol and identify potential hazards.
2. Handling Procedure:
-
Always handle 1-Cyclohexyl-2,2,2-trifluoro-ethanone within a chemical fume hood.
-
Avoid direct contact with skin and eyes.[2]
-
Prevent the inhalation of vapors.[2]
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][5]
-
Incompatible materials include oxidizing agents.[3]
Diagram 1: PPE Donning and Doffing Workflow
Caption: Sequential process for correctly putting on and taking off PPE.
Spill Management and Emergency Procedures
In Case of a Spill:
-
Evacuate the immediate area.
-
If safe to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Waste Disposal Protocol
As a halogenated organic compound, 1-Cyclohexyl-2,2,2-trifluoro-ethanone must be disposed of as hazardous waste.
1. Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Do not mix with non-halogenated waste.
2. Disposal Method:
-
The primary method for the disposal of halogenated organic waste is incineration at a licensed hazardous waste facility.
-
Thermal decomposition of fluorinated compounds can produce highly toxic byproducts such as hydrogen fluoride.[6][7][8] Therefore, professional disposal is mandatory.
Diagram 2: Waste Disposal Decision Tree
Caption: Decision-making process for the proper segregation and disposal of laboratory waste.
By adhering to these guidelines, researchers can confidently and safely work with 1-Cyclohexyl-2,2,2-trifluoro-ethanone, ensuring the integrity of their research and the safety of all laboratory personnel.
References
-
UN1145 Cyclohexane GLR - Labbox. (n.d.). Retrieved January 26, 2026, from [Link].
-
1-Cyclohexyl-2,2,2-trifluoro-ethanone | C8H11F3O | CID 238415 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link].
-
Cyclohexanone - Chemius. (n.d.). Retrieved January 26, 2026, from [Link].
-
SAFETY DATA SHEET - RBNAinfo. (2016, October 4). Retrieved January 26, 2026, from [Link].
-
Safety Data Sheet: Cyclohexanone - Carl ROTH. (2025, March 31). Retrieved January 26, 2026, from [Link].
-
Material Safety Data Sheet - Cyclohexanone - Cole-Parmer. (n.d.). Retrieved January 26, 2026, from [Link].
-
Gloves Chemical Resistance Chart. (n.d.). Retrieved January 26, 2026, from [Link].
-
Thermal degradation of fluoropolymers. (2020, June 1). Retrieved January 26, 2026, from [Link].
-
criteria for a recommended standard . . . . occupational exposure to - DECOMPOSITION PRODUCTS of FLUOROCARBON POLYMERS - CDC Stacks. (n.d.). Retrieved January 26, 2026, from [Link].
-
Safety Data Sheet: 2,2,2-Trifluoroethanol - Carl ROTH. (n.d.). Retrieved January 26, 2026, from [Link].
-
Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release - PubMed. (2025, September 15). Retrieved January 26, 2026, from [Link].
-
Hand Protection Chemical Resistance Guide - Environment, Health and Safety. (n.d.). Retrieved January 26, 2026, from [Link].
-
CHEMICAL GLOVE RESISTANCE GUIDE. (n.d.). Retrieved January 26, 2026, from [Link].
-
Thermal Decomposition of Lower-GWP Refrigerants - Purdue e-Pubs. (n.d.). Retrieved January 26, 2026, from [Link].
-
Products of incomplete combustion of POSF Based Fluorochemicals. (1999, September 30). Retrieved January 26, 2026, from [Link].
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Retrieved January 26, 2026, from [Link].
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Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
